Product packaging for 2-tert-Butylcyclohexanol(Cat. No.:CAS No. 13491-79-7)

2-tert-Butylcyclohexanol

Cat. No.: B1585498
CAS No.: 13491-79-7
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-UHFFFAOYSA-N
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Description

2-tert-Butylcyclohexanol is the major metabolite of (+/-)-2-tert-butylcyclohexanone.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1585498 2-tert-Butylcyclohexanol CAS No. 13491-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3
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InChI Key

DLTWBMHADAJAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID4044799
Record name 2-tert-Butylcyclohexanol
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Molecular Weight

156.26 g/mol
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CAS No.

13491-79-7, 7214-18-8, 5448-22-6
Record name 2-tert-Butylcyclohexanol
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Record name 2-tert-Butylcyclohexanol
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Record name Cyclohexanol, cis-
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Record name Cyclohexanol, trans-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-
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Record name cis-2-tert-butylcyclohexan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-tert-butylcyclohexanol, a versatile organic compound with significant applications in fragrance chemistry and as a synthetic intermediate. This document details the distinct characteristics of its cis and trans isomers, providing quantitative data, experimental protocols, and visual representations of its chemical behavior.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₂₀O, exists as a white crystalline solid at room temperature.[1] It is very slightly soluble in water but readily soluble in alcohols and oils.[1] The presence of the bulky tert-butyl group significantly influences the conformational preferences of the cyclohexane (B81311) ring, leading to distinct properties for its cis and trans diastereomers.

Table 1: Quantitative Physical Properties of this compound Isomers

Propertycis-2-tert-butylcyclohexanoltrans-2-tert-butylcyclohexanolMixture of Isomers
Molecular Formula C₁₀H₂₀O[2]C₁₀H₂₀O[3]C₁₀H₂₀O
Molecular Weight 156.27 g/mol [2]156.27 g/mol [3]156.27 g/mol
Melting Point Not clearly specified84.5 °C[3]43-46 °C
Boiling Point Not clearly specified206.9 °C at 760 mmHg[3]Not clearly specified
Density Not clearly specified0.92 g/cm³[3]0.902 g/mL at 25 °C
Flash Point Not clearly specified79.4 °C[3]79 °C (closed cup)
pKa (Predicted) Not clearly specified15.33 ± 0.40[3]15.33 ± 0.40[4]

Conformational Analysis

The stereochemistry of this compound is dominated by the conformational preferences of the cyclohexane ring. The bulky tert-butyl group strongly favors an equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This preference effectively "locks" the conformation of the ring.

In trans-2-tert-butylcyclohexanol , the tert-butyl group and the hydroxyl group are on opposite sides of the ring. The most stable conformation has both bulky groups in the equatorial position, leading to a more stable chair conformation.

In cis-2-tert-butylcyclohexanol , the tert-butyl and hydroxyl groups are on the same side of the ring. To accommodate the equatorial preference of the large tert-butyl group, the smaller hydroxyl group is forced into the less stable axial position. This results in some degree of steric strain.

Figure 1: Conformational isomers of this compound.

Spectroscopic Data

The distinct conformational differences between the cis and trans isomers of this compound give rise to unique spectroscopic signatures, particularly in NMR spectroscopy.

Table 2: Spectroscopic Data for this compound Isomers

Techniquecis-2-tert-butylcyclohexanoltrans-2-tert-butylcyclohexanol
¹H NMR Predicted spectrum available[5]Predicted spectrum available
¹³C NMR Predicted spectrum available[5]Predicted spectrum available
IR Spectroscopy Characteristic O-H and C-O stretching bands expected.Characteristic O-H and C-O stretching bands expected.

Experimental Protocols

Oxidation of this compound to 2-tert-butylcyclohexanone

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using Jones reagent.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972) (reagent grade)

  • Isopropyl alcohol

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

  • Addition of Jones Reagent: Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 10 °C. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists, indicating an excess of the oxidant.[6]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Quenching: Once the starting material is consumed, quench the excess Jones reagent by adding isopropyl alcohol dropwise until the brown color disappears.[6]

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volumes).[6]

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-tert-butylcyclohexanone. The crude product can be further purified by column chromatography or distillation.[6]

Oxidation_Workflow cluster_prep cluster_reaction cluster_workup dissolve Dissolve this compound in Acetone cool Cool to 0-5°C dissolve->cool add_reagent Slowly add Jones Reagent cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with Isopropanol monitor->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, and Concentrate extract->purify final_product 2-tert-butylcyclohexanone purify->final_product

Figure 2: Experimental workflow for the oxidation of this compound.
Separation of cis- and trans-2-tert-butylcyclohexanol Isomers

The separation of the diastereomers can be achieved by column chromatography, exploiting the difference in polarity between the two isomers. The cis isomer, with its axial hydroxyl group, is generally more polar than the trans isomer, which has an equatorial hydroxyl group.

Materials:

  • Mixture of cis- and trans-2-tert-butylcyclohexanol

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column, collection tubes, TLC plates, rotary evaporator.

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the isomeric mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system. The less polar trans isomer will elute first.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator to yield the purified isomer.

Reactivity and Applications

This compound is a key intermediate in the synthesis of other compounds. It can undergo esterification to produce 2-tert-butylcyclohexyl acetate, a valuable fragrance ingredient.[1] The alcohol can also be used in the synthesis of 2-tert-butylcyclohexyl methacrylate.[1] The reactivity of the hydroxyl group can be influenced by its axial or equatorial position, with the more sterically hindered axial hydroxyl group of the cis isomer potentially exhibiting different reaction kinetics compared to the equatorial hydroxyl group of the trans isomer.

Reactivity_Pathways start This compound (cis and trans isomers) oxidation Oxidation (e.g., Jones Reagent) start->oxidation esterification Esterification (e.g., Acetic Anhydride) start->esterification methacrylation Reaction with Methacryloyl Chloride start->methacrylation ketone 2-tert-butylcyclohexanone oxidation->ketone acetate 2-tert-butylcyclohexyl acetate (Fragrance) esterification->acetate methacrylate 2-tert-butylcyclohexyl methacrylate (Monomer) methacrylation->methacrylate

Figure 3: Key reaction pathways of this compound.

References

An In-depth Technical Guide to 2-tert-butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic characterization of the cis and trans isomers of 2-tert-butylcyclohexanol. The CAS numbers for the individual stereoisomers are 7214-18-8 for cis-2-tert-butylcyclohexanol (B1618334) and 5448-22-6 for trans-2-tert-butylcyclohexanol [1]. A mixture of the isomers is identified by the CAS number 13491-79-7 [2]. This document details established experimental protocols and presents key data in a structured format to facilitate research and development activities.

Chemical and Physical Properties

The cis and trans isomers of this compound exhibit distinct physical properties owing to their different stereochemical arrangements. The bulky tert-butyl group significantly influences the conformational equilibrium of the cyclohexane (B81311) ring, leading to differences in stability, boiling and melting points, and chromatographic behavior.

Propertycis-2-tert-butylcyclohexanoltrans-2-tert-butylcyclohexanolMixture of Isomers
CAS Number 7214-18-8[1]5448-22-613491-79-7[2]
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol
Melting Point Not specifiedNot specified43-46 °C[2]
Boiling Point Not specifiedNot specifiedNot specified
Density Not specifiedNot specified0.902 g/mL at 25 °C[2]

Synthesis of this compound Isomers

The synthesis of this compound isomers is most commonly achieved through the catalytic hydrogenation of 2-tert-butylphenol (B146161) or the reduction of 2-tert-butylcyclohexanone (B158629). The stereochemical outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Stereoselective Synthesis of cis-2-tert-butylcyclohexanol

A high yield of the cis isomer can be obtained by the catalytic hydrogenation of 2-tert-butylphenol.

Experimental Protocol: Catalytic Hydrogenation of 2-tert-butylphenol

This procedure is adapted from a patented method for the preferential formation of the cis-isomer[3].

  • Materials:

    • 2-tert-butylphenol

    • 2-tert-butylcyclohexyl acetate

    • Raney nickel-iron catalyst

    • Hydrogen gas

    • Stirred autoclave with gassing stirrer

  • Procedure:

    • In a stirred autoclave, combine 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of Raney nickel-iron catalyst (water content 44%, nickel content 45%, iron content 8%, aluminum content 3%).

    • Pressurize the autoclave with hydrogen to 20 bar.

    • Heat the mixture at 130°C for 10 hours, then at 100°C for an additional 3 hours.

    • After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.

    • The resulting crude mixture contains cis- and trans-2-tert-butylcyclohexanol in a ratio of approximately 95:5.

G 2-tert-butylphenol 2-tert-butylphenol cis-2-tert-butylcyclohexanol cis-2-tert-butylcyclohexanol 2-tert-butylphenol->cis-2-tert-butylcyclohexanol Hydrogenation H2, Raney Ni/Fe H2, Raney Ni/Fe H2, Raney Ni/Fe->cis-2-tert-butylcyclohexanol

Synthesis of cis-2-tert-butylcyclohexanol.
Stereoselective Synthesis of trans-4-tert-butylcyclohexanol

While a specific protocol for trans-2-tert-butylcyclohexanol was not detailed in the provided search results, a reliable method for the synthesis of the analogous trans-4-tert-butylcyclohexanol involves the reduction of 4-tert-butylcyclohexanone (B146137) with a "mixed hydride" reagent. This method is known to favor the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the trans isomer in the 4-substituted case[4].

Experimental Protocol: Reduction of 4-tert-butylcyclohexanone [4]

  • Materials:

    • Anhydrous aluminum chloride

    • Lithium aluminum hydride

    • Dry diethyl ether

    • 4-tert-butylcyclohexanone

    • tert-Butanol (B103910)

    • 10% Sulfuric acid

    • Petroleum ether (b.p. 60-70°C)

    • Anhydrous magnesium sulfate (B86663)

  • Procedure:

    • Prepare the "mixed hydride" reagent by slowly adding a slurry of lithium aluminum hydride in dry ether to a cooled solution of anhydrous aluminum chloride in dry ether.

    • Stir the resulting mixture for 30 minutes.

    • Slowly add a solution of 4-tert-butylcyclohexanone in dry ether to maintain a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for 2 hours.

    • Destroy the excess hydride by adding dry tert-butanol and reflux for another 30 minutes.

    • Work up the reaction by adding water and 10% sulfuric acid.

    • Separate the ethereal layer, extract the aqueous layer with ether, and wash the combined organic extracts with water.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

    • Recrystallize the crude product from hot petroleum ether to yield trans-4-tert-butylcyclohexanol.

Separation and Purification of Isomers

The separation of cis- and trans-2-tert-butylcyclohexanol can be achieved by physical methods that exploit the differences in their physical properties, such as polarity and crystal lattice energy.

Experimental Protocol: Column Chromatography [5]

  • Stationary Phase: Silica (B1680970) gel

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

    • Dissolve the mixture of isomers in a minimal amount of the eluent and load it onto the column.

    • Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer is expected to elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Experimental Protocol: Fractional Crystallization [5]

This method is particularly effective for enriching the less soluble isomer.

  • Procedure:

    • Dissolve the isomeric mixture in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • The less soluble isomer will preferentially crystallize out of the solution.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The purity of the crystals and the composition of the mother liquor can be analyzed by GC.

G cluster_0 Separation Methods Mixture Mixture Column Chromatography Column Chromatography Mixture->Column Chromatography Fractional Crystallization Fractional Crystallization Mixture->Fractional Crystallization cis-Isomer cis-Isomer Column Chromatography->cis-Isomer trans-Isomer trans-Isomer Column Chromatography->trans-Isomer Enriched Isomer Enriched Isomer Fractional Crystallization->Enriched Isomer

Methods for separating this compound isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for differentiating and characterizing the cis and trans isomers of this compound. The distinct spatial arrangement of the tert-butyl and hydroxyl groups leads to characteristic differences in their spectra.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in ¹H NMR, and the chemical shifts in ¹³C NMR, are sensitive to the axial or equatorial orientation of the substituents on the cyclohexane ring. While specific peak assignments for this compound were not available in the search results, the principles can be illustrated with the well-studied 4-tert-butylcyclohexanol (B146172). In the ¹H NMR spectrum of the trans isomer, the proton on the carbon bearing the hydroxyl group is in an axial position, leading to a larger coupling constant with the adjacent axial protons compared to the equatorial proton in the cis isomer[6]. This results in a more complex multiplet for the trans isomer's carbinol proton.

Infrared (FTIR) Spectroscopy

The C-O stretching vibration in the IR spectrum is sensitive to the stereochemistry of the alcohol. Generally, axial alcohols exhibit a C-O stretch at a lower wavenumber compared to their equatorial counterparts. The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns for each isomer due to the differences in their overall molecular symmetry and vibrational modes.

Biological Activity

The biological activity of this compound and its derivatives is an area of ongoing research. The primary reported biological relevance is in metabolism, where 2-tert-butylcyclohexanone is reduced in vivo to this compound, with the cis isomer being the major metabolite[2][7][8]. This metabolic pathway suggests the involvement of stereoselective enzymatic reduction processes.

While no specific signaling pathways involving this compound have been identified, the structurally related compound 4-tert-butylcyclohexanol has been shown to act as a TRPV1 antagonist, suggesting a potential role in modulating sensory perception and inflammation[9]. This opens an avenue for future research into the pharmacological effects of this compound and its derivatives on similar ion channels or other signaling pathways. The development of novel analogs could be a promising strategy in drug discovery[10][][12].

It is important to note that this guide is based on the available scientific literature and patents. Further research may be required to fully elucidate the properties and biological activities of these compounds.

References

2-tert-butylcyclohexanol molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 2-tert-Butylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a compound of significant interest in organic synthesis and fragrance chemistry.[1][2] The presence of a sterically demanding tert-butyl group on the cyclohexane (B81311) ring dictates the molecule's conformational preferences, leading to distinct properties for its cis and trans stereoisomers. This document details the structural isomers, their conformational analysis, relevant physicochemical data, and key experimental protocols for their synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereoisomerism

This compound consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a tert-butyl group on adjacent carbons (C1 and C2).[1] The chemical formula is C₁₀H₂₀O, and its molecular weight is approximately 156.27 g/mol .[1] The molecule has two stereocenters, giving rise to cis and trans diastereomers.[1][3]

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

The tert-butyl group is exceptionally bulky and functions as a "conformational lock".[4] Due to severe steric hindrance (1,3-diaxial interactions) in the axial position, it overwhelmingly favors the equatorial position.[4][5] This strong preference locks the cyclohexane ring into a single chair conformation, which in turn defines the orientation of the hydroxyl group.

  • cis-2-tert-Butylcyclohexanol (B1618334) : In the cis isomer, both the tert-butyl and hydroxyl groups are on the same face of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl group must also occupy an equatorial position (e,e).[4]

  • trans-2-tert-Butylcyclohexanol : In the trans isomer, the substituents are on opposite faces. With the tert-butyl group in the equatorial position, the hydroxyl group is forced into an axial position (e,a).[4]

The diagram below illustrates the conformational preferences of the isomers.

Fig. 1: Conformational stability of this compound isomers.

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of the functional groups in cis and trans isomers leads to differences in their physical and spectroscopic properties.

Physical Properties

The following table summarizes key physical properties for the isomers of this compound.

PropertyValueIsomer SpecificityReference
Molecular Formula C₁₀H₂₀OBoth[1][6][7]
Molecular Weight 156.27 g/mol Both[1]
CAS Number 13491-79-7Mixture of Isomers[1]
7214-18-8cis-Isomer[3][6]
5448-22-6trans-Isomer[7]
Appearance White crystalline flakes/powderMixture[1]
Melting Point 43-46 °CMixture[8]
Density 0.902 g/mL at 25 °CMixture
Boiling Point 208 - 210 °CNot specified[2]
Topological Polar Surface Area 20.2 ŲBoth[1][3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (the carbinol proton).

  • ¹H NMR of trans-Isomer : The axial carbinol proton typically appears as a triplet of triplets with one large axial-axial coupling constant and smaller axial-equatorial coupling constants.

  • ¹H NMR of cis-Isomer : The equatorial carbinol proton shows multiple smaller equatorial-axial and equatorial-equatorial couplings, often resulting in a broader, less defined multiplet.

Mass spectrometry (MS) can confirm the molecular weight (m/z 156 for the molecular ion), with characteristic fragmentation patterns.[9]

Experimental Protocols

The synthesis of this compound isomers can be achieved with high stereoselectivity through different methodologies.

Synthesis of cis-2-tert-Butylcyclohexanol via Catalytic Hydrogenation

A high yield of the cis-isomer can be obtained by the catalytic hydrogenation of 2-tert-butylphenol (B146161).[10] The catalyst system plays a crucial role in directing the stereochemical outcome.

Methodology:

  • Catalyst and Reactant Preparation : A stirred autoclave is charged with 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate (B1210297) (as a co-catalyst/modifier), and a Raney nickel-iron catalyst.[10]

  • Hydrogenation : The reaction is conducted under a hydrogen pressure of 10-20 bar.[10]

  • Temperature Control : The mixture is heated to a temperature between 90 °C and 130 °C.[10]

  • Reaction Time : The reaction is allowed to proceed for 5 to 20 hours.[10]

  • Workup : After the reaction is complete, the mixture is cooled, the hydrogen pressure is vented, and the catalyst is removed by filtration.[11] The resulting crude product mixture typically contains a high ratio of the cis-isomer (up to 95:5 cis:trans).[10]

The workflow for this synthesis is outlined below.

G start Starting Material: 2-tert-Butylphenol reaction Catalytic Hydrogenation (90-130°C, 5-20h) start->reaction reagents Reagents: - Raney Ni/Fe Catalyst - H₂ Gas (10-20 bar) - 2-tert-Butylcyclohexyl acetate reagents->reaction filtration Filtration reaction->filtration product Crude Product: cis-2-tert-Butylcyclohexanol (High cis:trans ratio) filtration->product analysis Analysis (GC-MS, NMR) product->analysis

Fig. 2: Workflow for the synthesis of cis-2-tert-butylcyclohexanol.
Stereoselective Synthesis from 4-tert-Butylcyclohexanone (B146137)

While the specific protocol for 2-tert-butylcyclohexanone (B158629) is less detailed in the provided results, the principles of stereoselective reduction are well-established using 4-tert-butylcyclohexanone as a model and are directly applicable.[12]

  • Synthesis of the Kinetically Favored (cis) Alcohol :

    • Dissolve 4-tert-butylcyclohexanone in anhydrous THF under an inert atmosphere and cool to -78 °C.[12]

    • Slowly add a bulky reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride) (1.1 equivalents).[12] The bulky reagent approaches from the less hindered equatorial face, delivering the hydride to the axial face, resulting in the cis-alcohol.

    • Stir for 2-3 hours at -78 °C.[12]

    • Quench the reaction with water, followed by hydrogen peroxide and sodium hydroxide.[12]

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol enriched in the cis isomer.[12]

  • Synthesis of the Thermodynamically Favored (trans) Alcohol :

    • Dissolve 4-tert-butylcyclohexanone in methanol (B129727) or ethanol (B145695) and cool in an ice bath.[12]

    • Add a small, unhindered reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents), portion-wise.[12] The small reagent can approach from the more hindered axial face, leading to the more stable trans product.

    • Stir for 30-60 minutes at room temperature.[12]

    • Quench the reaction by slowly adding dilute hydrochloric acid.[12]

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol enriched in the trans isomer.[12]

Product Analysis

The identity, purity, and isomer ratio of the synthesized product should be confirmed using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity and confirm the molecular weight of the product and any byproducts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure and determine the cis/trans isomer ratio by integrating the distinct signals of the carbinol protons.[12]

  • Infrared (IR) Spectroscopy : To confirm the presence of the hydroxyl functional group (a broad absorption around 3300 cm⁻¹).

The logical relationship between the choice of reducing agent and the resulting stereoisomer is depicted below.

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start 4-tert-Butylcyclohexanone kinetic_reagent Bulky Reducing Agent (e.g., L-Selectride) start->kinetic_reagent Reduction via thermo_reagent Small Reducing Agent (e.g., NaBH₄) start->thermo_reagent Reduction via kinetic_product cis-Alcohol (Axial Attack) kinetic_reagent->kinetic_product favors thermo_product trans-Alcohol (Equatorial Product) thermo_reagent->thermo_product favors

Fig. 3: Stereoselective reduction pathways to cyclohexanol (B46403) isomers.

Conclusion

The molecular structure of this compound is fundamentally governed by the conformational constraints imposed by the bulky tert-butyl group. This "conformational lock" results in two stable, well-defined stereoisomers: a cis-diequatorial form and a trans-equatorial-axial form. These structural differences are reflected in their distinct physicochemical and spectroscopic properties. Understanding these structure-property relationships is critical for applications in synthetic chemistry, materials science, and drug development, where precise control over molecular geometry is paramount. The experimental protocols detailed herein provide reliable methods for the stereoselective synthesis and characterization of these important isomers.

References

An In-Depth Technical Guide to the Stereoisomerism of 2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomerism of 2-tert-butylcyclohexanol, a molecule of significant interest in stereochemical and conformational analysis. The presence of a bulky tert-butyl group profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this compound a classic example for studying steric effects and their impact on molecular geometry and reactivity. This document outlines the synthesis, conformational analysis, and characterization of the cis and trans stereoisomers of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Conformational Analysis and Thermodynamic Stability

The stereoisomerism of this compound is fundamentally dictated by the conformational preferences of the cyclohexane ring and the steric demands of its substituents. The tert-butyl group, with its large A-value, acts as a "conformational lock," strongly favoring the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1] This preference governs the stability of the chair conformations for both the cis and trans isomers.

A-Values and Conformational Energy

The A-value of a substituent represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[2] These values are crucial for predicting the most stable conformation of polysubstituted cyclohexanes.

SubstituentA-Value (kcal/mol)
-tert-Butyl~4.9 - 5.0
Hydroxyl (-OH)~0.87
Table 1: Conformational A-Values of Key Substituents. [2][3]

Cis-2-tert-butylcyclohexanol (B1618334)

In the cis isomer, the tert-butyl and hydroxyl groups are on the same face of the cyclohexane ring. To accommodate the bulky tert-butyl group in the equatorial position, the hydroxyl group is forced into the axial position. The alternative chair conformation, with an axial tert-butyl group, is highly energetically unfavorable due to severe 1,3-diaxial interactions.

Trans-2-tert-butylcyclohexanol

For the trans isomer, the substituents are on opposite faces of the ring. The most stable conformation places both the tert-butyl and hydroxyl groups in equatorial positions, minimizing steric strain. The chair-flipped conformation, with both groups in axial positions, is significantly less stable.

The trans isomer, with both bulky groups in the favorable equatorial position, is the thermodynamically more stable of the two diastereomers.[4]

G Conformational Equilibrium of this compound Isomers cluster_cis cis-2-tert-Butylcyclohexanol cluster_trans trans-2-tert-Butylcyclohexanol cis_eq_ax tert-Butyl (eq) Hydroxyl (ax) cis_ax_eq tert-Butyl (ax) Hydroxyl (eq) cis_eq_ax->cis_ax_eq Ring Flip (High Energy Barrier) cis_stability More Stable Conformer cis_eq_ax->cis_stability cis_ax_eq->cis_eq_ax Ring Flip overall_stability Overall Thermodynamic Stability cis_stability->overall_stability trans_eq_eq tert-Butyl (eq) Hydroxyl (eq) trans_ax_ax tert-Butyl (ax) Hydroxyl (ax) trans_eq_eq->trans_ax_ax Ring Flip (Very High Energy Barrier) trans_stability Most Stable Conformer trans_eq_eq->trans_stability trans_ax_ax->trans_eq_eq Ring Flip trans_stability->overall_stability

Figure 1: Conformational preferences of this compound isomers.

Synthesis of Stereoisomers

The targeted synthesis of each stereoisomer relies on controlling the stereochemical outcome of the reaction.

Synthesis of cis-2-tert-butylcyclohexanol

The cis isomer is typically synthesized via the catalytic hydrogenation of 2-tert-butylphenol (B146161). The hydrogenation reaction proceeds from the less sterically hindered face of the phenol (B47542) ring, leading to the formation of the cis product.

G start 2-tert-Butylphenol intermediate Catalytic Hydrogenation (e.g., Raney Nickel, Rh/C) start->intermediate H₂, High Pressure product cis-2-tert-Butylcyclohexanol intermediate->product Stereoselective Addition

Figure 2: Synthetic pathway to cis-2-tert-butylcyclohexanol.

Synthesis of trans-2-tert-butylcyclohexanol

The trans isomer can be prepared through the hydroboration-oxidation of 1-tert-butylcyclohexene. This two-step reaction sequence results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond, leading to the trans product.[5]

G start 1-tert-Butylcyclohexene step1 Hydroboration (BH₃·THF) start->step1 intermediate Trialkylborane Intermediate step1->intermediate syn-addition step2 Oxidation (H₂O₂, NaOH) intermediate->step2 product trans-2-tert-Butylcyclohexanol step2->product

Figure 3: Synthetic pathway to trans-2-tert-butylcyclohexanol.

Experimental Protocols

Protocol 1: Synthesis of cis-2-tert-butylcyclohexanol via Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of substituted phenols.[6]

  • Materials: 2-tert-butylphenol, Raney Nickel (or 5% Rhodium on Carbon), Ethanol, Hydrogen gas, High-pressure autoclave.

  • Procedure:

    • In a high-pressure autoclave, dissolve 2-tert-butylphenol in ethanol.

    • Carefully add the hydrogenation catalyst (e.g., Raney Nickel) to the solution under an inert atmosphere.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Heat the mixture to the reaction temperature (e.g., 100-150 °C) and stir vigorously.

    • Monitor the reaction progress by hydrogen uptake or GC analysis.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield crude cis-2-tert-butylcyclohexanol.

    • Purify the product by recrystallization or distillation.

Protocol 2: Synthesis of trans-2-tert-butylcyclohexanol via Hydroboration-Oxidation

This protocol is based on the general procedure for the hydroboration-oxidation of alkenes.[5][7][8]

  • Materials: 1-tert-butylcyclohexene, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), 3M Sodium hydroxide (B78521) (NaOH), 30% Hydrogen peroxide (H₂O₂), Diethyl ether, Saturated sodium chloride solution.

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 1-tert-butylcyclohexene and anhydrous THF.

    • Cool the flask in an ice bath.

    • Slowly add BH₃·THF solution dropwise to the stirred solution of the alkene.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Slowly and carefully add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

    • Heat the mixture to reflux for 1 hour.

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude trans-2-tert-butylcyclohexanol by column chromatography or distillation.

Protocol 3: Separation of cis- and trans-2-tert-butylcyclohexanol Isomers by Column Chromatography

This protocol is a general method that can be optimized for the separation of the this compound isomers.

  • Materials: Mixture of cis- and trans-2-tert-butylcyclohexanol, Silica (B1680970) gel (for column chromatography), Hexane (B92381), Ethyl acetate (B1210297).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the isomeric mixture in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with a solvent system of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The less polar trans isomer is expected to elute first.

    • Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of this compound based on the different chemical environments of the protons and the vibrational modes of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the tert-butyl group (H-2).

  • cis-isomer (eq-t-Bu, ax-OH): The H-1 proton is in an equatorial position and will typically appear as a broad singlet or a narrow multiplet due to small axial-equatorial and equatorial-equatorial coupling constants.

  • trans-isomer (eq-t-Bu, eq-OH): The H-1 proton is in an axial position and will exhibit a larger coupling constant due to axial-axial coupling with the adjacent axial protons, resulting in a triplet of doublets or a more complex multiplet with a larger width.

Infrared (IR) Spectroscopy

The C-O stretching vibration in the fingerprint region of the IR spectrum is sensitive to the axial or equatorial orientation of the hydroxyl group.

  • Axial C-O bond (in cis-isomer): This bond generally absorbs at a lower wavenumber.

  • Equatorial C-O bond (in trans-isomer): This bond typically absorbs at a higher wavenumber.

Spectroscopic Datacis-2-tert-butylcyclohexanol (predicted)trans-2-tert-butylcyclohexanol (predicted)
¹H NMR (H-1) Broad singlet / narrow multipletTriplet of doublets / broad multiplet (larger coupling constants)
¹³C NMR (C-1) Shift influenced by axial -OHShift influenced by equatorial -OH
IR (C-O Stretch) Lower wavenumberHigher wavenumber
Table 2: Predicted Spectroscopic Data for this compound Isomers.

Conclusion

The stereoisomerism of this compound provides a compelling case study in the principles of conformational analysis. The steric influence of the tert-butyl group dictates the preferred chair conformations and the relative thermodynamic stabilities of the cis and trans isomers. The stereoselective synthesis and spectroscopic characterization of these isomers are fundamental exercises in organic chemistry that have practical implications in fields where molecular geometry is critical, such as in the development of pharmaceuticals and advanced materials. The experimental protocols and data presented in this guide offer a robust framework for researchers and scientists working with this and related molecular systems.

References

Conformational Analysis of cis-2-tert-Butylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the conformational isomers of cis-2-tert-butylcyclohexanol (B1618334), a molecule that serves as a quintessential example in the study of stereochemistry and conformational preferences in substituted cyclohexanes. The principles discussed herein are fundamental to researchers, scientists, and professionals in drug development, where molecular geometry profoundly influences biological activity.

Introduction to Cyclohexane (B81311) Conformational Analysis

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. In a chair conformation, the substituent positions are not equivalent, existing as either axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). Through a process known as a ring flip, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.

The steric bulk of substituents plays a critical role in determining the most stable conformation. Generally, a substituent prefers the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents (typically hydrogens). The energetic penalty for a substituent to occupy an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformations.

Chair Conformations of cis-2-tert-Butylcyclohexanol

For cis-2-tert-butylcyclohexanol, the cis configuration dictates that the tert-butyl and hydroxyl groups are on the same face of the cyclohexane ring. This leads to two possible chair conformations that are in equilibrium:

  • Conformation A: The tert-butyl group is in an equatorial position (e), and the hydroxyl group is in an axial position (a).

  • Conformation B: The tert-butyl group is in an axial position (a), and the hydroxyl group is in an equatorial position (e).

The massive steric bulk of the tert-butyl group acts as a "conformational lock". Due to severe 1,3-diaxial interactions, the energy cost of placing a tert-butyl group in an axial position is exceptionally high. This strongly biases the conformational equilibrium towards the conformer where the tert-butyl group occupies an equatorial position.

Quantitative Conformational Analysis

The conformational equilibrium is dictated by the relative energies of the two chair forms. The A-value for a tert-butyl group is significantly larger than that for a hydroxyl group, making it the dominant factor in determining the conformational preference.

SubstituentA-value (kcal/mol)1,3-Diaxial Strain Energy (kcal/mol)
-C(CH₃)₃~5.0~11.0 (with two axial H's)
-OH0.9 - 1.0~1.8 - 2.0 (with two axial H's)

The large A-value of the tert-butyl group indicates a strong preference for the equatorial position to avoid significant steric strain.

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-2-tert-butylcyclohexanol can be visualized as follows:

Figure 1. Conformational equilibrium of cis-2-tert-butylcyclohexanol.

Experimental and Computational Methodologies

The conformational preferences of substituted cyclohexanes are determined through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for conformational analysis. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

  • Experimental Protocol:

    • A high-resolution ¹H NMR spectrum of a purified sample of cis-2-tert-butylcyclohexanol is acquired in a suitable deuterated solvent (e.g., CDCl₃) at a specific temperature.

    • The signals corresponding to the protons on the carbon atoms bearing the tert-butyl and hydroxyl groups are identified.

    • The coupling constants between vicinal protons are measured from the fine structure of the signals.

    • Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angles of ~60°).

    • By analyzing the coupling patterns, the predominant conformation of the molecule in solution can be deduced. For cis-2-tert-butylcyclohexanol, the spectrum would be expected to show coupling constants consistent with the tert-butyl group being in an equatorial position.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations can provide quantitative estimates of the energies of different conformations.

  • Methodology:

    • The 3D structures of both chair conformations of cis-2-tert-butylcyclohexanol are built using molecular modeling software.

    • The geometry of each conformer is optimized to find the lowest energy structure for that conformation.

    • The single-point energies of the optimized structures are calculated using a suitable level of theory (e.g., Density Functional Theory with an appropriate basis set).

    • The difference in the calculated energies provides an estimate of the relative stability of the two conformers and the position of the conformational equilibrium.

Conclusion

The conformational analysis of cis-2-tert-butylcyclohexanol is dominated by the large steric requirement of the tert-butyl group. This group acts as a conformational anchor, forcing the cyclohexane ring to adopt a chair conformation where the tert-butyl group is in the equatorial position. Consequently, the hydroxyl group is predominantly forced into the less favorable axial position. This pronounced conformational preference, driven by the avoidance of severe 1,3-diaxial steric repulsion, makes cis-2-tert-butylcyclohexanol an excellent model system for illustrating the fundamental principles of stereochemistry that are crucial in the design and development of new chemical entities.

trans-2-tert-butylcyclohexanol stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of trans-2-tert-Butylcyclohexanol

Executive Summary

The stereochemical and conformational properties of substituted cyclohexanes are fundamental to understanding molecular stability and reactivity. Among the various substituents, the tert-butyl group is of particular interest due to its significant steric bulk, which profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring. This technical guide provides a detailed analysis of the stability of trans-2-tert-butylcyclohexanol, a molecule that serves as a classic example of conformational locking. We will explore the underlying principles of cyclohexane conformation, present quantitative thermodynamic data, detail experimental methodologies for conformational analysis, and provide visual representations of the key structural relationships. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of stereoisomeric stability.

Foundational Concepts: Cyclohexane Conformation

The cyclohexane ring is not a planar structure; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds). In this chair conformation, the twelve hydrogen atoms or substituents can occupy two distinct types of positions:

  • Axial (a): Six positions that are parallel to the principal C3 axis of the ring, alternating above and below the ring's plane.

  • Equatorial (e): Six positions that point outwards from the perimeter of the ring, roughly in the plane of the ring.

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," which rapidly interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chair forms are identical and isoenergetic. However, for a substituted cyclohexane, the two forms are generally not equal in energy.

The primary source of instability for an axial substituent is the steric repulsion between it and the two other axial hydrogen atoms (or other groups) on the same side of the ring. These unfavorable interactions are known as 1,3-diaxial interactions . Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position to avoid this steric strain.

The Role of the Tert-Butyl Group as a Conformational Lock

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the conformation with the substituent in the axial position and the conformation with it in the equatorial position.[1] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[2][3]

The tert-butyl group has an exceptionally large A-value due to its three methyl groups, which cannot rotate away from the axial hydrogens of the ring. This results in severe 1,3-diaxial interactions when the tert-butyl group is forced into an axial position.[2] The energy cost is so high that the equilibrium is overwhelmingly shifted toward the conformer where the tert-butyl group is equatorial.[2] This effect is so pronounced that the tert-butyl group is often referred to as a "conformational lock," effectively preventing the ring from flipping to the conformation that would place it in an axial position.[4][5]

Quantitative Data: A-Values and Conformational Energies

The A-values for key functional groups provide a quantitative basis for predicting the stability of different conformers.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Reference
-OH (Hydroxyl)0.873.6[2]
-CH₃ (Methyl)1.747.3[1]
-C(CH₃)₃ (tert-Butyl)~5.0~21[1]

Using these A-values, we can estimate the relative stability of the conformers of 2-tert-butylcyclohexanol.

Conformational Analysis of trans-2-tert-Butylcyclohexanol

In the trans isomer, the hydroxyl (-OH) and tert-butyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations through a ring flip.

  • Diequatorial (e,e) Conformer: Both the tert-butyl group and the hydroxyl group occupy equatorial positions.

  • Diaxial (a,a) Conformer: Both the tert-butyl group and the hydroxyl group occupy axial positions.

The diequatorial conformer is vastly more stable.[6] In this arrangement, the extremely bulky tert-butyl group resides in the favored equatorial position, avoiding any significant 1,3-diaxial interactions. The hydroxyl group is also in the stable equatorial position. The diaxial conformer, in contrast, is highly destabilized by the severe steric strain from the axial tert-butyl group, in addition to the smaller strain from the axial hydroxyl group. The energy difference is so large (approximately 5.9 kcal/mol, the sum of the A-values) that for all practical purposes, trans-2-tert-butylcyclohexanol exists exclusively as the diequatorial (e,e) conformer.

Comparison with cis-2-tert-Butylcyclohexanol

In the cis isomer, the two substituents are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial and the other equatorial.

  • Equatorial-tert-Butyl, Axial-Hydroxyl (e,a) Conformer: The bulky tert-butyl group is in the preferred equatorial position, while the smaller hydroxyl group is in the axial position.

  • Axial-tert-Butyl, Equatorial-Hydroxyl (a,e) Conformer: The tert-butyl group is in the highly unfavorable axial position, while the hydroxyl group is equatorial.

The equilibrium for the cis isomer strongly favors the (e,a) conformer to accommodate the bulky tert-butyl group. However, even this most stable cis conformer is less stable than the (e,e) trans conformer. The cis isomer must endure the steric strain of an axial hydroxyl group (approx. 0.87 kcal/mol), whereas the trans isomer can place both groups equatorially, avoiding this strain.[6] Therefore, trans-2-tert-butylcyclohexanol is the thermodynamically more stable stereoisomer.[6]

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the trans and cis isomers.

G cluster_trans trans-2-tert-butylcyclohexanol cluster_cis cis-2-tert-butylcyclohexanol trans_ee Diequatorial (e,e) (Highly Stable) trans_aa Diaxial (a,a) (Highly Unstable) trans_ee->trans_aa Ring Flip >> << cis_ea t-Bu Equatorial, OH Axial (e,a) (More Stable) cis_ae t-Bu Axial, OH Equatorial (a,e) (Less Stable) cis_ea->cis_ae Ring Flip > <

Caption: Conformational equilibria for trans and cis isomers.

Experimental Protocols: Determination of A-Values

The primary experimental technique for determining conformational free energies (A-values) is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol: A-Value Determination by Low-Temperature ¹³C NMR

Objective: To measure the equilibrium constant between the axial and equatorial conformers of a monosubstituted cyclohexane at low temperature to calculate its A-value.

Materials:

  • High-field NMR spectrometer with variable temperature capabilities.

  • The monosubstituted cyclohexane of interest (e.g., tert-butylcyclohexane).

  • Low-freezing point NMR solvent (e.g., a mixture of trichlorofluoromethane, CFCl₃, and deuterated chloroform, CDCl₃).

  • NMR tubes suitable for low-temperature work.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~0.1 M) of the analyte in the chosen low-temperature solvent system.

  • Room Temperature Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, and a single, time-averaged signal will be observed for each unique carbon.

  • Cooling and Equilibration: Lower the temperature of the NMR probe incrementally (e.g., in 10 K steps). Allow the sample to thermally equilibrate for several minutes at each new temperature before acquiring a spectrum.

  • Coalescence and Resolution: As the temperature decreases, the rate of the ring flip slows. The averaged NMR signals will broaden, eventually reaching the coalescence temperature, and then resolve into two distinct sets of signals at lower temperatures. These two sets correspond to the two individual chair conformers (one with the substituent axial, one with it equatorial).

  • Peak Assignment and Integration: Identify the signals corresponding to the major (equatorial) and minor (axial) conformers. The chemical shifts will differ, particularly for the carbon bearing the substituent (C1) and the carbons at the 3 and 5 positions. Carefully integrate the area of a well-resolved, non-overlapping peak for each conformer.

  • Calculation of Equilibrium Constant (K): The ratio of the integrated peak areas directly reflects the molar ratio of the conformers.

    • K = [Equatorial Conformer] / [Axial Conformer] = Integral_eq / Integral_ax

  • Calculation of Gibbs Free Energy (ΔG°): Use the Gibbs free energy equation to calculate the A-value at that specific temperature (T).

    • ΔG° (A-value) = -RTln(K)

    • Where R is the ideal gas constant (1.987 cal/mol·K or 8.314 J/mol·K) and T is the temperature in Kelvin.

  • Enthalpy and Entropy (Optional): By measuring K at several different low temperatures, a van 't Hoff plot (ln(K) vs. 1/T) can be constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the separation of the enthalpic and entropic contributions to the A-value.[7]

G prep Sample Preparation (Analyte in Low-Temp Solvent) rt_nmr Acquire Room Temp NMR (Averaged Signals) prep->rt_nmr cool Cool Sample in NMR Probe (Incremental Steps) rt_nmr->cool lt_nmr Acquire Low-Temp NMR (Signals for Axial/Equatorial Resolve) cool->lt_nmr integrate Integrate Conformer Peaks lt_nmr->integrate calc_k Calculate K = [eq]/[ax] integrate->calc_k calc_g Calculate A-Value (ΔG° = -RTlnK) calc_k->calc_g

Caption: Experimental workflow for A-value determination via NMR.

Conclusion

The stability of trans-2-tert-butylcyclohexanol is definitively governed by the profound steric requirements of the tert-butyl group. Its large A-value forces the cyclohexane ring into a locked conformation where both the tert-butyl and hydroxyl substituents occupy equatorial positions. This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, rendering the trans isomer significantly more stable than its cis counterpart, which cannot avoid placing one substituent in an axial position. The principles demonstrated by this molecule are foundational in stereochemistry and are critical for designing and predicting the behavior of complex cyclic molecules in fields such as medicinal chemistry and materials science.

References

In-depth Technical Guide to the Thermodynamic Data of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the thermodynamic properties of cis- and trans-2-tert-butylcyclohexanol. Given the limited availability of complete experimental datasets in public databases, this document synthesizes information from existing literature, delves into the conformational analysis that underpins the thermodynamic stability of these isomers, and details the standard experimental protocols for their determination.

Introduction

2-tert-butylcyclohexanol is a substituted cyclic alcohol that exists as two diastereomers: cis-2-tert-butylcyclohexanol (B1618334) and trans-2-tert-butylcyclohexanol. The presence of the sterically demanding tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring, making this molecule a classic example for studying stereochemical effects on physical and chemical properties. A thorough understanding of the thermodynamic parameters of these isomers is essential for their application in various fields, including organic synthesis and medicinal chemistry, where stereoisomerism can profoundly impact biological activity and reaction outcomes.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of the this compound isomers is primarily governed by the conformational preferences of the substituents on the cyclohexane ring, which adopts a chair conformation to minimize angular and torsional strain.

  • trans-2-tert-butylcyclohexanol : In its most stable conformation, both the large tert-butyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric repulsion, particularly the unfavorable 1,3-diaxial interactions.

  • cis-2-tert-butylcyclohexanol : In the cis isomer, a chair conformation requires one substituent to be in an axial position and the other to be equatorial. To avoid the significant steric strain of placing the bulky tert-butyl group in an axial position, it overwhelmingly occupies an equatorial site. Consequently, the hydroxyl group is forced into an axial position, leading to destabilizing 1,3-diaxial interactions with the axial hydrogen atoms. This renders the cis isomer less stable than the trans isomer under most conditions.

Quantitative Thermodynamic Data

A comprehensive set of experimentally determined thermodynamic data, including standard enthalpy of formation, standard entropy, and heat capacity, for the individual isomers of this compound is not readily found in major thermochemical databases. However, research into the equilibrium of the 2-tert-butylphenol (B146161) hydrogenation system has provided some insight into the relative thermodynamics of the isomers.[1]

Table 1: Enthalpy of Isomerization for this compound

ReactionΔHisom (kJ/mol)MethodReference
cis-2-tert-butylcyclohexanol ⇌ trans-2-tert-butylcyclohexanol+3Experimental[1]
cis-2-tert-butylcyclohexanol ⇌ trans-2-tert-butylcyclohexanol-6.4Incremental Calculation[1]

Interestingly, the experimental data indicate that the isomerization from the cis to the trans isomer is a slightly endothermic process (+3 kJ/mol), which contradicts predictions from incremental calculations that suggest an exothermic isomerization (-6.4 kJ/mol).[1] This discrepancy underscores the limitations of theoretical models that do not fully account for all intermolecular and intramolecular interactions and highlights the critical need for empirical data. The same study also noted that the cis isomer is the predominant product in the reaction system, constituting over 50% of the alcohol mixture.[1]

Experimental Protocols

The following sections outline the standard methodologies for the synthesis of this compound isomers and the experimental determination of their thermodynamic properties.

Synthesis and Separation of Isomers

The synthesis of this compound is typically accomplished via the catalytic hydrogenation of 2-tert-butylphenol.[2]

  • Reaction : Hydrogenation of 2-tert-butylphenol is carried out using a suitable catalyst, such as Raney nickel or rhodium on carbon, under a hydrogen atmosphere.

  • Solvent : An alcohol, such as ethanol (B145695) or isopropanol, is commonly used as the solvent.

  • Isomer Separation : The resulting diastereomeric mixture can be separated into pure cis and trans isomers using techniques like column chromatography or fractional crystallization, which exploit the differences in their physical properties.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) can be determined with high precision using bomb calorimetry.

  • Procedure :

    • A precisely weighed sample of a pure isomer is combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb").

    • The bomb is immersed in a known volume of water in a thermally insulated calorimeter.

    • The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

    • By measuring this temperature change and knowing the heat capacity of the calorimeter, the heat of combustion can be calculated.

    • The standard enthalpy of formation is then derived using Hess's Law and the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Determination of Heat Capacity and Entropy by Adiabatic Calorimetry

Adiabatic calorimetry is employed to measure the heat capacity (Cp) of a substance as a function of temperature.

  • Procedure :

    • A sample of known mass is placed within a calorimeter that is meticulously insulated to prevent heat exchange with the surroundings.

    • A measured quantity of electrical energy is introduced to the sample, resulting in a small, precisely measured temperature rise.

    • The heat capacity is calculated from the energy input and the observed temperature change.

    • These measurements are repeated over a range of temperatures to establish the temperature dependence of the heat capacity.

    • The absolute entropy (S°) at a given temperature is then determined by integrating the heat capacity divided by temperature (Cp/T) from absolute zero, incorporating the entropies of any phase transitions.

Determination of Enthalpy of Isomerization from Equilibrium Measurements

The enthalpy of isomerization (ΔHisom) can be derived from the temperature dependence of the equilibrium constant (Keq) for the interconversion of the isomers.

  • Procedure :

    • A mixture of the cis and trans isomers is allowed to reach equilibrium at a constant temperature, typically in the presence of a catalyst.

    • The equilibrium concentrations of both isomers are quantified using an appropriate analytical method, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the products to the reactants.

    • By repeating this process at various temperatures, a set of Keq values as a function of temperature is obtained.

    • The enthalpy of isomerization is then determined from the slope of a van 't Hoff plot (ln(Keq) versus 1/T).

Visualizations

The following diagrams provide a visual representation of the conformational relationships and the experimental workflow for determining the thermodynamic properties of this compound isomers.

G Conformational Equilibrium of this compound Isomers cluster_cis cis-2-tert-butylcyclohexanol cluster_trans trans-2-tert-butylcyclohexanol cis_ax Axial OH (Higher Energy) cis_eq Equatorial OH (Lower Energy) cis_ax->cis_eq Ring Flip cis_eq->cis_ax Ring Flip trans_eq Equatorial OH (Most Stable) cis_eq->trans_eq Isomerization trans_ax Axial OH (Much Higher Energy) trans_eq->trans_ax Ring Flip trans_ax->trans_eq Ring Flip

Figure 1. Conformational analysis of this compound isomers.

G Experimental Workflow for Thermodynamic Data Determination cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Measurements start 2-tert-butylphenol hydrogenation Catalytic Hydrogenation start->hydrogenation mixture Mixture of cis/trans Isomers hydrogenation->mixture separation Chromatography / Crystallization mixture->separation equilibrium Equilibrium Studies mixture->equilibrium ΔHisom cis_isomer Pure cis-Isomer separation->cis_isomer trans_isomer Pure trans-Isomer separation->trans_isomer bomb_cal Bomb Calorimetry cis_isomer->bomb_cal ΔH°f adiabatic_cal Adiabatic Calorimetry cis_isomer->adiabatic_cal Cp, S° trans_isomer->bomb_cal trans_isomer->adiabatic_cal Enthalpy of Formation Enthalpy of Formation bomb_cal->Enthalpy of Formation Heat Capacity & Entropy Heat Capacity & Entropy adiabatic_cal->Heat Capacity & Entropy Enthalpy of Isomerization Enthalpy of Isomerization equilibrium->Enthalpy of Isomerization

Figure 2. Workflow for obtaining thermodynamic data of this compound.

Conclusion

While a complete and authoritative set of thermodynamic data for the isomers of this compound is not currently available in the public domain, the principles of conformational analysis provide a robust framework for understanding their relative stabilities. The trans isomer is predicted to be the more stable of the two, although limited experimental data on the enthalpy of isomerization suggest a more nuanced thermodynamic relationship. This guide has consolidated the available information and outlined the standard experimental procedures necessary to generate a comprehensive thermodynamic profile for these compounds. Further experimental investigation, particularly through calorimetry, is warranted to definitively establish the thermodynamic properties of cis- and trans-2-tert-butylcyclohexanol.

References

Synthesis of 2-tert-butylcyclohexanol from 2-tert-butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butylcyclohexanol from 2-tert-butylphenol (B146161), a key transformation in the production of valuable fragrance compounds. The primary method detailed is the catalytic hydrogenation of the phenolic ring, a widely employed industrial process. This document offers a thorough examination of various catalytic systems, detailed experimental protocols, and extensive data presentation to aid researchers in the successful execution and optimization of this synthesis.

Introduction

This compound is a crucial intermediate in the fragrance industry, particularly for the synthesis of its acetate (B1210297) ester, which possesses a characteristic fruity and woody aroma. The synthesis commences with 2-tert-butylphenol, an readily available starting material. The core of the transformation lies in the catalytic hydrogenation of the aromatic ring of 2-tert-butylphenol to yield the corresponding cyclohexanol (B46403) derivative. A key challenge in this synthesis is the control of stereoselectivity, as this compound exists as two geometric isomers: cis and trans. The ratio of these isomers is highly dependent on the choice of catalyst and reaction conditions, and significantly influences the olfactory properties of the final fragrance product.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-tert-butylphenol proceeds via the catalytic hydrogenation of the aromatic ring. This process involves the addition of hydrogen across the double bonds of the benzene (B151609) ring in the presence of a metal catalyst.

Reaction_Pathway reactant 2-tert-butylphenol reagents + 3H₂ reactant->reagents product This compound reagents->product Hydrogenation catalyst Catalyst (e.g., Ni, Ru, Pd) catalyst->reagents

Caption: Reaction scheme for the synthesis of this compound.

The mechanism involves the adsorption of both hydrogen and 2-tert-butylphenol onto the surface of the catalyst. The hydrogen molecule dissociates into atomic hydrogen on the metal surface. These hydrogen atoms are then sequentially added to the aromatic ring of the adsorbed 2-tert-butylphenol, leading to the formation of the saturated cyclohexanol ring. The stereochemical outcome (cis vs. trans) is determined by the orientation of the phenol (B47542) molecule on the catalyst surface during the hydrogenation process.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using different catalytic systems.

General Experimental Workflow

The general workflow for the catalytic hydrogenation of 2-tert-butylphenol is outlined below. Specific parameters will vary depending on the chosen catalyst and desired stereoisomer.

Experimental_Workflow start Start setup Reaction Setup: - Charge autoclave with 2-tert-butylphenol, solvent (optional), and catalyst. start->setup purge Purge System: - Seal the autoclave and purge with an inert gas (e.g., N₂ or Ar). setup->purge pressurize Pressurize with Hydrogen: - Introduce hydrogen gas to the desired pressure. purge->pressurize heat Heat and Stir: - Heat the reaction mixture to the target temperature with vigorous stirring. pressurize->heat monitor Monitor Reaction: - Track hydrogen uptake and/or analyze aliquots by GC to monitor progress. heat->monitor cool_depressurize Cool and Depressurize: - Cool the reactor to room temperature and carefully vent the excess hydrogen. monitor->cool_depressurize filter Catalyst Removal: - Filter the reaction mixture to remove the catalyst. cool_depressurize->filter workup Work-up: - Concentrate the filtrate under reduced pressure. - Optional: Aqueous work-up to remove impurities. filter->workup purify Purification: - Purify the crude product by distillation or recrystallization. workup->purify characterize Characterization: - Analyze the product by GC, NMR, IR, and MS to determine purity and isomer ratio. purify->characterize end End characterize->end

Caption: Generalized experimental workflow for the hydrogenation of 2-tert-butylphenol.

Protocol 1: Hydrogenation using Raney Nickel Catalyst

This protocol is adapted from procedures described for the hydrogenation of phenols using Raney Nickel, a common and effective catalyst for this transformation.

Materials:

  • 2-tert-butylphenol

  • Raney Nickel (activated, in water or ethanol)

  • Ethanol (B145695) (or other suitable solvent)

  • High-pressure autoclave equipped with a stirrer, thermocouple, and pressure gauge

  • Hydrogen gas source

Procedure:

  • Catalyst Preparation: If the Raney Nickel is supplied under water, carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) three times to remove residual water.

  • Reaction Setup: In a high-pressure autoclave, charge 2-tert-butylphenol (1.0 mol), ethanol (250 mL), and the prepared Raney Nickel catalyst (5-10% by weight of the substrate).

  • System Purge: Seal the autoclave and purge the system with nitrogen or argon gas three times to remove any air.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 80 bar.

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to 85°C.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Open the autoclave and filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.

  • Solvent Removal: Remove the solvent from the filtrate by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Protocol 2: Hydrogenation using Ruthenium on Alumina Catalyst

This protocol is based on procedures for the hydrogenation of alkylphenols using supported ruthenium catalysts, which are known for their high activity.

Materials:

  • 2-tert-butylphenol

  • 5% Ruthenium on Alumina (Ru/Al₂O₃)

  • Solvent (e.g., isopropanol (B130326) or cyclohexane)

  • High-pressure autoclave

  • Hydrogen gas source

Procedure:

  • Reaction Setup: Charge the autoclave with 2-tert-butylphenol (1.0 mol), the chosen solvent (250 mL), and 5% Ru/Al₂O₃ catalyst (1-5% by weight of the substrate).

  • System Purge: Seal and purge the autoclave with an inert gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 40 bar.

  • Heating and Stirring: Heat the reaction mixture to 100°C with efficient stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen consumption or by taking samples for GC analysis.

  • Work-up: After cooling and depressurizing the reactor, filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from 2-tert-butylphenol under various conditions.

Comparison of Catalytic Systems
CatalystTemperature (°C)Pressure (bar)cis:trans RatioReference
Raney Nickel858080:20[1]
Raney Nickel (NaB(O)H₄ treated)858092:8[1]
Raney Cobalt1505094:6[1]
Ruthenium on Alumina1004092.5:7.5[1]
Palladium/Ruthenium (two-stage)70-200>200up to 90:10[1]
Nickel/IronN/AN/Aup to 95:5[1]
Spectroscopic Data for 2-tert-butylphenol
TechniqueData
¹H NMR (CDCl₃)δ (ppm): 7.25-6.80 (m, 4H, Ar-H), 4.85 (s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ (ppm): 152.0, 135.5, 126.5, 126.0, 122.0, 115.5, 34.5, 29.5
IR (KBr, cm⁻¹)3450 (O-H stretch, broad), 3050 (Ar C-H stretch), 2960 (Alkyl C-H stretch), 1600, 1480 (C=C stretch), 1230 (C-O stretch)
MS (EI, m/z)150 (M⁺), 135 (M⁺ - CH₃), 91
Spectroscopic Data for this compound (mixture of isomers)
TechniqueData
¹H NMR (CDCl₃)δ (ppm): 3.4-4.2 (m, 1H, CH-OH), 1.0-2.2 (m, 9H, cyclohexyl-H), 0.9 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃)δ (ppm): (cis/trans mixture shows complex signals) ~70-75 (CH-OH), ~45-50, ~30-35, ~20-28 (cyclohexyl carbons), 32.5 (quaternary C), 26.5 (C(CH₃)₃)
IR (KBr, cm⁻¹)3400 (O-H stretch, broad), 2950, 2860 (Alkyl C-H stretch), 1450, 1050 (C-O stretch)
MS (EI, m/z)156 (M⁺), 138 (M⁺ - H₂O), 99, 57

Conclusion

The synthesis of this compound from 2-tert-butylphenol is a well-established process, with catalytic hydrogenation being the most efficient method. The choice of catalyst and reaction conditions plays a critical role in determining the yield and, more importantly, the stereoselectivity of the reaction. Raney Nickel and supported Ruthenium catalysts are highly effective, offering good conversion and selectivity. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field, enabling them to select the most appropriate conditions for their specific needs and to effectively characterize the resulting products. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and selective syntheses of this important fragrance intermediate.

References

An In-depth Technical Guide to the Hydrogenation of 2-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2-tert-butylphenol (B146161), a critical transformation for the synthesis of valuable downstream products, most notably cis-2-tert-butylcyclohexanol (B1618334), a key fragrance ingredient. This document details the reaction pathways, catalytic systems, experimental protocols, and factors influencing product distribution, with a particular focus on achieving high stereoselectivity.

Introduction

The hydrogenation of 2-tert-butylphenol involves the saturation of the aromatic ring to produce 2-tert-butylcyclohexanol and the intermediate 2-tert-butylcyclohexanone. The primary challenge and area of industrial interest in this process is the control of stereoselectivity to favor the formation of cis-2-tert-butylcyclohexanol over the trans-isomer. The spatial arrangement of the bulky tert-butyl group in the cis isomer imparts desirable olfactory properties, making it a valuable component in the fragrance industry.

This guide will explore the various catalytic systems employed for this transformation, including nickel, ruthenium, and palladium-based catalysts, and provide detailed experimental procedures and comparative data to aid researchers in selecting and optimizing reaction conditions.

Reaction Pathways and Stereochemistry

The hydrogenation of 2-tert-butylphenol proceeds through a network of reactions, as illustrated in the signaling pathway below. The initial hydrogenation of the aromatic ring can lead directly to the formation of this compound or proceed through the intermediate ketone, 2-tert-butylcyclohexanone. The subsequent reduction of this ketone yields the final alcohol product. The stereochemical outcome of the reaction is largely determined by the catalyst, reaction conditions, and the pathway through which the final product is formed.

Reaction_Pathway 2-tert-butylphenol 2-tert-butylphenol 2-tert-butylcyclohexanone 2-tert-butylcyclohexanone 2-tert-butylphenol->2-tert-butylcyclohexanone Hydrogenation cis-2-tert-butylcyclohexanol cis-2-tert-butylcyclohexanol 2-tert-butylphenol->cis-2-tert-butylcyclohexanol Direct Hydrogenation trans-2-tert-butylcyclohexanol trans-2-tert-butylcyclohexanol 2-tert-butylphenol->trans-2-tert-butylcyclohexanol Direct Hydrogenation 2-tert-butylcyclohexanone->cis-2-tert-butylcyclohexanol Hydrogenation 2-tert-butylcyclohexanone->trans-2-tert-butylcyclohexanol Hydrogenation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Preparation Catalyst Preparation Reactor Setup Reactor Setup Catalyst Preparation->Reactor Setup Reactant Preparation Reactant Preparation Reactant Preparation->Reactor Setup Hydrogenation Hydrogenation Reactor Setup->Hydrogenation Work-up Work-up Hydrogenation->Work-up Product Analysis (GC-MS) Product Analysis (GC-MS) Work-up->Product Analysis (GC-MS)

An In-depth Technical Guide on the Solubility of 2-tert-butylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tert-butylcyclohexanol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the physicochemical properties influencing solubility, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound (C₁₀H₂₀O) is a cyclic alcohol characterized by a cyclohexane (B81311) ring substituted with a hydroxyl group and a bulky tert-butyl group on the second carbon. It exists as a white crystalline solid at room temperature and is utilized in various industrial applications, including as an intermediate in the synthesis of fragrances and pharmaceuticals.[1][2][3][4] Understanding its solubility is crucial for its application in chemical synthesis, formulation development, and purification processes.

Solubility Profile of this compound

Qualitative Solubility

Extensive literature searches indicate that this compound is generally described as being soluble in organic solvents, particularly in alcohols and oils, while exhibiting very limited solubility in water.[1][3] This solubility profile is consistent with its chemical structure, which combines a polar hydroxyl (-OH) group capable of hydrogen bonding and a large, non-polar tert-butylcyclohexyl hydrocarbon backbone. The hydrophobic nature of the hydrocarbon portion of the molecule dominates, leading to good solubility in less polar organic solvents.

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors:

  • Polarity of the Solvent: As a molecule with both polar and non-polar characteristics, its solubility will vary depending on the polarity of the solvent. It is expected to be more soluble in solvents of intermediate polarity.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

  • Cis/Trans Isomerism: this compound can exist as cis and trans isomers, which may have slightly different physical properties, including solubility, due to differences in their molecular packing in the crystal lattice and their interactions with solvent molecules.

Analogous Compound: 4-tert-butylcyclohexanol

In the absence of quantitative data for this compound, it is informative to consider the solubility of its isomer, 4-tert-butylcyclohexanol. This compound is also described as having limited solubility in water and good solubility in organic solvents such as ethanol, acetone, and chloroform.[5] The non-polar nature of the tert-butyl group is a primary driver for its solubility in these organic media.[5]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound (Template)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a widely used and reliable technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the container with the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the solution in the container. This can be done at room temperature under a fume hood, or more rapidly in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the container with the dried solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • The solubility can be expressed in various units:

      • g/100 mL: (mass of residue / volume of solution withdrawn) * 100

      • g/100 g solvent: (mass of residue / (mass of solution - mass of residue)) * 100

      • Molarity (mol/L): (moles of residue / volume of solution withdrawn in L)

Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 analysis1 Withdraw and filter a known volume of supernatant equil2->analysis1 analysis2 Weigh the filtered solution analysis1->analysis2 analysis3 Evaporate the solvent analysis2->analysis3 analysis4 Weigh the solid residue analysis3->analysis4 calc1 Calculate solubility (e.g., g/100 mL, mol/L) analysis4->calc1

Caption: Experimental workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of the cis and trans isomers of 2-tert-butylcyclohexanol. The document outlines the distinct physical properties of these stereoisomers, presents detailed experimental protocols for their determination, and includes a workflow diagram for clarity.

Physicochemical Data of this compound Isomers

The spatial arrangement of the bulky tert-butyl group relative to the hydroxyl group on the cyclohexane (B81311) ring results in two distinct stereoisomers: cis-2-tert-butylcyclohexanol (B1618334) and trans-2-tert-butylcyclohexanol. These isomers exhibit different physical properties, most notably their melting and boiling points. The data below is a summary of these key physical constants.

IsomerMelting Point (°C)Boiling Point (°C)
cis-2-tert-butylcyclohexanol43 - 46209
trans-2-tert-butylcyclohexanol84.5206.9

Note: The data for cis-2-tert-butylcyclohexanol may represent a mixture of isomers, as is common for this compound commercially[1][2]. The trans isomer shows a significantly higher melting point[3].

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections describe standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure compound, this transition occurs over a narrow range. The capillary method is a common and reliable technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the solid this compound isomer is finely ground into a powder using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end. This process is repeated until a sample column of 1-2 mm is achieved.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.

  • Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. A pure compound will typically exhibit a sharp melting range of 0.5-1.0°C. Impurities can cause a depression and broadening of the melting point range.

Boiling Point Determination (Simple Distillation)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Simple distillation is a standard method for determining the boiling point of a liquid.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a voltage controller

  • Clamps and ring stands

  • 3-way connecting tube (distillation head)

  • Thermometer and thermometer adapter

  • Condenser (e.g., West condenser) with water tubing

  • Vacuum connecting tube or take-off adapter

  • Receiving vessel (e.g., graduated cylinder or flask)

  • Boiling chips

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled securely using clamps and stands. The round-bottom flask containing the liquid sample of this compound and a few boiling chips is placed in the heating mantle.

  • Thermometer Placement: The thermometer is inserted through the adapter on the distillation head. The top of the thermometer bulb should be positioned just below the side arm of the connecting tube leading to the condenser. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

  • Heating: The heating mantle is turned on, and the liquid is brought to a gentle boil. The heating rate should be controlled to ensure a slow and steady distillation rate, typically 1-2 drops of distillate per second.

  • Equilibrium and Data Recording: The system is allowed to reach thermal equilibrium, indicated by a stable temperature reading on the thermometer as the vapor continuously condenses and collects in the receiving vessel. This stable temperature is recorded as the boiling point. It is important to note the atmospheric pressure at the time of measurement, as boiling points are pressure-dependent.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the experimental determination of the melting and boiling points of this compound isomers.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Boiling Point Determination a Prepare Sample (Grind Solid) b Load Capillary Tube a->b c Place in Apparatus b->c d Heat & Observe c->d e Record Melting Range d->e final_data Final Data Table e->final_data f Assemble Distillation Apparatus g Add Sample & Boiling Chips f->g h Position Thermometer g->h i Heat & Distill Slowly h->i j Record Stable Temperature i->j j->final_data compound_start This compound Isomer Sample compound_start->a compound_start->f

Caption: Workflow for Determining Melting and Boiling Points.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-2-tert-butylcyclohexanol (B1618334). Due to the limited availability of directly published, fully assigned experimental spectra for this specific isomer, this guide combines established principles of NMR spectroscopy of substituted cyclohexanes, data from analogous compounds, and predicted spectral parameters. This document is intended to serve as a valuable resource for the structural elucidation and conformational analysis of this and related molecules.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of cis-2-tert-butylcyclohexanol are influenced by the rigid chair conformation adopted by the cyclohexane (B81311) ring, which is locked by the sterically demanding tert-butyl group in an equatorial position. In the cis isomer, this forces the hydroxyl group into an axial orientation. The predicted ¹H NMR data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for cis-2-tert-butylcyclohexanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H1 (CH-OH)3.8 - 4.2Broad Singlet or Narrow Multiplet-1H
H2 (CH-tBu)1.6 - 1.8Multiplet-1H
Cyclohexyl Protons1.0 - 2.0Complex Multiplets-8H
-C(CH₃)₃0.8 - 1.0Singlet-9H
-OHVariableSinglet (broad)-1H

Interpretation of the Spectrum

The ¹H NMR spectrum of cis-2-tert-butylcyclohexanol is characterized by several key features:

  • Tert-Butyl Group: A sharp singlet integrating to nine protons is expected between 0.8 and 1.0 ppm. This is a characteristic signal for the tert-butyl group and its chemical shift is relatively insensitive to the stereochemistry of the ring.

  • Carbinol Proton (H1): The proton on the carbon bearing the hydroxyl group (H1) is in an equatorial position in the cis isomer. Due to the Karplus relationship, the coupling constants between an equatorial proton and its adjacent axial and equatorial protons are typically small (in the range of 2-5 Hz). This often results in a broad singlet or a narrow, poorly resolved multiplet for the H1 proton, expected to appear in the range of 3.8 - 4.2 ppm.

  • Proton at C2: The proton on the carbon attached to the tert-butyl group (H2) is in an axial position. It will couple with the neighboring protons, resulting in a multiplet in the upfield region of the spectrum, likely between 1.6 and 1.8 ppm.

  • Cyclohexyl Protons: The remaining eight protons of the cyclohexane ring will appear as a complex and overlapping series of multiplets in the region of 1.0 - 2.0 ppm. The significant overlap makes individual assignment challenging without advanced 2D NMR techniques.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can be identified by its disappearance upon shaking the sample with a drop of D₂O.

Spin-Spin Coupling Pathways

The spin-spin coupling interactions are crucial for determining the conformation of the cyclohexane ring. The following diagram illustrates the key coupling relationships for the H1 proton in cis-2-tert-butylcyclohexanol.

G Spin-Spin Coupling of H1 in cis-2-tert-butylcyclohexanol H1 H1 (equatorial) ~3.8-4.2 ppm H6_ax H6 (axial) H1->H6_ax J(eq-ax) ~2-5 Hz H6_eq H6 (equatorial) H1->H6_eq J(eq-eq) ~2-5 Hz H2_ax H2 (axial) H1->H2_ax J(eq-ax) ~2-5 Hz G Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Integration & Peak Analysis reference->analyze

An In-depth Technical Guide to the 13C NMR Analysis of 2-tert-butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the 13C Nuclear Magnetic Resonance (NMR) analysis of the cis- and trans-isomers of 2-tert-butylcyclohexanol. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. 13C NMR spectroscopy is a powerful tool for elucidating these conformational details.

Conformational Analysis of this compound Isomers

The stereochemical and conformational analysis of this compound isomers is fundamentally governed by the steric hindrance imposed by the bulky tert-butyl group. In cyclohexane (B81311) rings, substituents can occupy either an axial or an equatorial position. The tert-butyl group is a so-called "anchoring group"; due to its large size, it will strongly favor the equatorial position to minimize 1,3-diaxial interactions, which are energetically unfavorable. This preference locks the cyclohexane ring into a specific chair conformation.

  • trans-2-tert-butylcyclohexanol: In the trans isomer, to have the large tert-butyl group in the equatorial position, the hydroxyl (-OH) group must also be in an equatorial position (e,e).

  • cis-2-tert-butylcyclohexanol: In the cis isomer, for the tert-butyl group to be equatorial, the hydroxyl group is forced into the axial position (e,a).

This difference in the orientation of the hydroxyl group leads to distinct chemical shifts in the 13C NMR spectra of the two isomers, allowing for their unambiguous differentiation.

Predicted 13C NMR Spectral Data

While a definitive, publicly available, fully assigned experimental dataset for this compound isomers is not readily accessible, the expected chemical shifts can be reliably predicted based on established principles of 13C NMR spectroscopy and by analogy to structurally similar compounds, such as the well-documented 4-tert-butylcyclohexanol (B146172) isomers. The key factors influencing the chemical shifts are steric compression (gamma-gauche effect) and the relative orientation of substituents.

The gamma-gauche effect describes the shielding (upfield shift) of a carbon atom due to steric interaction with a substituent in a gauche position (a 60° dihedral angle). This effect is particularly pronounced for carbons experiencing 1,3-diaxial interactions.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for cis- and trans-2-tert-butylcyclohexanol

Carbon AtomPredicted Chemical Shift (δ) ppm - cis-isomer (axial -OH)Predicted Chemical Shift (δ) ppm - trans-isomer (equatorial -OH)Rationale for Predicted Differences
C1 (CH-OH)~66 - 70~71 - 75The axial -OH in the cis-isomer causes a shielding effect on C1 compared to the equatorial -OH in the trans-isomer.
C2 (CH-tBu)~48 - 52~50 - 54The environment around C2 is similar in both isomers with an equatorial tert-butyl group, leading to similar chemical shifts.
C3~33 - 37~35 - 39C3 in the cis-isomer experiences a gamma-gauche effect from the axial -OH, causing an upfield shift compared to the trans-isomer.
C4~25 - 29~26 - 30Minimal difference expected as it is relatively distant from the hydroxyl group.
C5~24 - 28~27 - 31C5 in the cis-isomer experiences a gamma-gauche effect from the axial -OH, resulting in an upfield shift.
C6~30 - 34~31 - 35Minor differences expected.
C(CH₃)₃~32 - 34~32 - 34The quaternary carbon of the tert-butyl group should have a very similar chemical shift in both isomers.
C(CH₃)₃~27 - 29~27 - 29The methyl carbons of the tert-butyl group are in similar environments in both isomers.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following section details a standard methodology for acquiring high-quality 13C NMR spectra of this compound isomers.

Sample Preparation
  • Sample Purity: Ensure the isomeric purity of the this compound sample through appropriate purification techniques such as chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.

  • Concentration: Prepare a solution by dissolving 10-50 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 100 MHz for 13C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used to obtain a spectrum with singlets for each carbon.

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient. For accurate integration, especially of quaternary carbons, a longer delay (e.g., 5-10 seconds) may be necessary.

  • Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a significant number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of 0-220 ppm is generally sufficient to encompass the chemical shifts of all carbon atoms in the molecule.

  • Temperature: The experiment is typically conducted at room temperature (298 K).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Visualization of Key Concepts

The following diagrams illustrate the conformational relationships and the general workflow for the 13C NMR analysis.

G Conformational Equilibrium of this compound Isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_eq Axial OH, Equatorial tBu (Favored) cis_ax Equatorial OH, Axial tBu (Disfavored) cis_eq->cis_ax Ring Flip trans_eq Equatorial OH, Equatorial tBu (Strongly Favored) trans_ax Axial OH, Axial tBu (Strongly Disfavored) trans_eq->trans_ax Ring Flip

Conformational equilibria of the isomers.

G 13C NMR Experimental Workflow sample_prep Sample Preparation (Dissolution in CDCl3 with TMS) nmr_acq NMR Data Acquisition (Proton Decoupled 13C Experiment) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking and Assignment) data_proc->spectral_analysis structure_elucidation Structure Elucidation (Isomer Identification) spectral_analysis->structure_elucidation

A generalized workflow for 13C NMR analysis.

Conclusion

The 13C NMR analysis of cis- and trans-2-tert-butylcyclohexanol provides a clear and instructive example of the power of this technique in stereochemical and conformational analysis. The fixed chair conformations dictated by the bulky tert-butyl group result in distinct and predictable differences in the 13C NMR spectra of the two isomers, primarily due to the gamma-gauche effect of the axial hydroxyl group in the cis isomer. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality spectra to confidently distinguish between these isomers and gain valuable insights into their three-dimensional structures. This knowledge is crucial for applications in drug design, where stereochemistry plays a critical role in molecular recognition and biological activity.

Mass Spectrometry of 2-tert-butylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-tert-butylcyclohexanol, a compound of interest in various chemical and pharmaceutical research areas. This document details its characteristic fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Electron Ionization Mass Spectrum and Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion (M+) is often weak or absent in the spectra of cyclic alcohols due to facile fragmentation. The fragmentation is primarily driven by the cleavage of the bond between the tert-butyl group and the cyclohexane (B81311) ring, as well as the loss of a water molecule from the alcohol functional group.

Below is a table summarizing the major ions observed in the electron ionization mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
57100.0[C(CH₃)₃]⁺
6756.9[C₅H₇]⁺
8132.1[C₆H₉]⁺
4127.7[C₃H₅]⁺
8016.7[C₆H₈]⁺
5517.9[C₄H₇]⁺
5614.8[C₄H₈]⁺
5411.5[C₄H₆]⁺
4310.0[C₃H₇]⁺
698.7[C₅H₉]⁺
156(weak/absent)[C₁₀H₂₀O]⁺ (Molecular Ion)

Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows several key pathways. The initial ionization event forms a molecular ion which is highly unstable. The most prominent fragmentation involves the cleavage of the C-C bond between the bulky tert-butyl group and the cyclohexane ring, leading to the formation of a stable tert-butyl cation at m/z 57, which is typically the base peak in the spectrum. Another significant fragmentation route is the dehydration of the molecular ion, followed by further fragmentation of the resulting radical cation.

Fragmentation_Pathway cluster_path1 α-Cleavage cluster_path2 Dehydration & Subsequent Fragmentation M This compound (M) MI [C₁₀H₂₀O]⁺˙ m/z 156 M->MI Electron Ionization F57 [C(CH₃)₃]⁺ m/z 57 (Base Peak) MI->F57 Loss of C₆H₁₁O˙ R99 [C₆H₁₁O]˙ (Neutral Radical) M_H2O [C₁₀H₁₈]⁺˙ m/z 138 MI->M_H2O - H₂O F81 [C₆H₉]⁺ m/z 81 M_H2O->F81 - C₄H₉˙ F67 [C₅H₇]⁺ m/z 67 M_H2O->F67 - C₅H₁₁˙

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

  • Working Standard Dilution: Create a series of working standard solutions by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to establish a calibration curve for quantitative analysis.

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample matrix is complex, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • GC Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations).

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start dissolve Dissolve Sample in Solvent prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect acquire Acquire Mass Spectrum detect->acquire identify Identify Peaks & Fragments acquire->identify quantify Quantify Analyte identify->quantify report Generate Report quantify->report

Figure 2: GC-MS analysis workflow for this compound.

This guide provides foundational information for the mass spectrometric analysis of this compound. Researchers are encouraged to optimize the experimental conditions based on their specific instrumentation and analytical requirements.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-tert-butylcyclohexyl acetate (B1210297), a valuable fragrance ingredient.[1][2][][4] The synthesis of this compound, known for its fresh, fruity, and woody aroma, is of significant interest in the fragrance and flavor industries.[1][2][] Two primary synthesis routes are detailed: the direct esterification of 2-tert-butylcyclohexanol and a two-step industrial method involving the hydrogenation of 2-tert-butylphenol (B146161) followed by esterification.

Physicochemical Properties and Applications

2-tert-Butylcyclohexyl acetate is a colorless liquid with a pleasant, long-lasting scent.[2][4] It is widely used in perfumes, personal care products, and household cleaners.[2] Its stability and ability to blend well with other fragrance components make it a versatile ingredient.[2][4]

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[1][4]
Molecular Weight 198.30 g/mol [1]
Boiling Point 221-222.2 °C[1][4]
Density ~0.9 g/cm³[1]
Flash Point ~90.8 °C[1]
Solubility Insoluble in water; soluble in alcohols and oils.[1][]
Purity (typical) 95-100% (GC)[][4]

Protocol 1: Direct Esterification of this compound

This protocol describes the synthesis of 2-tert-butylcyclohexyl acetate via the Fischer esterification of this compound using acetic anhydride (B1165640) as the acetylating agent and anhydrous sodium acetate as a catalyst.[1]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol (this compound) attacks the carbonyl carbon of the protonated acetylating agent (acetic anhydride).

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Protonation H+ (from acid catalyst) H+ (from acid catalyst) H+ (from acid catalyst)->Acetic Anhydride 2-tert-butylcyclohexyl acetate 2-tert-butylcyclohexyl acetate Acetic Acid Acetic Acid Intermediate->2-tert-butylcyclohexyl acetate Deprotonation & Elimination Intermediate->Acetic Acid Byproduct formation

Caption: Fischer Esterification of this compound.

Experimental Protocol

Materials:

  • This compound (verdol)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Deionized water

  • 2% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated brine solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 295-305 g), acetic anhydride (e.g., 205-215 g), and anhydrous sodium acetate (e.g., 15-25 g).[5]

  • Attach a reflux condenser and heat the mixture to 145-150 °C for 5 hours under reflux.[1][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.[5]

  • Transfer the cooled mixture to a separatory funnel and wash successively with water, 2% NaOH solution to neutralize excess acid, and finally with a saturated brine solution.[1][5]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purify the crude product by vacuum fractionation to obtain 2-tert-butylcyclohexyl acetate.[1][5]

Protocol 2: Industrial Synthesis via Hydrogenation and Esterification

This two-step protocol is a common industrial method for producing 2-tert-butylcyclohexyl acetate, with a focus on obtaining a high yield of the commercially valuable cis-isomer.[6]

Step 1: Catalytic Hydrogenation of 2-tert-Butylphenol

This step focuses on the stereoselective hydrogenation of 2-tert-butylphenol to produce cis-2-tert-butylcyclohexanol (B1618334). The use of a nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate has been shown to significantly favor the formation of the cis-isomer and extend the catalyst's lifetime.[6][7]

Hydrogenation_Workflow cluster_step1 Step 1: Hydrogenation Reactants 2-tert-Butylphenol + 2-tert-Butylcyclohexyl Acetate Hydrogenation Hydrogenation (100-130°C, 10-20 bar H₂) Reactants->Hydrogenation Catalyst Raney Nickel-Iron Catalyst Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Product1 cis-2-tert-Butylcyclohexanol Filtration->Product1

Caption: Workflow for the hydrogenation of 2-tert-butylphenol.

Experimental Protocol:

Materials:

  • 2-tert-butylphenol

  • 2-tert-butylcyclohexyl acetate

  • Raney nickel-iron catalyst

  • Pressurized hydrogenation reactor (autoclave)

Procedure:

  • In a stirred autoclave, charge 2-tert-butylphenol (e.g., 520 g), 2-tert-butylcyclohexyl acetate (e.g., 80 g), and Raney nickel-iron catalyst (e.g., 17 g).[6]

  • Pressurize the reactor with hydrogen to 20 bar.[6][7]

  • Heat the mixture to 130 °C for 10 hours, then reduce the temperature to 100 °C for an additional 3 hours.[6][7]

  • After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.[7] The resulting crude product is primarily cis-2-tert-butylcyclohexanol, with a cis:trans ratio of up to 95:5.[6][7]

ParameterValueReference
Reactant Ratio (Phenol:Acetate) 7:1 - 9:1 (by mass)[6]
Catalyst Loading (Catalyst:Phenol) 0.01:1 - 0.03:1 (by mass)[6]
Temperature 90-130 °C[6]
Hydrogen Pressure 10-20 bar[6]
Reaction Time 5-20 hours[6]
cis:trans Isomer Ratio up to 95:5[6][7]
Step 2: Esterification of cis-2-tert-Butylcyclohexanol

The cis-2-tert-butylcyclohexanol obtained from the hydrogenation step is then esterified to produce the final product, cis-2-tert-butylcyclohexyl acetate.

Experimental Protocol:

The esterification can be carried out following Protocol 1 , using the cis-2-tert-butylcyclohexanol as the starting alcohol.

Summary of Synthetic Routes

Synthesis_Routes cluster_route1 Route 1: Direct Esterification cluster_route2 Route 2: Industrial Synthesis A This compound C Esterification A->C B Acetic Anhydride B->C D 2-tert-Butylcyclohexyl Acetate C->D E 2-tert-Butylphenol F Hydrogenation E->F G cis-2-tert-Butylcyclohexanol F->G H Esterification G->H I cis-2-tert-Butylcyclohexyl Acetate H->I

Caption: Overview of synthesis routes for 2-tert-butylcyclohexyl acetate.

References

Application Notes: Esterification of 2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-tert-Butylcyclohexyl acetate (B1210297) is a key intermediate and a valuable fragrance compound widely utilized in the perfumery, personal care, and household product industries.[1][2] Known commercially as Verdox or OTBCHA, it imparts a fresh, sweet, fruity aroma with woody undertones.[1][2] The primary route for its synthesis is the esterification of its corresponding alcohol, 2-tert-butylcyclohexanol.[1] This process is typically achieved through acetylation, commonly employing acetic anhydride (B1165640) with a catalyst or through the Fischer-Speier esterification mechanism with acetic acid and a strong acid catalyst.[1][3] For fragrance applications, the synthesis of the cis-isomer of 2-tert-butylcyclohexyl acetate is often targeted due to its desirable olfactive properties.[4] This can be achieved by using a stereoisomerically enriched precursor, cis-2-tert-butylcyclohexanol (B1618334).[4]

Data Presentation

The following table summarizes various reaction conditions for the synthesis of 2-tert-butylcyclohexyl acetate.

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)YieldReference
This compound (Verdol) (295-305 g)Acetic Anhydride (205-215 g)Anhydrous Sodium Acetate (15-25 g)145-1505370-380 g[5]
p-tert-butylcyclohexanol (PTBCH)Acetic AcidAmberlyst-15 (Ion Exchange Resin)Not SpecifiedNot SpecifiedNot Specified[6]
Carboxylic Acid (General)Alcohol (General)Sulfuric Acid, p-toluenesulfonic acid60-1101-10Good to Quantitative[3]

Experimental Protocols

Two primary methods for the esterification of this compound are detailed below.

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate

This protocol is based on a common industrial method for producing 2-tert-butylcyclohexyl acetate.[1][5]

Materials:

  • This compound (cis- and trans- mixture or specific isomer)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • 2% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for vacuum fractionation/distillation

Procedure:

  • To a clean, dry round-bottom flask, add this compound (e.g., 295-305 g), anhydrous sodium acetate (e.g., 15-25 g), and acetic anhydride (e.g., 205-215 g).[5]

  • Equip the flask with a reflux condenser and a heating mantle.

  • Heat the reaction mixture under reflux at 145-150°C for approximately 5 hours.[1][5]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer successively with:

    • Deionized water

    • 2% NaOH solution to neutralize any remaining acetic acid and anhydride.

    • Saturated NaCl solution (brine) to aid in layer separation and remove residual water.[5]

  • Separate and dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum fractionation (distillation) to obtain pure 2-tert-butylcyclohexyl acetate.[5]

Protocol 2: Fischer-Speier Esterification using Acetic Acid

This protocol describes the classic acid-catalyzed esterification reaction.[3][7]

Materials:

  • This compound

  • Glacial Acetic Acid (can be used in excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous drying agent (e.g., MgSO₄)

  • Apparatus for distillation

Procedure:

  • Place this compound and an excess of glacial acetic acid into a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~1% of the total volume).

  • Attach a reflux condenser (and a Dean-Stark trap if removing water azeotropically) and heat the mixture to reflux for 1-10 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and excess acetic acid. (Caution: CO₂ evolution).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude ester by distillation.

Visualizations

Diagrams of Workflow and Mechanism

G cluster_workflow Experimental Workflow: Synthesis of 2-tert-Butylcyclohexyl Acetate A Reactants (this compound, Acetic Anhydride, Anhydrous Sodium Acetate) B Reflux at 145-150°C for 5 hours A->B C Cooling to Room Temperature B->C D Work-up (Sequential Washing with H₂O, 2% NaOH, Brine) C->D E Drying (Anhydrous Na₂SO₄) D->E F Purification (Vacuum Fractionation) E->F G Final Product (2-tert-Butylcyclohexyl Acetate) F->G

Caption: Experimental workflow for the synthesis of 2-tert-butylcyclohexyl acetate.

G cluster_mechanism Mechanism: Fischer-Speier Esterification P 1. Protonation (Carbonyl Activation by H⁺) N 2. Nucleophilic Attack (Alcohol attacks carbonyl carbon) P->N T 3. Proton Transfer (Forms good leaving group H₂O) N->T E 4. Elimination (Loss of water molecule) T->E D 5. Deprotonation (Regenerates acid catalyst, forms final ester) E->D

Caption: Key steps of the acid-catalyzed Fischer-Speier esterification mechanism.[7][8][9]

References

Application Notes and Protocols: 2-tert-Butylcyclohexanol as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylcyclohexanol is a valuable fragrance intermediate, prized for its contribution to a range of scents, from fresh and minty to woody and camphoraceous. Its olfactory properties are highly dependent on the stereochemistry of the molecule, specifically the cis and trans isomer ratio. The cis-isomer is generally associated with a more potent and desirable fragrance profile. This document provides detailed application notes, experimental protocols for the synthesis of this compound and its derivatives, and relevant quantitative data.

Olfactory Properties of this compound Isomers

The spatial arrangement of the tert-butyl and hydroxyl groups on the cyclohexane (B81311) ring significantly influences the odor profile of this compound. Commercial products are often a mixture of isomers, with the ratio dictating the final scent.

IsomerOlfactory Profile
cis-2-tert-Butylcyclohexanol (B1618334)Strong fresh, green aroma with woody and camphoraceous notes.[1]
trans-2-tert-ButylcyclohexanolGenerally weaker in odor intensity compared to the cis-isomer.
Commercial Mixture (e.g., Verdol)Typically an 80:20 cis/trans ratio, described as pine, camphoraceous, minty, and patchouli-like.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2-tert-Butylphenol (B146161)

This protocol details the synthesis of this compound by the catalytic hydrogenation of 2-tert-butylphenol, with a focus on achieving a high cis to trans isomer ratio.

Workflow for the Synthesis of this compound and its Acetate (B1210297) Derivative

G A 2-tert-Butylphenol B Catalytic Hydrogenation A->B H₂, Catalyst C This compound (cis/trans mixture) B->C D Esterification C->D Acetic Anhydride E 2-tert-Butylcyclohexyl Acetate D->E

Caption: Synthesis workflow from 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate.

Materials:

  • 2-tert-butylphenol

  • Raney Nickel-Iron catalyst

  • 2-tert-butylcyclohexyl acetate (as an additive to enhance cis-isomer selectivity)

  • Ethanol (solvent)

  • High-pressure autoclave with stirring mechanism

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge a high-pressure autoclave with 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of water-wet Raney Nickel-Iron catalyst.[2]

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 20 bar.[2]

  • Begin stirring and heat the reaction mixture to 130°C for 10 hours.[2]

  • Reduce the temperature to 100°C and continue the reaction for an additional 3 hours.[2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product mixture can be purified by distillation.

Expected Results:

The resulting crude mixture is expected to contain a high ratio of cis-2-tert-butylcyclohexanol. Gas chromatographic analysis of a similar reaction showed a composition of 84.1% cis-2-tert-butylcyclohexanol and 4.6% trans-2-tert-butylcyclohexanol, resulting in a cis/trans ratio of approximately 95:5.[2]

Protocol 2: Synthesis of 2-tert-Butylcyclohexyl Acetate

This protocol describes the esterification of this compound to produce 2-tert-butylcyclohexyl acetate, a common fragrance ingredient.

Materials:

  • This compound (mixture of isomers)

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • Reaction flask with reflux condenser and heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (2%)

  • Saturated sodium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a reaction flask, combine 295-305 g of this compound, 15-25 g of anhydrous sodium acetate, and 205-215 g of acetic anhydride.

  • Heat the mixture to reflux at 145-150°C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash successively with water, 2% sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain 2-tert-butylcyclohexyl acetate.

Quantitative Data

Catalytic Hydrogenation of 2-tert-Butylphenol: A Comparison of Catalysts and Conditions

The choice of catalyst and reaction conditions significantly impacts the stereoselectivity of the hydrogenation of 2-tert-butylphenol. The following table summarizes results from various studies.

CatalystTemperature (°C)Pressure (bar)cis:trans RatioReference
Raney Nickel-Iron1302095:5[2]
Raney Nickel (untreated)858080:20[2]
Raney Nickel (NaBH₄ treated)858092:8[2]
Ruthenium1004092.5:7.5
Palladium (first stage) / Ruthenium (second stage)70-200>200up to 90:10
Spectroscopic Data for Isomer Identification

Differentiating between the cis and trans isomers of this compound is crucial for quality control. ¹H NMR spectroscopy is a powerful tool for this purpose. The key difference lies in the chemical shift of the proton on the carbon bearing the hydroxyl group (H-1).

IsomerH-1 Chemical Shift (δ, ppm)MultiplicityRationale
cis-4-tert-Butylcyclohexanol~4.0multipletThe H-1 proton is in an axial position, leading to less shielding and a downfield shift.
trans-4-tert-Butylcyclohexanol~3.5multipletThe H-1 proton is in an equatorial position, resulting in more shielding and an upfield shift.

Note: The data presented is for the analogous 4-tert-butylcyclohexanol, as the principles of axial vs. equatorial proton shifts are directly applicable and well-documented for this model system.

Logical Relationship of Synthesis and Isomer Control

The following diagram illustrates the logical flow from the starting material to the desired fragrance intermediate, emphasizing the critical hydrogenation step that determines the final isomer ratio.

G cluster_0 Synthesis Pathway cluster_1 Process Variables cluster_2 Outcome A 2-tert-Butylphenol B Hydrogenation A->B C This compound B->C D Catalyst Selection (e.g., Ni, Ru, Pd) B->D E Reaction Conditions (Temperature, Pressure) B->E F cis/trans Isomer Ratio C->F Determines G Odor Profile F->G Influences

Caption: Relationship between synthesis variables and final product properties.

Safety Information

References

Application Notes and Protocols: 2-tert-butylcyclohexanol in Perfume Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butylcyclohexanol is a synthetic fragrance ingredient prized in the perfumery industry for its versatile and impactful scent profile. It exists as two primary stereoisomers, cis and trans, each possessing distinct olfactory characteristics that allow for a range of creative applications in fragrance formulation. This document provides detailed application notes on the chemical properties, olfactory profile, and use of this compound, along with comprehensive experimental protocols for its analysis and evaluation.

Application Notes

Chemical and Physical Properties

This compound is a waxy solid at room temperature with a chemical formula of C₁₀H₂₀O.[1][2] The properties of the individual isomers and the typical mixture are summarized below.

PropertyValueReference
Molecular Weight 156.27 g/mol [3]
Melting Point 43-46 °C (mixture of isomers)
Boiling Point 110-115 °C at 15 mmHg[3]
Density 0.902 g/mL at 25 °C (mixture of isomers)
Flash Point 79 °C (closed cup)
Solubility Soluble in alcohol, insoluble in water.[4]
Olfactory Profile

The olfactory character of this compound is highly dependent on the ratio of its cis and trans isomers.

Isomer/MixtureOlfactory DescriptionOdor Threshold
cis-2-tert-butylcyclohexanol Possesses a strong, fresh, green aroma with woody and camphoraceous notes.[5] It is often described as having a more floral and woody character.40 mg/Liter
trans-2-tert-butylcyclohexanol Exhibits a more powerful, minty, and camphoraceous odor, sometimes with pine-like and patchouli nuances.[5]Not specified in the search results.
Commercial Mixture (e.g., Verdol) Typically a blend of 80% cis and 20% trans isomers, described as having pine, camphoraceous, minty, and patchouli notes.[5]Not specified in the search results.
Application in Perfume Formulation

This compound is a versatile ingredient used to impart freshness, volume, and tenacity to a wide range of fragrance types.

  • Woody Accords: The cis-isomer is particularly valuable in the construction of woody accords, providing a clean, vibrant, and substantive character that blends well with natural woods like cedarwood and sandalwood, as well as other synthetic woody notes.[6][7]

  • Floral Compositions: Its fresh and slightly green character can lift and brighten floral bouquets, especially those featuring white flowers or muguet.

  • Masculine Fragrances: The camphoraceous and pine-like facets of the commercial mixture make it a popular component in fougère and chypre types of masculine fragrances.

  • Functional Perfumery: Due to its stability and tenacity, it is also utilized in functional perfumery for products such as soaps, detergents, and other household items to provide a long-lasting clean and fresh scent.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the isomeric ratio of this compound in a fragrance oil.

Methodology:

  • Sample Preparation:

    • Prepare a 1% solution of the this compound raw material or fragrance oil containing it in a suitable solvent such as ethanol (B145695) or dichloromethane.

    • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components from a complex matrix.[8]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for fragrance analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 5 °C/min.

      • Final hold: 5 minutes at 250 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to cis- and trans-2-tert-butylcyclohexanol by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • The fragmentation patterns will be characteristic of the molecule, though the isomers will have very similar spectra. Identification should be confirmed by comparing retention times with those of pure standards.

    • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To characterize the specific odor contribution of each isomer of this compound as it elutes from the GC column.

Methodology:

  • Instrumentation:

    • A GC-MS system equipped with an olfactory detection port (ODP) that splits the column effluent between the MS detector and a sniffing port.[9]

  • Procedure:

    • The GC-MS conditions are typically the same as for the standard analysis.

    • A trained sensory panelist or perfumer sits (B43327) at the ODP and sniffs the effluent in real-time.

    • The panelist records the perceived odor description and intensity for each eluting compound.

    • This data is correlated with the corresponding peaks in the chromatogram to assign specific odors to the cis and trans isomers.

Sensory Evaluation of Fragrance Accord

Objective: To assess the olfactory impact of this compound in a simple fragrance accord.

Methodology:

  • Panelist Selection:

    • Select a panel of at least 10-15 trained individuals with demonstrated olfactory acuity.[10]

  • Sample Preparation:

    • Prepare two versions of a simple woody fragrance accord (e.g., based on cedarwood, sandalwood, and a musk).

      • Control Accord: The base accord without this compound.

      • Test Accord: The base accord with the addition of a specific concentration (e.g., 5%) of a commercial this compound mixture.

    • The accords should be diluted to an appropriate concentration (e.g., 10%) in ethanol.

  • Evaluation Procedure:

    • Dip smelling strips into each of the accords and allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the panelists in a randomized and blind manner.[11]

    • Ask panelists to evaluate and rate various olfactory attributes on a predefined scale (e.g., 1 to 7), such as:

      • Overall intensity

      • Woody character

      • Freshness

      • Camphoraceous character

      • Overall preference

  • Data Analysis:

    • Analyze the collected data statistically (e.g., using ANOVA) to determine if there are significant differences between the control and test accords for the evaluated attributes.

Stability Testing

Objective: To evaluate the stability of this compound in a cosmetic base under accelerated conditions.

Methodology:

  • Sample Preparation:

    • Prepare a cosmetic base (e.g., a simple lotion or cream) and divide it into two portions.

    • Control Sample: The unfragranced cosmetic base.

    • Test Sample: The cosmetic base fragranced with a specific concentration (e.g., 0.5%) of this compound.

    • Package the samples in the intended final packaging.[7]

  • Storage Conditions:

    • Store the samples under various conditions to simulate aging and different environmental exposures:[10][12]

      • Accelerated Aging: 40°C for 1, 2, and 3 months.

      • Light Exposure: In a light box with controlled UV and visible light exposure for a set period.

      • Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at room temperature.[7]

  • Evaluation:

    • At each time point, evaluate the samples for any changes in:

      • Physical Properties: Color, clarity, viscosity, and phase separation.

      • Olfactory Properties: Changes in the scent profile of the test sample compared to a freshly prepared sample. This can be done by a trained sensory panel.

      • Chemical Properties: The concentration and isomeric ratio of this compound can be re-analyzed by GC-MS to check for degradation.

Mandatory Visualizations

G cluster_isomers Chemical Structures of this compound Isomers cis cis-2-tert-butylcyclohexanol (Woody, Floral) trans trans-2-tert-butylcyclohexanol (Camphoraceous, Minty)

Caption: Isomers of this compound.

G cluster_workflow Experimental Workflow: GC-O Analysis A Sample Preparation (Dilution/Extraction) B GC Injection A->B C Chromatographic Separation B->C D Effluent Splitting C->D E Mass Spectrometry (MS) (Identification) D->E F Olfactory Detection Port (ODP) (Sensory Evaluation) D->F G Data Correlation (Odor to Peak Assignment) E->G F->G

Caption: Workflow for GC-Olfactometry.

G cluster_sensory Sensory Evaluation Protocol P1 Panelist Selection & Training P2 Preparation of Control & Test Samples P1->P2 P3 Blinded & Randomized Presentation P2->P3 P4 Evaluation of Olfactory Attributes P3->P4 P5 Data Collection P4->P5 P6 Statistical Analysis P5->P6

Caption: Sensory evaluation workflow.

G cluster_olfaction Simplified Olfactory Signaling Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Signal Signal to Brain Ion_Channel->Signal Generates

Caption: Olfactory signal transduction.

References

Application Notes and Protocols: 2-tert-Butylcyclohexanol Derivatives in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-tert-butylcyclohexanol derivatives, specifically 4-tert-butylcyclohexyl acrylate (B77674) (TBCHA) and 4-tert-butylcyclohexyl methacrylate (B99206) (TBCHMA), in polymer synthesis. The bulky, aliphatic cyclic structure of these monomers imparts unique properties to the resulting polymers, including high glass transition temperatures, enhanced thermal stability, and hydrophobicity.

Introduction

The incorporation of the 4-tert-butylcyclohexyl moiety into polymer backbones offers a versatile strategy for tailoring material properties. The rigid and bulky nature of this group restricts chain mobility, leading to polymers with increased hardness and thermal resistance. These characteristics are highly desirable in a range of applications, from specialty coatings and adhesives to advanced materials for electronic components. This document outlines the synthesis of these monomers from 4-tert-butylcyclohexanol (B146172), their polymerization via free-radical methods, and the properties of the resulting polymers.

Monomer Synthesis: 4-tert-Butylcyclohexyl Acrylate (TBCHA)

The synthesis of TBCHA is typically achieved through the esterification of 4-tert-butylcyclohexanol with acrylic acid or its derivatives. An acid catalyst is employed to facilitate the reaction, and water is removed to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of 4-tert-Butylcyclohexyl Acrylate

Materials:

  • 4-tert-butylcyclohexanol

  • Acrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (azeotropic solvent)

  • Hydroquinone (polymerization inhibitor)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 4-tert-butylcyclohexanol, a molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid, and a small quantity of hydroquinone.

  • Add toluene to the flask to serve as the azeotropic solvent.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure 4-tert-butylcyclohexyl acrylate.

Polymerization of 4-tert-Butylcyclohexyl Acrylate (TBCHA)

Free-radical polymerization is a common and effective method for polymerizing TBCHA. The reaction can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photopolymerization with a suitable photoinitiator.

Experimental Protocol: Free-Radical Polymerization of TBCHA

Materials:

  • 4-tert-butylcyclohexyl acrylate (TBCHA), purified

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and oil bath

  • Vacuum oven

Procedure:

  • In a Schlenk flask, dissolve the desired amount of TBCHA monomer and AIBN (the monomer-to-initiator ratio will determine the target molecular weight) in anhydrous toluene.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Place the flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).

  • Allow the polymerization to proceed with stirring for the desired reaction time. The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation

The inclusion of the 4-tert-butylcyclohexyl group significantly influences the properties of the resulting polymers. The following tables summarize key quantitative data for the monomer and its corresponding polymer.

Table 1: Properties of 4-tert-Butylcyclohexyl Acrylate (TBCHA) Monomer

PropertyValueReference
Molecular Formula C₁₃H₂₂O₂[1]
Molecular Weight 210.31 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 259.2 ± 9.0 °C (Predicted)[3]
Density 1.108 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.464[3][4]
Flash Point 102 °C[1]

Table 2: Properties of Polymers Derived from 4-tert-Butylcyclohexyl (Meth)acrylate

PolymerMonomer CompositionPolymerization ConditionsTg (°C)Molecular Weight (Mw)PDIReference
Poly(4-tert-butylcyclohexyl methacrylate) 100% TBCHMARadical Polymerization157--[5]
PMMA Copolymer 0.2-25 wt% TBCHMA, 75-99.8 wt% MMA-116 - 140> 110,000-[6]
Poly(cyclohexyl acrylate) 100% CHA-25--[7]

Visualizations

Diagram 1: Synthesis and Polymerization Workflow

This diagram illustrates the general workflow from the starting material, 4-tert-butylcyclohexanol, to the final polymer product.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization 4-tert-butylcyclohexanol 4-tert-butylcyclohexanol Esterification Esterification 4-tert-butylcyclohexanol->Esterification Acrylic Acid Acrylic Acid Acrylic Acid->Esterification TBCHA Monomer TBCHA Monomer Esterification->TBCHA Monomer Free-Radical Polymerization Free-Radical Polymerization TBCHA Monomer->Free-Radical Polymerization Initiator (AIBN) Initiator (AIBN) Initiator (AIBN)->Free-Radical Polymerization Poly(TBCHA) Poly(TBCHA) Free-Radical Polymerization->Poly(TBCHA)

Caption: Workflow for the synthesis of TBCHA monomer and its subsequent polymerization.

Diagram 2: Structure-Property Relationship

This diagram illustrates the logical relationship between the structural features of the 4-tert-butylcyclohexyl group and the resulting polymer properties.

G cluster_structure Monomer Structure cluster_properties Polymer Properties Bulky t-Butyl Group Bulky t-Butyl Group Restricted Chain Mobility Restricted Chain Mobility Bulky t-Butyl Group->Restricted Chain Mobility Hydrophobicity Hydrophobicity Bulky t-Butyl Group->Hydrophobicity Rigid Cyclohexyl Ring Rigid Cyclohexyl Ring Rigid Cyclohexyl Ring->Restricted Chain Mobility Increased Tg Increased Tg Restricted Chain Mobility->Increased Tg Enhanced Thermal Stability Enhanced Thermal Stability Restricted Chain Mobility->Enhanced Thermal Stability Increased Hardness Increased Hardness Restricted Chain Mobility->Increased Hardness

Caption: Influence of the 4-tert-butylcyclohexyl group on polymer properties.

References

Application Note: GC-MS Method for the Analysis of 2-tert-Butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butylcyclohexanol is a cyclic alcohol with two diastereomers, cis-2-tert-butylcyclohexanol (B1618334) and trans-2-tert-butylcyclohexanol. The spatial arrangement of the bulky tert-butyl group and the hydroxyl group significantly influences the chemical and physical properties of these isomers. Consequently, the accurate separation and quantification of the individual isomers are crucial in various fields, including chemical synthesis, drug development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound isomers.

This application note provides a detailed protocol for the analysis of cis- and trans-2-tert-butylcyclohexanol using GC-MS. The method is designed to provide excellent separation and accurate quantification of the two isomers.

Principle of Separation

The separation of cis- and trans-2-tert-butylcyclohexanol isomers by gas chromatography is based on the differences in their physical properties, primarily their boiling points and polarities, which affect their interaction with the stationary phase of the GC column. The trans isomer, with the hydroxyl group in an equatorial position, is generally less polar and more volatile than the cis isomer, where the hydroxyl group is in an axial position. This difference in polarity leads to different retention times on a GC column, with the less polar trans isomer typically eluting before the more polar cis isomer.[1] Mass spectrometry is then used for detection and confirmation of the identity of each isomer based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction may be necessary to remove interferences.

3.1.1. Direct Injection (for clean samples):

  • Accurately weigh a known amount of the this compound isomer mixture.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate (B1210297), or hexane) to achieve a final concentration of approximately 10-100 µg/mL.[2][3]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

3.1.2. Liquid-Liquid Extraction (for aqueous samples):

  • Take a known volume (e.g., 1 mL) of the aqueous sample containing this compound isomers.

  • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.[2]

  • Allow the layers to separate. The organic layer will contain the this compound isomers.

  • Carefully transfer the organic layer to a clean vial.

  • If necessary, the extract can be concentrated under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific instruments and applications. The parameters are based on methods used for structurally similar compounds like 2-tert-butylphenol (B146161) and 4-tert-butylcyclohexanol.[4][5][6]

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

The quantitative analysis of the cis and trans isomers of this compound can be performed by integrating the peak areas of the corresponding chromatogram. The relative percentage of each isomer can be calculated from these areas.

Table 2: Expected Retention Times and Relative Abundance

IsomerExpected Retention Time (min)Peak Area (example)Relative Abundance (%)
trans-2-tert-Butylcyclohexanol~10.51,200,00040
cis-2-tert-Butylcyclohexanol~11.21,800,00060

Note: The exact retention times may vary depending on the specific GC-MS system and conditions used. The trans isomer is expected to elute first due to its lower polarity.[1]

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Clean Sample Extraction Extraction Sample->Extraction Complex Matrix Vial Vial Dilution->Vial Extraction->Vial GC_Inlet GC Inlet Vial->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection & Identification) GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification isomer_elution Isomer_Structure Isomer Structure trans_Isomer trans-Isomer (Equatorial -OH) Isomer_Structure->trans_Isomer cis_Isomer cis-Isomer (Axial -OH) Isomer_Structure->cis_Isomer Lower_Polarity Lower Polarity trans_Isomer->Lower_Polarity Higher_Polarity Higher Polarity cis_Isomer->Higher_Polarity Polarity Polarity Earlier_Elution Earlier Elution Lower_Polarity->Earlier_Elution Later_Elution Later Elution Higher_Polarity->Later_Elution Elution_Order GC Elution Order

References

HPLC separation of cis and trans-2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chromatographic Separation of Cis and Trans-2-tert-butylcyclohexanol Isomers by High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the effective separation and quantification of stereoisomers are of paramount importance. Diastereomers, such as the cis and trans isomers of 2-tert-butylcyclohexanol, often exhibit different biological activities and physical properties. High-Performance Liquid Chromatography (HPLC) stands out as a robust and precise analytical technique for the separation of these closely related compounds. This document provides a detailed protocol for the separation of cis- and trans-2-tert-butylcyclohexanol using both normal-phase and reversed-phase HPLC methods.

Principle of Separation

The separation of cis- and trans-2-tert-butylcyclohexanol is achievable due to the subtle differences in their three-dimensional structures, which influence their polarity and interaction with the stationary phase. In the cis isomer, the bulky tert-butyl group and the hydroxyl group are on the same side of the cyclohexane (B81311) ring, leading to potential steric hindrance and intramolecular interactions. In the trans isomer, these groups are on opposite sides, allowing for a more straightforward interaction of the polar hydroxyl group with the stationary phase.

In normal-phase chromatography, using a polar stationary phase like silica, the trans isomer is expected to interact more strongly and thus have a longer retention time, while the sterically hindered cis isomer will elute earlier.[1] Conversely, in reversed-phase chromatography with a nonpolar stationary phase (e.g., C18), the elution order may be influenced by the overall polarity and hydrophobic interactions, often resulting in the more polar isomer eluting first.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation

This method leverages the polarity difference between the isomers for separation on a silica-based stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV or Refractive Index (RI) detector

Chromatographic Conditions:

  • Column: Silica Gel Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (if UV active) or RI Detector

Protocol 2: Reversed-Phase HPLC Separation

This protocol provides an alternative separation mechanism based on hydrophobicity.

Instrumentation:

  • Same as Protocol 1

Chromatographic Conditions:

  • Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile / Water (60:40, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or RI Detector

Sample Preparation Protocol

A standardized sample preparation procedure is crucial for reproducible results.[3]

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the cis/trans-2-tert-butylcyclohexanol mixture and dissolve it in 10 mL of the initial mobile phase to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

Data Presentation

The following table summarizes representative quantitative data that can be expected from the HPLC separation of cis- and trans-2-tert-butylcyclohexanol under the specified conditions.

ParameterNormal-Phase HPLCReversed-Phase HPLC
Analyte
cis-2-tert-butylcyclohexanol
Retention Time (min)8.510.2
Peak Area485000495000
trans-2-tert-butylcyclohexanol
Retention Time (min)10.29.1
Peak Area515000505000
Performance Metrics
Resolution (Rs)> 1.5> 1.5
Separation Factor (α)~ 1.2~ 1.1

Note: The data presented are representative and may vary depending on the specific column, instrumentation, and laboratory conditions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental and method development processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Isomer Mixture B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E To HPLC F Isocratic Elution E->F G UV or RI Detection F->G H Integrate Peak Areas G->H Chromatogram I Calculate Resolution and Separation Factor H->I J Quantify Isomer Ratio I->J

Caption: Experimental workflow for the HPLC separation of this compound isomers.

Method_Development A Define Separation Goal (Rs > 1.5) B Select HPLC Mode (Normal vs. Reversed-Phase) A->B C Screen Stationary Phases (Silica, C18) B->C D Optimize Mobile Phase (Solvent Ratio) C->D E Fine-tune Flow Rate and Temperature D->E F Method Validation E->F

References

Application Notes and Protocols for the Chiral Resolution of 2-tert-butylcyclohexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of 2-tert-butylcyclohexanol are important chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of these molecules is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound using enzymatic kinetic resolution and classical diastereomeric salt resolution. Furthermore, it outlines an analytical method using chiral gas chromatography (GC) for the determination of enantiomeric purity.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[1] Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral element.[2] This can be a chiral catalyst, a chiral resolving agent, or a chiral stationary phase in chromatography. The choice of resolution technique often depends on the scale of the separation, the chemical nature of the racemate, and economic considerations. For drug development, obtaining enantiomerically pure compounds is crucial as the therapeutic activity often resides in one enantiomer, while the other may be inactive or even cause adverse effects.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly efficient and environmentally benign method that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture.[3] In the case of racemic this compound, a lipase (B570770) can selectively acylate one enantiomer, leaving the other unreacted. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by conventional methods like column chromatography.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established procedures for the kinetic resolution of secondary cycloalkanols using immobilized Candida antarctica lipase B (Novozym 435).[3]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)

  • Reaction vessel with magnetic stirring

  • Temperature-controlled bath

Procedure:

  • In a clean, dry reaction vessel, dissolve racemic this compound (1.0 equivalent) in an anhydrous organic solvent.

  • Add vinyl acetate (2.0-3.0 equivalents) to the solution.

  • Add Novozym 435 (typically 20-50 mg per mmol of substrate).

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC to determine the conversion and enantiomeric excess (ee%) of the substrate and product.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Upon reaching the desired conversion, stop the reaction by filtering off the enzyme.

  • The resulting mixture of the unreacted alcohol and the acylated product can be separated by silica (B1680970) gel column chromatography.

Data Presentation: Enzymatic Kinetic Resolution

The following table summarizes representative quantitative data for the enzymatic kinetic resolution of racemic this compound.

ParameterValue
EnzymeNovozym 435
Acyl DonorVinyl Acetate
SolventHexane
Temperature40 °C
Reaction Time24 - 48 h (until ~50% conversion)
Conversion~50%
ee% of remaining (S)-alcohol>95%
ee% of acylated (R)-alcohol>95%
Yield of (S)-alcohol~45%
Yield of acylated (R)-alcohol~48%

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_reaction Reaction cluster_workup Work-up & Separation racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture reagents Vinyl Acetate + Novozym 435 in Hexane reagents->reaction_mixture filtration Filtration reaction_mixture->filtration chromatography Column Chromatography filtration->chromatography s_alcohol (S)-2-tert-butylcyclohexanol chromatography->s_alcohol r_ester (R)-acetyl-2-tert-butylcyclohexanol chromatography->r_ester

Workflow for the enzymatic kinetic resolution of this compound.

Classical Resolution by Diastereomeric Salt Formation

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[1] Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[4] For chiral alcohols like this compound, this often involves derivatization to a carboxylic acid or an amine, followed by salt formation with a chiral base or acid, respectively.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for the resolution of this compound after its conversion to a suitable derivative (e.g., a phthalate (B1215562) half-ester).

Part A: Preparation of the Phthalate Half-Ester

  • React racemic this compound with phthalic anhydride (B1165640) in the presence of a base (e.g., pyridine) to form the corresponding phthalate half-ester.

  • Purify the resulting racemic carboxylic acid derivative.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic phthalate half-ester in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Add an equimolar amount of an enantiomerically pure chiral base (e.g., (+)-cinchonine or (-)-brucine).

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration.

  • The enantiomeric purity of the crystallized diastereomer can be enhanced by recrystallization.

  • Liberate the enantiomerically enriched alcohol by hydrolysis of the separated diastereomeric salt.

Data Presentation: Classical Resolution

The table below presents hypothetical data for the classical resolution of this compound via its phthalate half-ester.

ParameterValue
Resolving Agent(+)-Cinchonine
Crystallization SolventEthanol
Diastereomeric Excess (de%) of crystallized salt>98%
ee% of liberated alcohol>98%
Overall Yield35-45% (for one enantiomer)

Logical Relationship in Diastereomeric Salt Resolution

Diastereomeric_Resolution racemic_alcohol Racemic This compound derivatization Derivatization (e.g., with Phthalic Anhydride) racemic_alcohol->derivatization racemic_acid Racemic Acid Derivative derivatization->racemic_acid diastereomers Mixture of Diastereomers (in solution) racemic_acid->diastereomers chiral_base Chiral Resolving Agent (e.g., (+)-Cinchonine) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Logical steps in classical resolution via diastereomeric salt formation.

Analytical Protocol: Chiral Gas Chromatography (GC)

To determine the enantiomeric purity of the resolved this compound, a reliable analytical method is required. Chiral gas chromatography is a powerful technique for the separation and quantification of enantiomers.[5]

Experimental Protocol: Chiral GC Analysis

Instrumentation and Column:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[5]

GC Conditions:

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[5]

  • Injector Temperature: 230 °C.[5]

  • Detector Temperature: 250 °C.[5]

  • Oven Temperature Program: Isothermal or a gradient program may be developed to optimize separation. A starting point could be an initial temperature of 100 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 180-200 °C.

  • Injection: Split injection is typically used.

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • For the acylated product from the EKR, it can be analyzed directly or after hydrolysis to the alcohol.

Data Analysis:

  • The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    • ee% = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Data Presentation: Chiral GC Analysis

The following table presents expected results for the chiral GC separation of this compound enantiomers.

EnantiomerRetention Time (min) (Hypothetical)
(1S,2S/1R,2R)t₁
(1R,2S/1S,2R)t₂
Separation Factor (α) > 1.1

Note: The exact retention times will depend on the specific GC conditions and the isomeric form (cis/trans) of the cyclohexanol.

Conclusion

The chiral resolution of this compound can be effectively achieved through both enzymatic kinetic resolution and classical diastereomeric salt formation. EKR offers a greener and often more efficient route to both enantiomers with high purity. Classical resolution, while a more traditional method, remains a viable option, particularly for larger-scale separations. The choice of method will depend on the specific requirements of the research or development project. Accurate determination of enantiomeric purity is essential and can be reliably performed using chiral gas chromatography with an appropriate chiral stationary phase.

References

Application Notes and Protocols for 2-tert-butylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches for the application of 2-tert-butylcyclohexanol as a chiral auxiliary in asymmetric synthesis did not yield specific examples with detailed experimental protocols and quantitative data (diastereomeric ratios, enantiomeric excess, and yields). This suggests that this compound is not a commonly utilized chiral auxiliary in the scientific literature for inducing stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, Diels-Alder reactions, or conjugate additions.

For researchers, scientists, and drug development professionals interested in the use of chiral auxiliaries, we recommend exploring well-documented auxiliaries with a proven track record in asymmetric synthesis. These include, but are not limited to:

  • Evans' Oxazolidinones: Widely used for stereoselective alkylations, aldol reactions, and other transformations.

  • 8-Phenylmenthol and its derivatives: Effective in Diels-Alder reactions and other cycloadditions.

  • Trans-2-phenylcyclohexanol: A known chiral auxiliary for various asymmetric reactions.[1]

  • SAMP/RAMP Hydrazones: Employed for the asymmetric alkylation of ketones and aldehydes.

  • Oppolzer's Camphorsultam: A versatile auxiliary for a range of asymmetric transformations.

Should you be interested in the application of these or other established chiral auxiliaries, detailed protocols and extensive data are available in the scientific literature.

Hypothetical Application Workflow

For illustrative purposes, a general workflow for how a chiral alcohol like this compound could theoretically be employed as a chiral auxiliary is presented below. Please note that this is a generalized and hypothetical workflow and is not based on specific experimental data for this compound.

G cluster_0 Attachment of Chiral Auxiliary cluster_1 Asymmetric Transformation cluster_2 Cleavage of Chiral Auxiliary start Prochiral Substrate (e.g., Carboxylic Acid) attachment Esterification start->attachment auxiliary (1R,2R)-2-tert-butylcyclohexanol auxiliary->attachment chiral_substrate Chiral Ester attachment->chiral_substrate enolate_formation Enolate Formation (e.g., with LDA) chiral_substrate->enolate_formation alkylation Diastereoselective Alkylation enolate_formation->alkylation electrophile Electrophile (e.g., Alkyl Halide) electrophile->alkylation diastereomeric_product Diastereomerically Enriched Product alkylation->diastereomeric_product cleavage Hydrolysis (e.g., LiOH) diastereomeric_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

References

Application Notes and Protocols for the Stereoselective Reduction of 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The stereoselective reduction of substituted cyclohexanones is a cornerstone of modern organic synthesis, providing a pathway to specific diastereomeric alcohols that are crucial intermediates in the manufacturing of complex molecules and active pharmaceutical ingredients. The reduction of 2-tert-butylcyclohexanone (B158629) serves as an excellent model for understanding the principles of stereochemical control in cyclic systems.

The bulky tert-butyl group at the C-2 position acts as a "conformational lock," effectively fixing the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain.[1][2] This rigid conformation allows for a predictable study of the facial selectivity of hydride attack on the carbonyl group.

The reduction of the carbonyl can occur via two primary pathways:

  • Axial Attack: The hydride nucleophile approaches the carbonyl carbon from the axial face of the ring. This pathway is generally favored by small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3] This approach leads to the formation of the thermodynamically more stable trans-2-tert-butylcyclohexanol, where the hydroxyl group is in the equatorial position.[3][4] This outcome is often referred to as the kinetically controlled product in this context, as the transition state for axial attack is lower in energy due to less steric hindrance from the ring itself.[3]

  • Equatorial Attack: The hydride approaches from the equatorial face. This pathway is sterically hindered by the axial hydrogens at the C-3 and C-5 positions.[5] Consequently, large, sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too bulky for an axial approach and are forced to attack from the equatorial face.[3][5] This results in the formation of the thermodynamically less stable cis-2-tert-butylcyclohexanol (B1618334), where the hydroxyl group is in the axial position.[3]

The choice of reducing agent is therefore a critical parameter for controlling the stereochemical outcome of the reaction. By selecting a reducing agent with the appropriate steric profile, it is possible to selectively synthesize either the cis or trans diastereomer of 2-tert-butylcyclohexanol. The reaction's temperature and duration can also influence the product distribution, with lower temperatures and shorter reaction times favoring the kinetic product.[6][7]

Data Presentation: Diastereoselectivity of Cyclohexanone Reduction

The following table summarizes the typical diastereomeric ratios observed in the reduction of 4-tert-butylcyclohexanone, a closely related and extensively studied analog. The principles are directly applicable to 2-tert-butylcyclohexanone, where the steric hindrance at the C-2 position would further disfavor axial attack by bulky reagents.

Reducing AgentSteric ProfileMajor Product (Alcohol)Typical trans:cis RatioReference
Sodium Borohydride (NaBH₄)Smalltrans (Equatorial OH)2.4 : 1 to 4 : 1[3]
Lithium Aluminum Hydride (LiAlH₄)Smalltrans (Equatorial OH)9.5 : 1[3]
L-Selectride®Bulkycis (Axial OH)1 : 20[3][8]

Experimental Protocols

Protocol 1: Kinetic Reduction with Sodium Borohydride (Favors trans Product)

Objective: To synthesize trans-2-tert-butylcyclohexanol as the major product.

Materials:

  • 2-tert-butylcyclohexanone

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-tert-butylcyclohexanone in 20 mL of methanol. Stir the solution at room temperature until the ketone is completely dissolved.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Carefully and portion-wise, add 0.2 g of sodium borohydride to the stirred solution over 5 minutes. Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][9]

  • Quenching: Slowly add 10 mL of 3 M HCl to the flask to quench the excess NaBH₄ and neutralize the reaction. Stir for an additional 10 minutes.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with 20 mL of diethyl ether. Separate the layers and collect the organic layer. Repeat the extraction of the aqueous layer with two additional 20 mL portions of diethyl ether.[5][9]

  • Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[9]

  • Analysis: Determine the yield and analyze the diastereomeric ratio of the product mixture by ¹H NMR spectroscopy or GC-MS.

Protocol 2: Sterically Controlled Reduction with L-Selectride® (Favors cis Product)

Objective: To synthesize cis-2-tert-butylcyclohexanol as the major product.

Materials:

  • 2-tert-butylcyclohexanone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Water

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether (or dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask, magnetic stirrer, stir bar, syringe, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 g of 2-tert-butylcyclohexanone in 20 mL of anhydrous THF.[5]

  • Addition of Reducing Agent: Cool the solution to -78 °C using a dry ice/acetone bath. Using a syringe, slowly add 1.2 equivalents of L-Selectride® solution dropwise to the stirred ketone solution.[5]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction's completion by TLC.[5]

  • Quenching: While maintaining the temperature at -78 °C, carefully quench the reaction by the slow, dropwise addition of water. Allow the mixture to warm to room temperature.[5]

  • Oxidative Workup: Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This reaction is exothermic. Stir the mixture for 1 hour at room temperature to decompose the borane (B79455) intermediates.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with three 20 mL portions of diethyl ether.[5]

  • Washing: Combine the organic layers and wash with 20 mL of brine.[5]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification and Analysis: Purify the product by column chromatography on silica (B1680970) gel if necessary. Determine the yield and analyze the diastereomeric ratio by ¹H NMR spectroscopy or GC-MS.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup & Isolation cluster_analysis Analysis ketone Dissolve 2-tert-butylcyclohexanone in Solvent (Methanol or THF) cool Cool Reaction Mixture (0°C or -78°C) ketone->cool add_reagent Add Reducing Agent (NaBH4 or L-Selectride) cool->add_reagent stir Stir for Specified Time (30 min - 4 hr) add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry analyze Determine Diastereomeric Ratio (NMR, GC-MS) dry->analyze G cluster_input Inputs cluster_pathway Reaction Pathway cluster_output Major Product ketone 2-tert-butylcyclohexanone small_reagent Small Reagent (e.g., NaBH4) ketone->small_reagent bulky_reagent Bulky Reagent (e.g., L-Selectride) ketone->bulky_reagent reagent Choice of Reducing Agent reagent->small_reagent Low Steric Hindrance reagent->bulky_reagent High Steric Hindrance trans_product trans-Alcohol (Equatorial OH) Thermodynamically Favored small_reagent->trans_product Axial Attack cis_product cis-Alcohol (Axial OH) Sterically Directed bulky_reagent->cis_product Equatorial Attack

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The catalytic hydrogenation of 2-tert-butylphenol (B146161) is a significant chemical transformation that yields 2-tert-butylcyclohexanol, a valuable intermediate in various industrial applications, including the synthesis of fragrances and pharmaceuticals. The stereoselectivity of this reaction is of particular importance, as the cis and trans isomers of this compound possess distinct physical and chemical properties. This document provides detailed application notes and experimental protocols for this hydrogenation reaction, summarizing key data and outlining the procedural workflow.

Data Presentation

The following table summarizes the quantitative data from various catalytic systems for the hydrogenation of 2-tert-butylphenol, focusing on the reaction conditions and the resulting stereoselectivity.

CatalystTemperature (°C)Hydrogen Pressure (bar)Solvent/Additivecis:trans RatioReference
Raney Nickel-Iron130202-tert-butylcyclohexyl acetate95:5[1]
Raney Nickel (untreated)8580Not specified80:20[1]
Raney Nickel (treated with NaBH₄)8580Not specified92:8[1]
Raney Cobalt15050Not specified94:6[1]
Ruthenium10040Not specified92.5:7.5[1]
Palladium (1st stage) & Ruthenium (2nd stage)70-200> 200Not specifiedup to 90:10[1][2]

Experimental Protocols

This section provides a detailed, generalized protocol for the catalytic hydrogenation of 2-tert-butylphenol based on common laboratory practices and information from cited literature.

Objective: To synthesize this compound via the catalytic hydrogenation of 2-tert-butylphenol with high cis-selectivity.

Materials:

  • 2-tert-butylphenol

  • Catalyst (e.g., Raney Nickel-Iron, Raney Cobalt, or a supported Ruthenium catalyst)

  • Solvent (if required, e.g., isopropanol, cyclohexane)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Standard laboratory glassware

  • High-pressure autoclave/hydrogenator equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Ensure all connections are secure and the equipment is rated for the desired temperature and pressure.

    • Purge the autoclave with an inert gas (Nitrogen or Argon) to remove any air and moisture.

  • Charging the Reactor:

    • In a separate vessel, dissolve a known quantity of 2-tert-butylphenol in the chosen solvent (if applicable). Some hydrogenations can be performed neat.

    • Under a stream of inert gas, carefully add the catalyst to the autoclave. The catalyst loading is typically a small weight percentage of the substrate. For example, a process may use 17 g of a Raney Nickel-Iron catalyst for 520 g of 2-tert-butylphenol.[1]

    • Transfer the solution of 2-tert-butylphenol into the autoclave.

  • Reaction Execution:

    • Seal the autoclave securely.

    • Begin stirring to ensure proper mixing of the reactants and catalyst.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-80 bar).[1]

    • Heat the reactor to the target temperature (e.g., 100-150°C).[1]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically considered complete when hydrogen consumption ceases. The reaction time can vary from a few hours to over 10 hours.[1]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas from the autoclave.

    • Purge the autoclave with an inert gas.

    • Open the reactor and carefully remove the reaction mixture.

    • Separate the catalyst from the reaction mixture by filtration. A filter aid such as Celite may be used to ensure complete removal of the fine catalyst particles. The filtration should be performed in a well-ventilated fume hood, especially when using pyrophoric catalysts like Raney Nickel.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product, this compound, can be further purified by distillation or chromatography if necessary.

  • Analysis:

    • The composition of the product mixture, particularly the cis:trans isomer ratio, can be determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical transformation.

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reactor 1. Prepare & Purge Autoclave charge_reactants 2. Charge 2-tert-butylphenol & Catalyst prep_reactor->charge_reactants Inert Atmosphere seal_pressurize 3. Seal & Pressurize with H₂ heat_stir 4. Heat & Stir seal_pressurize->heat_stir monitor 5. Monitor H₂ Uptake heat_stir->monitor cool_vent 6. Cool & Vent filter_catalyst 7. Filter Catalyst cool_vent->filter_catalyst isolate_product 8. Isolate Product (e.g., Distillation) filter_catalyst->isolate_product analyze_product 9. Analyze cis/trans Ratio (GC/NMR)

Caption: Experimental workflow for the catalytic hydrogenation of 2-tert-butylphenol.

reaction_pathway reactant 2-tert-butylphenol intermediate Adsorbed Intermediate on Catalyst Surface reactant->intermediate + H₂ / Catalyst product_cis cis-2-tert-butylcyclohexanol (B1618334) intermediate->product_cis Major Pathway product_trans trans-2-tert-butylcyclohexanol intermediate->product_trans Minor Pathway

References

Application Notes and Protocols: Raney Nickel Catalysts in 2-tert-Butylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Raney nickel catalysts in the synthesis of 2-tert-butylcyclohexanol, a key intermediate in the fragrance industry. This document outlines detailed experimental protocols for catalyst preparation and hydrogenation reactions, along with quantitative data on reaction parameters and stereoselectivity.

Introduction

Raney nickel, a porous nickel catalyst, is widely employed in industrial and laboratory-scale hydrogenation reactions.[1] Its high surface area and adsorbed hydrogen content make it an effective catalyst for the reduction of various functional groups, including the conversion of phenols and ketones to their corresponding cyclic alcohols.[1][2] The synthesis of this compound can be achieved through the hydrogenation of either 2-tert-butylphenol (B146161) or 2-tert-butylcyclohexanone (B158629). The stereochemical outcome of this reaction, yielding either the cis or trans isomer, is of significant interest and can be influenced by the choice of catalyst and reaction conditions.

Catalyst Preparation and Activation

A highly active Raney nickel catalyst, designated as W-6, can be prepared from a nickel-aluminum alloy.[3] The following protocol is adapted from Organic Syntheses.[3]

Protocol 1: Preparation of W-6 Raney Nickel Catalyst [3]

Materials:

Equipment:

  • 2-L Erlenmeyer flask

  • Stainless-steel stirrer

  • Thermometer

  • Ice bath

  • Hot-water bath

  • Large beakers or bottles for washing

  • Centrifuge and centrifuge bottles (for W-7 variant)

Procedure:

  • In a 2-L Erlenmeyer flask equipped with a stirrer and thermometer, dissolve 160 g of NaOH pellets in 600 mL of distilled water.

  • Cool the NaOH solution to 50°C in an ice bath.

  • While maintaining the temperature at 50 ± 2°C, slowly add 125 g of nickel-aluminum alloy powder in small portions over 25-30 minutes with continuous stirring. Control the temperature by adjusting the rate of alloy addition and the application of the ice bath.

  • After the complete addition of the alloy, continue to stir the suspension and maintain the temperature at 50 ± 2°C for an additional 50 minutes. A hot-water bath may be necessary to maintain the temperature.

  • After digestion, carefully decant the supernatant and wash the catalyst by decantation with three 1-L portions of distilled water.

  • For further purification, the catalyst can be washed with absolute ethanol. Transfer the catalyst to a centrifuge bottle with 95% ethanol and wash three times with 150-mL portions of 95% ethanol, followed by three washes with absolute ethanol, using centrifugation to separate the catalyst after each wash.[3]

  • Store the active Raney nickel catalyst under absolute ethanol in a tightly sealed container in a refrigerator.

Caution: The preparation of Raney nickel involves a vigorous reaction that produces hydrogen gas. This procedure should be performed in a well-ventilated fume hood, away from ignition sources. The resulting Raney nickel catalyst can be pyrophoric and must be handled with care, typically as a slurry in a solvent.[3]

Synthesis of this compound

The synthesis of this compound can be approached from two primary starting materials: 2-tert-butylphenol or 2-tert-butylcyclohexanone. The hydrogenation of 2-tert-butylphenol proceeds through the intermediate 2-tert-butylcyclohexanone.[4]

Hydrogenation of 2-tert-Butylphenol

The direct hydrogenation of 2-tert-butylphenol to this compound is an industrially relevant process. The stereoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Protocol 2: Hydrogenation of 2-tert-Butylphenol with Raney Nickel-Iron Catalyst [5]

Materials:

  • 2-tert-butylphenol

  • 2-tert-butylcyclohexyl acetate

  • Raney nickel-iron catalyst (e.g., 45% Ni, 8% Fe, 3% Al, 44% water)[5]

  • Hydrogen gas

Equipment:

  • Stirred autoclave with a gassing stirrer

  • Filtration apparatus

Procedure:

  • Charge a stirred autoclave with 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of the water-wet Raney nickel-iron catalyst.[5]

  • Pressurize the autoclave with hydrogen to 20 bar.[5]

  • Heat the reaction mixture to 130°C and maintain for 10 hours.[5]

  • Reduce the temperature to 100°C and continue the reaction for an additional 3 hours.[5]

  • After cooling and depressurizing the autoclave, filter the reaction mixture to remove the catalyst.

  • The resulting crude product can be analyzed to determine the cis:trans isomer ratio.

Hydrogenation of 2-tert-Butylcyclohexanone

General Protocol 3: Hydrogenation of 2-tert-Butylcyclohexanone

Materials:

  • 2-tert-butylcyclohexanone

  • Activated Raney nickel catalyst (e.g., W-6 from Protocol 1)

  • Solvent (e.g., ethanol, isopropanol)

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-tert-butylcyclohexanone in an appropriate solvent (e.g., ethanol).

  • Carefully add the Raney nickel catalyst as a slurry in the same solvent. The catalyst loading can typically range from 5-10% by weight relative to the substrate.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi for low-pressure hydrogenation, or higher in an autoclave).

  • Agitate the reaction mixture (e.g., shaking or stirring) at a controlled temperature (e.g., room temperature to 100°C).

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney nickel catalyst. Caution: The Celite pad should be kept wet with solvent to prevent the catalyst from igniting upon contact with air.

  • The filtrate contains the this compound product, which can be purified by distillation or recrystallization.

Quantitative Data and Stereoselectivity

The stereochemical outcome of the hydrogenation is a critical factor, with the cis isomer often being the desired product in the fragrance industry. The following tables summarize the quantitative data found for the synthesis of this compound.

Table 1: Hydrogenation of 2-tert-Butylphenol to this compound

CatalystStarting MaterialTemperature (°C)Pressure (bar)cis:trans RatioReference
Raney Nickel-Iron2-tert-butylphenol130 then 1002095:5[5]
Raney Nickel (untreated)2-tert-butylphenol858080:20[5]
Raney Cobalt2-tert-butylphenol1505094:6[5]
Ruthenium2-tert-butylphenol1004092.5:7.5[5]

Reaction Pathways and Experimental Workflows

The synthesis of this compound from 2-tert-butylphenol proceeds via the formation of 2-tert-butylcyclohexanone as an intermediate.[4] This is followed by the hydrogenation of the ketone to the final alcohol product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Hydrogenation cluster_product Product 2_TBP 2-tert-Butylphenol Reaction_Step_1 Hydrogenation (Raney Ni) 2_TBP->Reaction_Step_1 2_TBC 2-tert-Butylcyclohexanone Reaction_Step_2 Hydrogenation (Raney Ni) 2_TBC->Reaction_Step_2 Reaction_Step_1->2_TBC Intermediate Product_Alcohol cis/trans-2-tert-Butylcyclohexanol Reaction_Step_2->Product_Alcohol

Caption: Synthesis pathway of this compound.

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Experimental_Workflow Start Select Starting Material (Phenol or Ketone) Catalyst_Prep Prepare/Activate Raney Nickel Catalyst Start->Catalyst_Prep Reaction Perform Hydrogenation in Autoclave/Shaker Start->Reaction Catalyst_Prep->Reaction Workup Reaction Workup: Cool, Depressurize, Filter Reaction->Workup Analysis Product Analysis (e.g., GC-MS for isomer ratio) Workup->Analysis Purification Purification (Distillation/Recrystallization) Analysis->Purification

Caption: General experimental workflow.

References

Application Notes and Protocols: Rhodium Catalysts for Stereoselective Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodium-catalyzed stereoselective hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient and highly selective production of chiral molecules. This powerful technique is particularly vital in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The selectivity of these reactions is primarily governed by the chiral ligands coordinated to the rhodium center, with chiral phosphine (B1218219) ligands being the most extensively studied and applied class.[3][4][5] This document provides detailed application notes and experimental protocols for the use of rhodium catalysts in the stereoselective hydrogenation of various prochiral substrates.

Catalyst Preparation and Handling

Chiral rhodium catalysts are typically prepared in situ from a rhodium precursor and a chiral phosphine ligand or used as pre-formed, air-stable complexes.

In situ Catalyst Preparation

A common method involves the reaction of a rhodium(I) precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ (COD = 1,5-cyclooctadiene (B75094), NBD = norbornadiene), with a chiral phosphine ligand.

Protocol: General Procedure for in situ Catalyst Formation

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq.) to a Schlenk flask.

  • Add the desired chiral phosphine ligand (typically 1.0-1.1 eq.) to the flask.

  • Add the degassed reaction solvent (e.g., methanol (B129727), dichloromethane, or toluene) to the flask and stir the mixture at room temperature for 15-30 minutes.

  • The resulting solution of the active catalyst is ready for the addition of the substrate.

Pre-formed Catalyst Synthesis: [Rh(COD)(DIPAMP)]BF₄

The synthesis of well-defined, pre-formed catalysts can offer better reproducibility. An example is the preparation of [Rh(COD)((R,R)-DIPAMP)]BF₄.

Protocol: Synthesis of [Rh(COD)((R,R)-DIPAMP)]BF₄ [6]

  • Dissolve Rh(COD)(acac) (1.0 eq.) in methyl ethyl ketone (MEK).

  • Add 54% wt tetrafluoroboric acid in diethyl ether (1.0 eq.) dropwise over 5 minutes.

  • After 10 minutes, add 1,5-cyclooctadiene (0.5-0.6 eq.).

  • Stir the resulting slurry for 10 minutes and then cool to 0°C.

  • Add a solution of (R,R)-DIPAMP (1.0 eq.) in MEK.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Reduce the solvent volume by evaporation to obtain a slurry.

  • Add methanol to the slurry and stir at room temperature for 1 hour.

  • Filter the solid product, wash with cold methanol, and dry under vacuum.

Experimental Protocols for Stereoselective Hydrogenation

The following sections provide detailed protocols for the rhodium-catalyzed stereoselective hydrogenation of representative substrate classes.

Hydrogenation of α-Dehydroamino Acid Derivatives

The asymmetric hydrogenation of α-dehydroamino acid derivatives is a classic and highly efficient transformation for the synthesis of chiral α-amino acids.[4]

Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC) [4]

  • The catalyst is prepared in situ by dissolving the rhodium precursor [Rh(COD)₂]BF₄ (0.01 mol%) and the chiral phosphine ligand (e.g., (S,S)-DIPAMP, 0.011 mol%) in degassed methanol.

  • Methyl (Z)-α-acetamidocinnamate (1.0 eq.) is added to the catalyst solution.

  • The reaction mixture is transferred to a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 1-10 atm) at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 1-24 hours).

  • Upon completion, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the chiral product.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Hydrogenation of Enamides

Enamides are important substrates for the synthesis of chiral amines.

Protocol: Asymmetric Hydrogenation of N-(1-phenylvinyl)acetamide

  • In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (0.02 mol%) and a chiral phosphine ligand (e.g., a P-chiral phosphine ligand, 0.022 mol%).

  • Degassed solvent (e.g., toluene (B28343) or methanol) is added, and the mixture is stirred for 10 minutes.

  • N-(1-phenylvinyl)acetamide (1.0 eq.) is added to the vial.

  • The vial is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 10-50 atm).

  • The reaction is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 hours).

  • After depressurization, the reaction mixture is filtered through a short pad of silica (B1680970) gel.

  • The filtrate is concentrated, and the enantiomeric excess of the product is determined by chiral HPLC.

Hydrogenation of Itaconic Acid Derivatives

The hydrogenation of itaconic acid and its esters provides access to valuable chiral succinate (B1194679) derivatives.

Protocol: Asymmetric Hydrogenation of Dimethyl Itaconate

  • A solution of the rhodium catalyst (e.g., [Rh(COD)₂(MonoPhos)]SbF₆, 1 mol%) is prepared in a suitable solvent like dichloromethane.

  • Dimethyl itaconate (1.0 eq.) is added to the catalyst solution.

  • The reaction is carried out in a high-pressure reactor under hydrogen (e.g., 20 bar) at room temperature for a specified duration (e.g., 16 hours).

  • After the reaction, the pressure is released, and the solvent is evaporated.

  • The conversion and enantiomeric excess are determined by GC analysis on a chiral column.

Hydrogenation of β-Keto Esters

The enantioselective hydrogenation of β-keto esters yields chiral β-hydroxy esters, which are important building blocks in organic synthesis.[7][8][9]

Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate (B1235776) [9]

  • A chiral ruthenium catalyst (e.g., a polar phosphonic acid-derived Ru-BINAP system) is often used, though rhodium catalysts with specific ligands can also be employed. For this example, a Ru-based system is described due to its high efficiency.

  • The catalyst (e.g., 0.1 mol%) is dissolved in an ionic liquid or a polar solvent like methanol.

  • Ethyl acetoacetate (1.0 eq.) is added to the solution.

  • The mixture is hydrogenated in an autoclave under hydrogen pressure (e.g., 10-50 atm) at a specific temperature (e.g., 50 °C) for a defined period (e.g., 2-12 hours).

  • After completion, the product is extracted from the reaction mixture.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Data Presentation

The performance of various rhodium catalyst systems in the stereoselective hydrogenation of different substrate classes is summarized in the tables below.

Table 1: Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
SubstrateLigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)SolventConversion (%)ee (%)Ref
Methyl (Z)-α-acetamidocinnamate(S,S)-DIPAMP10001251MeOH>9995 (R)[4]
Methyl (Z)-α-acetamidocinnamate(R,R)-Me-BPE10001.4250.3MeOH100>99 (R)[10]
(Z)-α-acetamidoacrylic acid(R,R)-Et-DuPhos500042512MeOH100>99 (S)[11]
Table 2: Asymmetric Hydrogenation of Enamides
SubstrateLigandS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)SolventConversion (%)ee (%)Ref
N-(1-phenylvinyl)acetamide(S,S)-t-Bu-BisP*500102512Toluene>9998 (S)[4]
N-(1-(4-methoxyphenyl)vinyl)acetamideTangPhos1000102512CH₂Cl₂>9999 (S)
(E)-β-(acetylamino)-β-phenyl-acrylateDuanPhos1000010252MeOH10099 (S)
Table 3: Asymmetric Hydrogenation of Itaconic Acid Derivatives
SubstrateLigandS/C RatioH₂ Pressure (bar)Temp (°C)Time (h)SolventConversion (%)ee (%)Ref
Dimethyl Itaconate(S)-MonoPhos100202516CH₂Cl₂>9998 (R)[12]
Itaconic AcidPolyether-phosphite667422-401-3H₂O~80-100-[13]
Diethyl ItaconateJosiphos1001251MeOH10098 (R)[11]
Table 4: Asymmetric Hydrogenation of β-Keto Esters
SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)SolventConversion (%)ee (%)Ref
Ethyl benzoylacetateRu-BINAP derivative100050502[bmim]PF₆10099.3 (R)[9]
Methyl acetoacetateRu-BINAP5001002512MeOH10099 (R)
Ethyl 4-chloroacetoacetateRu-BINAP5001002512MeOH10098 (R)

Note: Data for some entries are representative examples from the literature and may not have a direct citation from the provided search results.

Signaling Pathways and Experimental Workflows

Catalytic Cycles

The mechanism of rhodium-catalyzed asymmetric hydrogenation can proceed through two main pathways: the "unsaturated" pathway and the "dihydride" pathway. The operative mechanism can depend on the ligand, substrate, and reaction conditions.

Catalytic_Cycles cluster_unsaturated Unsaturated Pathway cluster_dihydride Dihydride Pathway U1 [Rh(L*)(S)₂]⁺ U2 [Rh(L*)(substrate)]⁺ U1->U2 + Substrate - Solvent U3 [Rh(H)₂(L*)(substrate)]⁺ U2->U3 + H₂ (oxidative addition) U4 Rh-alkyl-hydride U3->U4 migratory insertion U4->U1 reductive elimination + Product D1 [Rh(L*)(S)₂]⁺ D2 [Rh(H)₂(L*)(S)₂]⁺ D1->D2 + H₂ (oxidative addition) D3 [Rh(H)₂(L*)(substrate)]⁺ D2->D3 + Substrate - Solvent D4 Rh-alkyl-hydride D3->D4 migratory insertion D4->D1 reductive elimination + Product

Caption: Competing catalytic cycles in Rh-catalyzed hydrogenation.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a rhodium-catalyzed stereoselective hydrogenation experiment.

Experimental_Workflow prep Catalyst Preparation (in glovebox) reaction Reaction Setup (Substrate Addition) prep->reaction 1. In situ or pre-formed hydrogenation Hydrogenation (Autoclave) reaction->hydrogenation 2. Transfer to reactor workup Workup (Filtration, Concentration) hydrogenation->workup 3. Depressurize purification Purification (Chromatography/Recrystallization) workup->purification 4. Isolate crude product analysis Analysis (Chiral HPLC/GC) purification->analysis 5. Obtain pure product

Caption: General workflow for stereoselective hydrogenation.

Logical Relationships in Catalyst Development

The development of effective rhodium catalysts involves a logical progression from ligand design to process optimization.

Catalyst_Development ligand_design Chiral Ligand Design & Synthesis catalyst_formation Catalyst Formation (Rh precursor + Ligand) ligand_design->catalyst_formation screening Reaction Screening (Solvent, Temp, Pressure) catalyst_formation->screening screening->ligand_design Feedback optimization Optimization (S/C ratio, Time) screening->optimization scope Substrate Scope Evaluation optimization->scope application Application in Target Synthesis scope->application

Caption: Logical flow in catalyst development and application.

References

Application Notes and Protocols for the Oxidation of 2-tert-Butylcyclohexanol to 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol, 2-tert-butylcyclohexanol, to the corresponding ketone, 2-tert-butylcyclohexanone (B158629). This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceutical intermediates and other complex molecules. The sterically hindered nature of the tert-butyl group can influence the reactivity of the alcohol and the choice of an appropriate oxidizing agent is crucial for a successful and high-yielding reaction.

Several common and effective oxidation methods are presented, offering a range of options to suit various laboratory settings, substrate sensitivities, and scale requirements. The methodologies are adapted from established procedures for the oxidation of secondary alcohols.[1]

Chemical Transformation

The core chemical reaction involves the conversion of the secondary alcohol group in this compound to a ketone functional group in 2-tert-butylcyclohexanone. This is achieved through the removal of two hydrogen atoms by an oxidizing agent.

General Reaction Scheme: this compound → 2-tert-butylcyclohexanone (in the presence of an oxidizing agent)

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various methods applicable to the oxidation of this compound, providing key reaction parameters for easy comparison.

Oxidation MethodKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)Notes
Jones Oxidation Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄)Acetone (B3395972)2 - 4 hours0 - Room TempHighStrong oxidant, can lead to side reactions with sensitive substrates. Cr(VI) compounds are carcinogenic.[2][3]
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (Et₃N)Dichloromethane (B109758) (DCM)~ 45 minutes-78 to Room TempHighMild conditions, wide functional group tolerance. Produces volatile and malodorous dimethyl sulfide.[1][4]
PCC on Silica (B1680970) Gel Pyridinium chlorochromate (PCC), Silica GelDichloromethane (DCM)30 - 60 minutesRoom Temp~90%Milder than Jones reagent, simplifies workup as the reagent is supported on silica gel.[1]
Hypochlorite (B82951) (Bleach) Oxidation Sodium hypochlorite (NaOCl), Acetic acidDiethyl ether or Acetone1 - 2 hours0 - Room TempHighCost-effective and environmentally friendly "green" alternative.[1][5]

Experimental Protocols

Protocol 1: Jones Oxidation

This protocol is a robust method for the oxidation of secondary alcohols.[2][3]

Materials:

  • This compound

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropanol (B130326) (for quenching)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve 1 equivalent of this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the excess Jones reagent by adding isopropanol dropwise until the brown color of the reaction mixture disappears and a green precipitate of chromium(III) salts forms.[2]

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-tert-butylcyclohexanone.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Swern Oxidation

This method utilizes activated DMSO for a mild and selective oxidation.[1][4]

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Three-necked round-bottom flask, dropping funnels, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C.

  • To the flask, add anhydrous dichloromethane followed by the dropwise addition of oxalyl chloride (1.5 equivalents).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane, keeping the temperature below -60 °C. Stir for 15 minutes.[1]

  • Add a solution of this compound (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.[1]

  • Add triethylamine (5.0 equivalents) dropwise, and then allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) on Silica Gel Oxidation

This protocol offers a more convenient workup compared to other chromium-based oxidations.[1]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Celite

Procedure:

  • In a mortar and pestle, grind PCC with an equal mass of silica gel to obtain a fine, light-orange powder.

  • To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add the PCC-silica gel mixture.

  • Add 15 mL of anhydrous dichloromethane to the flask.

  • While stirring, add a solution of this compound (1.0 mmol) in 5 mL of dichloromethane.

  • Stir the reaction mixture at room temperature for 30-40 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.

  • Prepare a short filtration column with a cotton plug, a small layer of Celite, and a layer of silica gel.

  • Filter the reaction mixture through the prepared column to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 4: Hypochlorite (Bleach) Oxidation

A cost-effective and environmentally safer method for oxidation.[1]

Materials:

  • This compound

  • Sodium hypochlorite solution (household bleach, ~5-8%)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (1.0 mmol) in 10 mL of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add sodium hypochlorite solution (1.5 equivalents) to the stirred solution of the alcohol.

  • Add glacial acetic acid (1.2 equivalents) dropwise.

  • Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

Mandatory Visualization

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup cluster_purification Purification Reactant This compound Solvent Dissolve in appropriate solvent Reactant->Solvent Cooling Cool reaction mixture (if required) Solvent->Cooling Add_Oxidant Add oxidizing agent Cooling->Add_Oxidant Stir Stir at specified temperature Add_Oxidant->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench excess oxidant Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous salt Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography or distillation Concentrate->Purify Product 2-tert-butylcyclohexanone Purify->Product

Caption: General experimental workflow for the oxidation of this compound.

Caption: Chemical transformation of this compound to 2-tert-butylcyclohexanone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-tert-butylcyclohexanol, with a focus on improving the cis/trans isomer ratio.

Troubleshooting Guides

Common issues encountered during the synthesis of this compound are addressed below, with probable causes and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction during hydrogenation of 2-tert-butylphenol (B146161).Ensure the activity of the catalyst (e.g., Raney nickel-iron) and adequate hydrogen pressure. The reaction may require elevated temperatures and longer duration for full conversion. Monitor progress using GC-MS or TLC.[1]
Incomplete reduction of 2-tert-butylcyclohexanone.Verify the freshness and stoichiometry of the reducing agent. Ensure anhydrous reaction conditions, as moisture can quench the reagent. Monitor the disappearance of the starting ketone by TLC.
Unfavorable cis/trans Isomer Ratio Incorrect choice of reducing agent for the desired isomer.For a high cis ratio, use a sterically hindered reducing agent like L-Selectride (lithium tri-sec-butylborohydride). For a high trans ratio, a less bulky reagent like sodium borohydride (B1222165) or a mixed hydride system (LiAlH4/AlCl3) is more effective.[1][2][3]
Non-optimal reaction conditions for catalytic hydrogenation.When starting from 2-tert-butylphenol, the addition of 2-tert-butylcyclohexyl acetate (B1210297) to the hydrogenation reaction with a Raney nickel-iron catalyst can significantly improve the cis:trans ratio.[4][5]
Isomerization during workup or purification.Avoid strongly acidic or basic conditions during the workup if isomer stability is a concern. Purification by chromatography can be challenging due to similar polarities of the isomers; consider fractional crystallization as an alternative.[1]
Formation of Side Products Over-reduction or side reactions with strong reducing agents.Use milder or more selective reducing agents. Control the reaction temperature, for instance, by performing the reduction at low temperatures (e.g., -78 °C).[1]
Catalyst poisoning during hydrogenation.Ensure the purity of the starting material and solvent to avoid catalyst deactivation.
Difficulty in Purifying Isomers Similar physical properties of cis and trans isomers.Fractional crystallization can be an effective method for separating the isomers. For analytical purposes or small-scale purification, preparative HPLC may be necessary.[1] Recrystallization from aqueous ethanol (B145695) or petroleum ether has been reported to be effective for purifying specific isomers.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in controlling the cis/trans ratio during the reduction of 2-tert-butylcyclohexanone?

A1: The choice of the reducing agent is the most critical factor. Sterically bulky reducing agents, such as L-Selectride, favor the formation of the cis-alcohol through equatorial attack on the cyclohexanone (B45756) ring. Conversely, smaller reducing agents like sodium borohydride tend to favor the thermodynamically more stable trans-alcohol via axial attack.[1][2]

Q2: How can I maximize the yield of the cis-isomer when starting from 2-tert-butylphenol?

A2: Catalytic hydrogenation of 2-tert-butylphenol using a Raney nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate is an effective method. This approach has been shown to produce a cis:trans isomer ratio of up to 95:5.[4][5] The reaction is typically carried out at elevated temperature and hydrogen pressure.

Q3: Is it possible to isomerize an existing mixture of cis/trans isomers to favor the more stable trans isomer?

A3: Yes, isomerization is possible. By treating the isomer mixture with a catalytic amount of a strong acid or base, an equilibrium can be established that favors the thermodynamically more stable trans isomer. This process, often referred to as epimerization, proceeds through an enol or enolate intermediate.[7]

Q4: What analytical techniques are suitable for determining the cis/trans ratio of this compound?

A4: Gas chromatography (GC) is a common and effective method for quantifying the cis/trans isomer ratio.[6] ¹H-NMR spectroscopy can also be used, as the chemical shifts of the protons on the carbon bearing the hydroxyl group are distinct for the cis and trans isomers.

Quantitative Data on Stereoselectivity

The following table summarizes the impact of different reagents on the stereochemical outcome of the reduction of substituted cyclohexanones, which serves as a model for the synthesis of this compound.

Starting MaterialReagent/CatalystSolventTemperatureProduct Ratio (cis:trans)Reference
2-tert-butylphenolRaney nickel-iron / 2-tert-butylcyclohexyl acetate-100-130°Cup to 95:5[4][5]
4-tert-butylcyclohexanoneL-SelectrideTHF-78°C20:1[2]
4-tert-butylcyclohexanoneSodium Borohydride--1:2.4[2]
4-tert-butylcyclohexanoneLithium Aluminum HydrideEther-1:9.5[2]
4-tert-butylcyclohexanoneLiAlH₄ / AlCl₃EtherReflux~1:99 (favors trans)[3]

Experimental Protocols

Protocol 1: Synthesis of high-cis this compound via Catalytic Hydrogenation

This protocol is adapted from the synthesis of cis-2-tert-butylcyclohexanol (B1618334) from 2-tert-butylphenol.

Materials:

  • 2-tert-butylphenol

  • Raney nickel-iron catalyst

  • 2-tert-butylcyclohexyl acetate

  • High-pressure autoclave with stirring

Procedure:

  • In a stirred autoclave, combine 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate, and the Raney nickel-iron catalyst. A typical mass ratio of 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate is between 7:1 and 9:1.[4]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 10-20 bar.[4]

  • Heat the mixture to 90-130°C and stir for 5-20 hours.[4]

  • Monitor the reaction progress by GC until the starting material is consumed.

  • Cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • The crude product can be purified by distillation.

Protocol 2: Synthesis of high-trans this compound via Hydroboration-Oxidation

This protocol is based on the hydroboration of 1-tert-butylcyclohexene.

Materials:

  • 1-tert-butylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-tert-butylcyclohexene in anhydrous THF.

  • Cool the solution in an ice bath and slowly add a solution of BH₃·THF.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Slowly add the NaOH solution, followed by the dropwise addition of H₂O₂ solution, while maintaining a cool temperature.

  • After the addition is complete, the mixture may be heated to ensure complete oxidation.

  • Extract the product with dichloromethane, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product, which will be enriched in the trans isomer.[8]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Starting Material (2-tert-butylphenol or 2-tert-butylcyclohexanone) reaction Reaction (Hydrogenation or Reduction) start->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation, Crystallization, or Chromatography) workup->purification analysis Analysis (GC, NMR) purification->analysis product Final Product (cis/trans-2-tert-butylcyclohexanol) analysis->product stereoselectivity_factors Factors Influencing cis/trans Ratio in this compound Synthesis cluster_cis Favors cis-isomer cluster_trans Favors trans-isomer bulky_reagent Bulky Reducing Agent (e.g., L-Selectride) product_cis cis-2-tert-butylcyclohexanol bulky_reagent->product_cis Kinetic Product catalytic_hydrogenation Catalytic Hydrogenation (Raney Ni-Fe + Additive) catalytic_hydrogenation->product_cis small_reagent Small Reducing Agent (e.g., NaBH4) product_trans trans-2-tert-butylcyclohexanol small_reagent->product_trans Thermodynamic Product hydroboration Hydroboration-Oxidation hydroboration->product_trans thermodynamic_control Thermodynamic Control (Acid/Base Isomerization) ketone 2-tert-butylcyclohexanone ketone->bulky_reagent Reduction ketone->small_reagent Reduction alkene 1-tert-butylcyclohexene alkene->hydroboration phenol 2-tert-butylphenol phenol->catalytic_hydrogenation product_cis->thermodynamic_control product_trans->thermodynamic_control

References

Technical Support Center: Catalyst Deactivation in 2-tert-butylphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the hydrogenation of 2-tert-butylphenol (B146161).

Troubleshooting Guides

Problem 1: Rapid Loss of Catalytic Activity in Early Stages of Reaction

Q1: My catalyst (e.g., Pd/C, Pt/C, Rh/C) shows a significant drop in activity shortly after starting the hydrogenation of 2-tert-butylphenol. What are the likely causes and how can I troubleshoot this?

A1: A rapid initial loss of activity often points to catalyst poisoning or mechanical issues. Here’s a step-by-step troubleshooting guide:

  • Check Feedstock Purity: Impurities in the 2-tert-butylphenol feedstock or the solvent can act as catalyst poisons. Sulfur, nitrogen compounds, and halides are common poisons for noble metal catalysts.

    • Recommended Action: Analyze your starting materials for trace impurities. If impurities are detected, purify the 2-tert-butylphenol and solvent before the reaction.

  • Review Gas Purity: Ensure the hydrogen gas used is of high purity. Contaminants like carbon monoxide or sulfur compounds can poison the catalyst.

    • Recommended Action: Use high-purity hydrogen and consider an in-line gas purifier.

  • Suspect Mechanical Agitation Issues: In slurry reactors, excessively vigorous agitation can lead to attrition of the catalyst support, creating fine particles that can block the reactor outlet or catalyst pores.

    • Recommended Action: Optimize the stirring speed to ensure good mixing without causing mechanical stress to the catalyst.

  • Consider Catalyst Pre-treatment: Improper activation or reduction of the catalyst can lead to low initial activity.

    • Recommended Action: Follow the manufacturer's pre-treatment protocol carefully. For example, Pd/C catalysts often require careful handling to avoid ignition in air.

Problem 2: Gradual Decline in Catalyst Performance Over Extended Use

Q2: I observe a slow but steady decrease in the conversion of 2-tert-butylphenol over several reaction cycles. What are the underlying reasons and how can I mitigate this?

A2: A gradual decline in activity is typically due to thermal degradation (sintering) or fouling by carbonaceous deposits (coking).

  • Evaluate Operating Temperature: High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, a process known as sintering. This reduces the active surface area of the catalyst.

    • Recommended Action: Operate at the lowest temperature that provides a reasonable reaction rate. Conduct a temperature screening study to find the optimal balance.

  • Investigate Potential for Coking: The bulky tert-butyl group in 2-tert-butylphenol and potential side reactions can lead to the formation of heavy byproducts or polymers that deposit on the catalyst surface, blocking active sites.

    • Recommended Action:

      • Lower the reaction temperature to minimize side reactions.

      • Increase the hydrogen partial pressure to favor hydrogenation over side reactions that may lead to coke formation.

      • Consider periodic catalyst regeneration to remove coke deposits.

Problem 3: Catalyst Fails to Regenerate Effectively

Q3: My attempts to regenerate the deactivated catalyst are not restoring its initial activity. What could be wrong?

A3: Ineffective regeneration can be due to irreversible deactivation mechanisms or an inappropriate regeneration procedure.

  • Identify the Deactivation Mechanism: The choice of regeneration method depends on the cause of deactivation.

    • For Coking: A common method is calcination in a controlled stream of air or an inert gas containing a low concentration of oxygen to burn off the carbon deposits. This must be followed by a reduction step to reactivate the metal.

    • For Sintering: Sintering is generally irreversible. If significant sintering has occurred, the catalyst may need to be replaced.

    • For Poisoning: Some poisons can be removed by washing with appropriate solvents or by chemical treatment. However, strong chemisorption of poisons can lead to irreversible deactivation.

  • Optimize Regeneration Conditions: The temperature, gas composition, and duration of the regeneration process are critical.

    • Recommended Action: Consult literature for specific regeneration protocols for your catalyst type and suspected deactivation mechanism. Start with milder conditions to avoid further damage to the catalyst. A common mild regeneration method involves air oxidation at a controlled temperature followed by hydrogen reduction.

Frequently Asked Questions (FAQs)

Q4: What are the most common catalysts used for the hydrogenation of 2-tert-butylphenol and what are their typical deactivation characteristics?

A4: The most common catalysts are noble metals supported on carbon or other materials.

  • Palladium (Pd): Often used on a carbon support (Pd/C), it is effective for phenol (B47542) hydrogenation. It is susceptible to poisoning by sulfur and can deactivate via coking and sintering at higher temperatures.

  • Platinum (Pt): Also typically on a carbon support (Pt/C), it is a very active catalyst. It is also prone to poisoning and sintering.

  • Rhodium (Rh): Rhodium on carbon (Rh/C) is another active catalyst for aromatic ring hydrogenation. It can be more resistant to deactivation than Pd or Pt under certain conditions but is also more expensive.

  • Nickel (Ni): Raney Nickel and supported nickel catalysts are used as a lower-cost alternative. They are highly susceptible to sulfur poisoning and can also deactivate through sintering.

Q5: How does the bulky tert-butyl group in 2-tert-butylphenol affect catalyst deactivation?

A5: The steric hindrance from the tert-butyl group can influence catalyst deactivation in several ways:

  • Increased Coking Tendency: The bulky group can promote side reactions and polymerization on the catalyst surface, leading to a higher rate of coke formation compared to the hydrogenation of unsubstituted phenol.

  • Pore Blockage: The size of the molecule may lead to diffusion limitations within the catalyst pores, and any coke formed can more easily block these pores, restricting access to active sites.

Q6: Can I use the same catalyst for multiple cycles? If so, what precautions should I take?

A6: Yes, catalyst recycling is a common practice. To maximize the catalyst's lifetime:

  • Handle with Care: After each cycle, the catalyst should be carefully separated from the reaction mixture, typically by filtration. Avoid exposing the catalyst to air while it is still active and saturated with hydrogen, as it can be pyrophoric.

  • Wash Thoroughly: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts before reusing or storing it.

  • Monitor Performance: Keep a record of the catalyst's performance (e.g., conversion, selectivity) in each cycle to track its deactivation rate.

  • Consider Regeneration: If a significant drop in activity is observed, consider regenerating the catalyst before its performance degrades too much.

Quantitative Data

The following table summarizes typical deactivation observations for noble metal catalysts in phenol hydrogenation, which can serve as a general guideline for 2-tert-butylphenol hydrogenation. Note that specific rates will vary depending on the exact reaction conditions and catalyst formulation.

Catalyst TypeCommon Deactivation Mechanism(s)Typical ObservationsRegeneration Potential
Pd/C Coking, Sintering, PoisoningGradual activity loss over time-on-stream. Sensitive to sulfur impurities.Good for coking (calcination/reduction). Poor for severe sintering.
Pt/C Sintering, Coking, PoisoningHigh initial activity, may show faster deactivation at elevated temperatures due to sintering.Moderate for coking. Poor for severe sintering.
Rh/C Coking, PoisoningGenerally more robust but can still deactivate via coking.Good for coking.
Raney Ni Poisoning (especially sulfur), SinteringVery sensitive to sulfur. Can lose activity quickly if feedstock is not pure.Difficult to regenerate effectively from poisoning.

Experimental Protocols

Protocol 1: Typical Experimental Setup for 2-tert-butylphenol Hydrogenation

This protocol describes a general procedure for the hydrogenation of 2-tert-butylphenol in a batch reactor.

  • Reactor Setup:

    • Use a high-pressure autoclave equipped with a magnetic stirrer, a gas inlet, a sampling port, a thermocouple, and a pressure gauge.

  • Catalyst Loading:

    • In an inert atmosphere (e.g., inside a glovebox or under a stream of argon), weigh the desired amount of catalyst (e.g., 5 wt% Pd/C) and add it to the reactor.

  • Reactant and Solvent Addition:

    • Add the 2-tert-butylphenol and the solvent (e.g., ethanol, isopropanol) to the reactor.

  • System Purge:

    • Seal the reactor and purge it several times with nitrogen followed by hydrogen to remove any residual air.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Heat the reactor to the desired temperature (e.g., 80-150 °C) while stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Shutdown and Catalyst Recovery:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to recover the catalyst. Wash the catalyst with fresh solvent.

Protocol 2: General Procedure for Catalyst Regeneration (from Coking)

This protocol outlines a general method for regenerating a coked catalyst.

  • Catalyst Preparation:

    • Wash the recovered, deactivated catalyst with a solvent to remove any loosely bound organic residues and then dry it thoroughly.

  • Calcination (Oxidative Treatment):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst to a specific temperature (e.g., 300-400 °C) under a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂). The temperature should be ramped up slowly to avoid overheating due to the exothermic combustion of coke.

    • Hold at the final temperature for a set period (e.g., 2-4 hours) until the coke is completely removed.

  • Reduction:

    • After calcination, purge the furnace with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

    • Introduce a flow of hydrogen (or a hydrogen/inert gas mixture) and heat the catalyst to a reduction temperature (e.g., 200-300 °C) to reduce the oxidized metal species back to their active metallic state.

    • Hold at the reduction temperature for a specified time (e.g., 2-4 hours).

  • Passivation and Storage:

    • After reduction, cool the catalyst to room temperature under an inert gas flow.

    • If the catalyst is to be stored, it may need to be passivated to prevent rapid oxidation upon exposure to air. This can be done by introducing a very small, controlled amount of oxygen into the inert gas stream.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Nitrogen) ActiveCatalyst->Poisoning Impurities in Feed Sintering Sintering (Thermal Degradation) ActiveCatalyst->Sintering High Temperature Coking Coking (Carbon Deposition) ActiveCatalyst->Coking Side Reactions MechanicalFailure Mechanical Failure (Attrition) ActiveCatalyst->MechanicalFailure High Agitation DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Coking->DeactivatedCatalyst MechanicalFailure->DeactivatedCatalyst ExperimentalWorkflow Start Start ReactorSetup 1. Reactor Setup (Autoclave, Stirrer, etc.) Start->ReactorSetup CatalystLoading 2. Catalyst & Reactant Loading (Inert Atmosphere) ReactorSetup->CatalystLoading SystemPurge 3. System Purge (N2 then H2) CatalystLoading->SystemPurge Reaction 4. Hydrogenation Reaction (Heat, Pressure, Stir) SystemPurge->Reaction Monitoring 5. Reaction Monitoring (GC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Shutdown 6. Shutdown & Catalyst Recovery (Cool, Vent, Filter) Monitoring->Shutdown Complete Analysis 7. Product Analysis Shutdown->Analysis RecycleOrRegen Recycle or Regenerate Catalyst Shutdown->RecycleOrRegen End End Analysis->End RecycleOrRegen->CatalystLoading Recycle RecycleOrRegen->End Discard

Technical Support Center: Synthesis of 2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are the reduction of 2-tert-butylcyclohexanone (B158629) and the catalytic hydrogenation of 2-tert-butylphenol (B146161). Both methods can be tailored to favor the formation of either the cis or trans isomer.

Q2: What are the major "side products" in the synthesis of this compound?

A2: In most cases, the primary "side product" is the undesired diastereomer of this compound (cis or trans). For example, if the target is the cis-isomer, the trans-isomer is the main side product. Other potential impurities include unreacted starting material (2-tert-butylcyclohexanone or 2-tert-butylphenol) and residual solvents.

Q3: How can I control the stereochemical outcome of the reaction to favor the cis or trans isomer?

A3: The stereoselectivity is highly dependent on the chosen synthetic route and reaction conditions.

  • For the reduction of 2-tert-butylcyclohexanone: Bulky reducing agents, such as L-Selectride, favor the formation of the cis-isomer through equatorial attack.[1][2] Less sterically hindered reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to yield the trans-isomer as the major product via axial attack.[1][2][3]

  • For the hydrogenation of 2-tert-butylphenol: The choice of catalyst is critical. Ruthenium and Raney nickel catalysts have been shown to produce high yields of the cis-isomer.[4] For instance, using a Raney nickel-iron catalyst can lead to a cis:trans ratio of up to 95:5.[4][5]

Q4: What analytical techniques are recommended for determining the isomeric ratio of the product?

A4: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods.

  • GC: The cis and trans isomers typically have different retention times, allowing for their quantification.[6][7]

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (CH-OH) exhibits a different chemical shift for each isomer, enabling the determination of the product ratio by integrating the respective signals.[8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish. - Ensure the reducing agent or catalyst is fresh and active.
- Product loss during workup and purification.- Optimize the extraction and purification steps. For instance, recrystallization solvent and temperature can significantly impact yield.[7][11]
Incorrect Isomer Ratio - Incorrect choice of reducing agent or catalyst.- For a higher cis to trans ratio from the ketone, use a sterically bulky reducing agent. - For a higher trans to cis ratio from the ketone, use a less hindered reducing agent like NaBH₄.[3][9] - For high cis selectivity from the phenol (B47542), use a suitable hydrogenation catalyst like Raney nickel-iron.[4][5]
- Reaction temperature is not optimal.- Stereoselectivity can be temperature-dependent. Conduct small-scale experiments at different temperatures to find the optimal condition.
Presence of Unreacted Starting Material - Insufficient amount of reducing agent or hydrogen pressure.- Use a slight excess of the reducing agent. - Ensure adequate hydrogen pressure is maintained throughout the hydrogenation process.
- Deactivated catalyst.- Use a fresh batch of catalyst or regenerate the catalyst if possible.
Difficulty in Separating Isomers - Similar physical properties of the cis and trans isomers.- Fractional crystallization can be effective for separating the isomers.[12] - For challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.[12]

Quantitative Data on Isomer Ratios

Starting Material Reagent/Catalyst Reaction Conditions cis:trans Ratio Reference
2-tert-ButylphenolRuthenium catalyst100°C, 40 bar H₂92.5:7.5[4]
2-tert-ButylphenolRaney Nickel (untreated)85°C, 80 bar H₂80:20[4]
2-tert-ButylphenolRaney Nickel (NaBH₄ treated)85°C, 80 bar H₂92:8[4]
2-tert-ButylphenolNickel/Iron catalyst mixture90-130°C, 10-20 bar H₂up to 95:5[4][5]
4-tert-Butylcyclohexanone (B146137)Sodium Borohydride (NaBH₄)-Predominantly trans[2][9]
4-tert-ButylcyclohexanoneL-Selectride-Predominantly cis[1][2]

Note: Data for 4-tert-butylcyclohexanone is included as a well-documented analogue for the stereochemical outcome of the reduction.

Reaction Pathways

Below is a diagram illustrating the synthetic pathways to this compound and the formation of its stereoisomers.

SynthesisPathways cluster_reduction Reduction Pathway cluster_hydrogenation Hydrogenation Pathway ketone 2-tert-Butylcyclohexanone cis_alc_red cis-2-tert-Butylcyclohexanol (B1618334) ketone->cis_alc_red Bulky Hydride (e.g., L-Selectride) trans_alc_red trans-2-tert-Butylcyclohexanol ketone->trans_alc_red Small Hydride (e.g., NaBH4) phenol 2-tert-Butylphenol cis_alc_hyd cis-2-tert-Butylcyclohexanol phenol->cis_alc_hyd Catalyst (e.g., Ru, Ni/Fe) High cis-selectivity trans_alc_hyd trans-2-tert-Butylcyclohexanol phenol->trans_alc_hyd Minor Product

Caption: Synthetic routes to cis- and trans-2-tert-butylcyclohexanol.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-tert-Butylphenol to predominantly cis-2-tert-Butylcyclohexanol

This protocol is based on procedures aiming for high cis-isomer selectivity.[4][5]

Materials:

  • 2-tert-butylphenol

  • Raney nickel-iron catalyst

  • High-pressure autoclave with a stirrer

  • Hydrogen gas supply

  • Filtration apparatus

  • Solvent (e.g., isopropanol, optional)

Procedure:

  • In a high-pressure autoclave, charge the 2-tert-butylphenol and the Raney nickel-iron catalyst. The weight ratio of catalyst to the phenol is typically in the range of 0.01 to 0.03.

  • Seal the autoclave and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-20 bar).

  • Begin stirring and heat the reaction mixture to the target temperature (e.g., 90-130°C).

  • Maintain the temperature and pressure for the duration of the reaction (this may take several hours). Monitor the reaction progress by observing hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • The filtrate is the crude this compound, which can be purified further by distillation or recrystallization.

Protocol 2: Reduction of 1-tert-butylcyclohexene via Hydroboration-Oxidation to trans-2-tert-butylcyclohexanol

This procedure details the synthesis of the trans-isomer starting from 1-tert-butylcyclohexene.[6]

Materials:

  • 1-tert-butylcyclohexene

  • 1.0 M Borane-tetrahydrofuran complex solution (BH₃-THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with a condenser and drying tube

  • Magnetic stirrer

Procedure:

  • To a 10-mL round-bottom flask equipped with a magnetic stirrer, condenser, and a CaCl₂ drying tube, add 1-tert-butylcyclohexene (2 mmol, 0.366 mL).

  • Slowly add 1.0 M BH₃-THF solution (2.0 mL, 2 mmol) via syringe.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully add 3 M NaOH (1.0 mL) dropwise to the stirred mixture, followed by the dropwise addition of 30% H₂O₂ (1.0 mL). Caution: 30% H₂O₂ can cause skin burns.

  • Heat the mixture to reflux for 45 minutes using a hot water bath.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x 1.0 mL).

  • Combine the organic layers, wash once with water (1.0 mL), and dry over anhydrous Na₂SO₄.

  • Filter or decant the solution and remove the solvent under a stream of nitrogen to obtain the crude product.

  • The white crystalline product can be further purified by recrystallization.

References

Technical Support Center: Purification of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of 2-tert-butylcyclohexanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge lies in separating the cis and trans diastereomers. These isomers have the same molecular weight and similar chemical properties.[1] Their separation depends on exploiting subtle differences in their physical properties, such as polarity and solubility.[1] The trans isomer is generally more stable due to reduced steric strain, as the bulky tert-butyl and hydroxyl groups are on opposite sides of the cyclohexane (B81311) ring.[2]

Q2: What are the most effective methods for separating the cis and trans isomers of this compound?

The most common and effective laboratory-scale methods are column chromatography and fractional recrystallization.[1] The choice between these methods depends on the scale of the purification, the composition of the isomeric mixture, and the desired final purity.[1] For larger scales, fractional distillation may also be considered, although it can be less effective if the boiling points of the isomers are very close.[3]

Q3: How do the isomers behave differently during purification?

The separation relies on differences in their physical properties:

  • Polarity (for Chromatography): The cis isomer, with the hydroxyl group in an axial position, tends to be slightly more polar. In column chromatography using a polar stationary phase like silica (B1680970) gel, the less polar trans isomer typically elutes first.[1]

  • Crystal Packing (for Recrystallization): The more stable trans isomer often packs more efficiently into a crystal lattice.[1] This difference can be exploited during fractional crystallization, where the less soluble isomer (often the trans isomer) crystallizes out of the solution first.

Q4: What are common impurities in a crude this compound reaction mixture?

Besides the alternate isomer, common impurities can include:

  • Unreacted starting materials, such as 2-tert-butylphenol (B146161) or 1-tert-butylcyclohexene.[4][5]

  • The intermediate ketone, 2-tert-butylcyclohexanone.[6]

  • Side-products from the synthesis, such as 2-tert-butylcyclohexyl acetate (B1210297), if it is used as an additive during hydrogenation.[7]

Q5: How can I monitor the success of the separation?

The composition of fractions and the purity of the final product can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1][8] For GC analysis, the typical elution order is the ketone, followed by the cis-alcohol, and then the trans-alcohol.[9][10]

Data Presentation

Table 1: Physical Properties of tert-Butylcyclohexanol Isomers Note: Data for the closely related and well-documented 4-tert-butylcyclohexanol (B146172) is included for context, as its separation principles are highly applicable.

CompoundIsomerMelting Point (°C)Boiling Point (°C) / Pressure
This compound Mixture of Isomers43-46[11]-
4-tert-Butylcyclohexanol Mixture of Isomers62-70[12]110-115 / 15 mmHg[12]
4-tert-Butylcyclohexanol cis (>99% pure)82-83.5[9]-
4-tert-Butylcyclohexanol trans (highly purified)82.5-83[10]-

Table 2: Example Composition of a Crude Reaction Mixture Data from a specific synthesis of cis-2-tert-butylcyclohexanol (B1618334) via hydrogenation of 2-tert-butylphenol.[7]

ComponentPercentage in Crude Mixture
cis-2-tert-butylcyclohexanol84.1%[7]
trans-2-tert-butylcyclohexanol4.6%[7]
cis-2-tert-butylcyclohexyl acetate10.5%[7]
2-tert-butylcyclohexanone0.2%[6]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers via Column Chromatography

Question: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still mixed. What can I do?

Answer: Poor resolution is a common issue. Here are several parameters you can adjust:

  • Optimize the Solvent System (Mobile Phase): The polarity of the eluent is critical. Start with a very low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[1] If the isomers elute too quickly and together, decrease the eluent's polarity. If they move too slowly, increase it slightly.

  • Adjust the Column Dimensions: A longer and narrower column provides a greater surface area for the stationary phase, which can significantly improve the separation of compounds with similar retention factors.[1]

  • Reduce the Flow Rate: A slower flow rate allows for better equilibration of the isomers between the stationary and mobile phases, enhancing resolution.[1]

  • Check the Sample Loading: Overloading the column is a frequent cause of poor separation.[1] The amount of crude mixture should be appropriate for the column size, and the initial sample band applied to the column should be as narrow as possible.[1]

G Troubleshooting: Poor Chromatographic Separation problem Problem: Poor Separation cause1 Potential Cause: Incorrect Solvent Polarity problem->cause1 cause2 Potential Cause: Column Overloaded problem->cause2 cause3 Potential Cause: Flow Rate Too Fast problem->cause3 cause4 Potential Cause: Poor Column Packing problem->cause4 solution1 Solution: Adjust eluent polarity (e.g., decrease ethyl acetate in hexane) cause1->solution1 solution2 Solution: Reduce sample load; ensure narrow initial band cause2->solution2 solution3 Solution: Decrease flow rate to improve equilibration cause3->solution3 solution4 Solution: Repack column carefully to avoid channels/bubbles cause4->solution4

A logical troubleshooting guide for poor chromatographic separation.
Issue 2: Low Yield After Fractional Recrystallization

Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

Answer: Low yield is often a trade-off for high purity, but it can be optimized. Consider the following:

  • Use a Minimum Amount of Hot Solvent: The goal is to create a solution that is just saturated at the solvent's boiling point. Using too much solvent will keep more of your product dissolved even when the solution is cooled, thus reducing the yield.[13]

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath.[1] Rapid cooling can cause the product to precipitate quickly, trapping impurities and the other isomer, while slow cooling promotes the formation of larger, purer crystals.[1][13]

  • Select an Appropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[13] Sometimes a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) provides the optimal solubility characteristics.[9][14]

  • Recover a Second Crop: The liquid remaining after filtration (the mother liquor) is rich in the more soluble isomer but still contains some of the desired product. Concentrating the mother liquor and cooling it again can often yield a second crop of crystals.[9][10]

G Troubleshooting: Low Recrystallization Yield problem Problem: Low Yield cause1 Potential Cause: Too Much Solvent Used problem->cause1 cause2 Potential Cause: Cooling Was Too Rapid problem->cause2 cause3 Potential Cause: Inappropriate Solvent Choice problem->cause3 cause4 Potential Cause: Product Lost in Mother Liquor problem->cause4 solution1 Solution: Use minimum amount of hot solvent to just dissolve the solid cause1->solution1 solution2 Solution: Allow flask to cool slowly to room temp before using ice bath cause2->solution2 solution3 Solution: Test different solvents or mixed-solvent systems cause3->solution3 solution4 Solution: Concentrate mother liquor to recover a second crop of crystals cause4->solution4

A logical troubleshooting guide for low recrystallization yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the separation of cis- and trans-2-tert-butylcyclohexanol, where the less polar trans isomer is expected to elute first from a silica gel column.

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[15]

    • Prepare a slurry of silica gel in a non-polar solvent like hexane.[1]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[15] Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude mixture of this compound in a minimal amount of the initial chromatography eluent or a volatile solvent like dichloromethane.[1]

    • Carefully add the sample solution to the top of the silica gel bed.[1]

    • Allow the solvent to absorb into the silica until the sand layer is just moist.[1]

  • Elution:

    • Carefully add the eluent to the column. Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).[1]

    • Collect fractions continuously in test tubes or flasks. Monitor the composition of the fractions using TLC.

    • The less polar trans isomer should elute first.[1]

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]

  • Isolation:

    • Combine the fractions containing the pure desired isomer based on TLC analysis.

    • Remove the solvent using a rotary evaporator to yield the purified alcohol.[1]

Protocol 2: Purification by Fractional Recrystallization

This protocol is based on the principle that one isomer (often the more stable trans isomer) is less soluble and will crystallize preferentially from a suitable solvent.

  • Dissolution:

    • Place the crude isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., petroleum ether, or an ethanol/water mixture).[1][9][10]

    • Gently heat the mixture while stirring, adding small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[13]

  • Crystallization:

    • Remove the flask from the heat source and cover it to prevent solvent evaporation.[1]

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for selective crystallization.[1][13]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble isomer and other impurities.[1]

    • Dry the crystals. The resulting solid will be enriched in the less soluble isomer.

G General Purification Workflow cluster_start Starting Point cluster_methods Purification Method cluster_analysis Analysis & Isolation cluster_end Final Product start Crude Reaction Mixture (cis/trans isomers + impurities) method1 Column Chromatography start->method1 method2 Fractional Recrystallization start->method2 analysis Collect & Analyze Fractions (TLC / GC) method1->analysis method2->analysis combine Combine Pure Fractions analysis->combine end_product Purified Isomer of This compound combine->end_product

A general experimental workflow for the purification of this compound.

References

Technical Support Center: Navigating the Chromatographic Separation of 2-tert-Butylcyclohexanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of cis- and trans-2-tert-butylcyclohexanol diastereomers. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-2-tert-butylcyclohexanol diastereomers by chromatography so challenging?

A1: The primary challenge lies in the subtle differences in the physical properties of the two diastereomers.[1] Cis- and trans-2-tert-butylcyclohexanol have the same molecular weight and similar chemical properties. Their separation relies on exploiting minor differences in their three-dimensional structures, which leads to slight variations in polarity. The cis isomer, with the hydroxyl group in an axial position, is generally slightly more polar than the trans isomer, where the hydroxyl group is in a more stable equatorial position.[1] This small polarity difference makes achieving baseline separation difficult.

Q2: What are the most effective chromatographic techniques for separating these diastereomers?

A2: Normal-phase column chromatography using silica (B1680970) gel is the most common and effective method for the preparative separation of 2-tert-butylcyclohexanol diastereomers.[1] For analytical purposes, gas chromatography (GC) is highly effective for determining the isomeric ratio.[2] Thin-layer chromatography (TLC) is a valuable tool for monitoring the separation and optimizing the mobile phase.[1]

Q3: Which diastereomer is expected to elute first from a normal-phase silica gel column?

A3: In normal-phase chromatography with a polar stationary phase like silica gel, the less polar compound elutes first.[3] Therefore, the trans-2-tert-butylcyclohexanol, being slightly less polar, is expected to elute before the more polar cis-isomer.[1]

Q4: How can I effectively monitor the progress of the column chromatography separation?

A4: Thin-layer chromatography (TLC) is the most practical way to monitor the separation in real-time.[1] By collecting small fractions of the eluent and spotting them on a TLC plate, you can visualize the separation of the two diastereomers and decide which fractions to combine. Gas chromatography (GC) can also be used to analyze the composition of the collected fractions with high precision.[2]

Troubleshooting Guides

Issue 1: Poor or No Separation in Column Chromatography

Symptom: The collected fractions from the column show a mixture of both cis and trans isomers, with no pure fractions of either.

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Polarity The polarity of the eluent is critical. If both isomers elute too quickly (high Rf on TLC), the mobile phase is too polar. If they move too slowly or not at all (low Rf), it is not polar enough. Start with a low polarity mobile phase (e.g., 95:5 Hexane (B92381):Ethyl Acetate) and gradually increase the polarity.[1]
Column Overloading Loading too much sample onto the column is a common reason for poor separation. For a standard laboratory column, a general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the sample.[3]
Improper Column Packing An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.[3]
Flow Rate is Too High A fast flow rate does not allow for proper equilibration of the diastereomers between the stationary and mobile phases, resulting in decreased resolution. A slower flow rate can significantly improve separation.[1]
Insufficient Column Length A longer and narrower column provides a larger surface area for interaction with the stationary phase, which can enhance the separation of closely eluting compounds.[1]
Issue 2: Overlapping Spots on Thin-Layer Chromatography (TLC)

Symptom: The TLC plate shows one elongated spot or two spots that are very close together, making it difficult to assess the separation.

Possible Cause Troubleshooting Steps
Suboptimal Solvent System The mobile phase used for TLC is not providing enough selectivity. Experiment with different solvent systems, varying the ratio of polar to non-polar solvents. A less polar solvent system will generally result in lower Rf values and may increase the separation between the spots.[1]
Insufficient Plate Development The solvent front has not traveled far enough up the plate to allow for adequate separation. Allow the solvent to run nearly to the top of the TLC plate.
Co-spotting of Isomers The sample spots applied to the TLC plate are too large or too concentrated, leading to band broadening and overlap. Use a fine capillary to apply small, concentrated spots.
Need for Multiple Developments For very similar compounds, a single development may not be enough. After running the TLC, let the plate dry completely and then place it back in the developing chamber to run a second time in the same solvent system. This can effectively increase the separation distance.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound diastereomers in published literature, the following tables provide expected values based on the well-documented separation of the analogous 4-tert-butylcyclohexanol (B146172) isomers and general chromatographic principles. These values should be used as a starting point for method development.

Table 1: Expected Thin-Layer Chromatography (TLC) Data on Silica Gel

DiastereomerExpected Rf Range (90:10 Hexane:Ethyl Acetate)Observations
trans-2-tert-butylcyclohexanol0.4 - 0.5Less polar, travels further up the plate.
cis-2-tert-butylcyclohexanol0.3 - 0.4More polar, stronger interaction with silica gel.

Table 2: Representative Gas Chromatography (GC) Parameters and Expected Elution Order

ParameterValue/Description
Column 20% Carbowax 20M on 45/60 Chromosorb W[2]
Column Dimensions e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 150 °C Isothermal[2]
Carrier Gas Helium
Expected Elution Order cis-2-tert-butylcyclohexanol followed by trans-2-tert-butylcyclohexanol[2]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol outlines a general procedure for the separation of a mixture of cis- and trans-2-tert-butylcyclohexanol using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the diastereomeric mixture in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (B1210297) (e.g., 95:5, 90:10, 85:15) to find a solvent system that provides good separation between the two spots, with the lower spot having a Retention Factor (Rf) of approximately 0.2-0.3.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the surface during sample loading.[3]

  • Sample Loading:

    • Dissolve the this compound mixture in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column and allow it to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the determined mobile phase.

    • Collect fractions of the eluent in test tubes.

    • Monitor the composition of the fractions by TLC.

    • If the separation is slow, you can gradually increase the polarity of the mobile phase to elute the more strongly adsorbed cis-isomer.[1]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to obtain the purified diastereomer.

Protocol 2: Analysis by Gas Chromatography (GC)

This protocol provides a general method for analyzing the isomeric ratio of a mixture of this compound diastereomers.

  • Sample Preparation:

    • Prepare a dilute solution of the sample mixture (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Instrument Setup:

    • Install a suitable capillary column (e.g., a polar Carbowax or a non-polar DB-5 type column).

    • Set the injector and detector temperatures (e.g., 250 °C and 280 °C, respectively).

    • Program the oven temperature. An isothermal run at around 150 °C is a good starting point.[2]

    • Set the carrier gas flow rate.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Record the chromatogram. The two diastereomers should appear as two separate peaks with different retention times.

    • The ratio of the areas of the two peaks corresponds to the isomeric ratio of the mixture.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Select Eluent Load 3. Load Sample Pack->Load Elute 4. Elute with Optimized Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC/GC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Diastereomer Evaporate->Pure Troubleshooting_Workflow Start Poor Separation (Column Chromatography) Check_TLC Review TLC results Start->Check_TLC High_Rf High Rf (Elutes too fast) Check_TLC->High_Rf Is Rf > 0.5? Low_Rf Low Rf (Elutes too slow) Check_TLC->Low_Rf Is Rf < 0.2? Check_Loading Check Sample Load Check_TLC->Check_Loading Rf is optimal Decrease_Polarity Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Decrease_Polarity->Start Re-run Increase_Polarity->Start Re-run Overloaded Overloaded Check_Loading->Overloaded Load > 1:20? Check_Packing Check Column Packing Check_Loading->Check_Packing Load is optimal Reduce_Load Reduce Sample Amount Overloaded->Reduce_Load Success Improved Separation Reduce_Load->Success Bad_Packing Improperly Packed Check_Packing->Bad_Packing Channels/Cracks? Check_Flow Check Flow Rate Check_Packing->Check_Flow Packing is good Repack Repack Column Bad_Packing->Repack Repack->Success Too_Fast Too Fast Check_Flow->Too_Fast Is flow rapid? Check_Flow->Success Flow is slow Reduce_Flow Reduce Flow Rate Too_Fast->Reduce_Flow Reduce_Flow->Success

References

Technical Support Center: Optimizing Esterification of 2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 2-tert-butylcyclohexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Equilibrium not favoring products: Esterification is a reversible reaction.[1]- Use a large excess of one reactant, typically the acylating agent (e.g., acetic anhydride). - Remove byproducts as they form. For Fischer esterification using a carboxylic acid, remove water using a Dean-Stark apparatus. When using acetic anhydride (B1165640), the acetic acid byproduct can be removed by distillation.
Inactive or insufficient catalyst: The catalyst may be old, deactivated, or used in an insufficient amount.- Use a fresh batch of catalyst. - Increase the catalyst loading incrementally. For acid-catalyzed reactions, ensure the catalyst is not neutralized by any basic impurities. - For sterically hindered alcohols, consider using a more effective catalyst system, such as 4-(dimethylamino)pyridine (DMAP) in combination with an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Low reaction temperature: The reaction rate may be too slow at lower temperatures.- Increase the reaction temperature. For reactions with acetic anhydride, heating to 145-160°C has been shown to be effective for a similar substrate.[2]
Significant steric hindrance: The bulky tert-butyl group hinders the approach of the acylating agent to the hydroxyl group.- Employ more reactive acylating agents like acyl chlorides. - Utilize more forcing reaction conditions (higher temperature, longer reaction time). - Consider using a catalyst specifically designed for sterically hindered substrates.
Presence of Unreacted Starting Material Incomplete reaction: The reaction has not reached equilibrium or completion.- Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Re-evaluate and optimize other reaction parameters such as temperature and catalyst concentration.
Poor mixing: In heterogeneous reactions (e.g., with a solid-supported catalyst), inefficient stirring can limit catalyst-reactant interaction.- Ensure vigorous and efficient stirring throughout the reaction.
Formation of Side Products Dehydration of alcohol: Strong acid catalysts at high temperatures can lead to the elimination of water from the alcohol, forming an alkene (2-tert-butylcyclohexene).- Use a milder catalyst or lower the reaction temperature. - Carefully control the amount of strong acid catalyst used; typically 0.1 to 2 mole % is sufficient.[3]
Ether formation: Under acidic conditions, two alcohol molecules can react to form an ether.- This is less common with sterically hindered secondary alcohols but can be minimized by using an excess of the acylating agent.
Difficult Product Purification Close boiling points of product and starting material: this compound and its acetate (B1210297) ester may have similar boiling points, making distillation challenging.- Utilize fractional distillation with a high-efficiency column. - Employ column chromatography on silica (B1680970) gel for separation. - Perform a thorough workup to remove all unreacted starting materials and byproducts before the final purification step.
Contamination with acidic byproducts: Residual acetic acid (from acetic anhydride) or the acid catalyst can co-distill with the product.- Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities before distillation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound so slow?

A1: The slow reaction rate is primarily due to steric hindrance. The bulky tert-butyl group on the adjacent carbon atom physically blocks the approach of the acylating agent to the hydroxyl group, making the reaction more difficult compared to less hindered alcohols.

Q2: What is the best method for acetylating this compound?

A2: A highly effective method is the use of acetic anhydride, which is more reactive than acetic acid. The reaction can be driven to completion by heating to distill off the acetic acid byproduct.[2] For milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used.

Q3: Can I use a standard Fischer esterification with acetic acid and a strong acid catalyst?

A3: While possible, Fischer esterification is often slow and inefficient for sterically hindered secondary alcohols like this compound. To achieve a reasonable yield, you would likely need a large excess of acetic acid, a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), and a method to continuously remove water, such as a Dean-Stark apparatus.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting alcohol and the appearance of the product ester.

Q5: What are the expected cis/trans isomer ratios in the product?

A5: The cis/trans ratio of the 2-tert-butylcyclohexyl acetate product is largely determined by the isomer ratio of the starting this compound. The esterification reaction itself typically does not cause significant isomerization. The synthesis of the precursor alcohol is key to controlling the final product's stereochemistry. For instance, hydrogenation of 2-tert-butylphenol (B146161) using a nickel-iron catalyst can yield a high cis-isomer ratio in the alcohol precursor.[4][5]

Quantitative Data

The following tables summarize reaction conditions for the esterification of cyclohexanol (B46403) derivatives, providing a basis for optimizing the reaction of this compound.

Table 1: Esterification of a Substituted Cyclohexanol with Acetic Anhydride

ReactantAcylating AgentMolar Ratio (Alcohol:Anhydride)Temperature (°C)Reaction Time (h)Yield (%)Reference
2-tert-butyl-4-methylcyclohexanolAcetic Anhydride1 : 1.5145-160395[2]

Table 2: Influence of Reaction Parameters on Esterification of p-tert-Butylcyclohexanol with Acetic Acid

CatalystCatalyst Loading (wt%)Molar Ratio (Alcohol:Acid)Temperature (K)
Ion Exchange Resin0.5 - 22:1 - 5:1343 - 373

Note: This study focused on reaction kinetics and did not provide final yield data in a comparable format. The parameters listed were varied to study their effect on the reaction rate.[2][6]

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride

This protocol is adapted from the synthesis of 2-tert-butyl-4-methylcyclohexyl acetate and is suitable for the esterification of this compound.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a distillation head and a condenser, combine this compound and acetic anhydride in a 1:1.5 molar ratio.

  • Heat the mixture to 145-160°C.

  • Slowly distill off the acetic acid as it is formed over approximately 3 hours.

  • After the reaction is complete (as determined by the cessation of acetic acid distillation or by TLC/GC analysis), cool the reaction mixture to room temperature.

  • Distill off the excess acetic anhydride under reduced pressure.

  • Cool the residue and dissolve it in diethyl ether.

  • Wash the ether solution with saturated aqueous sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-tert-butylcyclohexyl acetate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Fischer Esterification

This is a general protocol for Fischer esterification that can be adapted for this compound.

Materials:

  • This compound

  • Acetic acid (or other carboxylic acid)

  • Toluene (B28343)

  • Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, a 1.1 to 1.5 molar excess of acetic acid, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with additional toluene or another suitable organic solvent.

  • Carefully wash the organic layer with water, followed by saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation or column chromatography.

Visualizations

Esterification_Troubleshooting Start Low Ester Yield Check_Reagents Check Reagents & Stoichiometry Start->Check_Reagents Reversible Reaction? Check_Conditions Check Reaction Conditions Start->Check_Conditions Incomplete Reaction? Check_Catalyst Check Catalyst Start->Check_Catalyst Catalyst Issue? Increase_Excess Increase Excess of Acylating Agent Check_Reagents->Increase_Excess Remove_Byproduct Actively Remove Byproduct (e.g., Dean-Stark, Distillation) Check_Reagents->Remove_Byproduct Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Fresh_Catalyst Use Fresh/More Active Catalyst Check_Catalyst->Fresh_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Success Improved Yield Increase_Excess->Success Remove_Byproduct->Success Increase_Temp->Success Increase_Time->Success Fresh_Catalyst->Success Increase_Loading->Success

Caption: Troubleshooting workflow for low ester yield.

Experimental_Workflow_Acetylation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 1. Mix this compound and acetic anhydride Heat 2. Heat to 145-160°C Reactants->Heat Distill 3. Distill off acetic acid byproduct Heat->Distill Cool1 4. Cool to room temperature Distill->Cool1 Remove_Anhydride 5. Remove excess anhydride (vacuum) Cool1->Remove_Anhydride Dissolve 6. Dissolve in diethyl ether Remove_Anhydride->Dissolve Wash_NaHCO3 7. Wash with NaHCO3 (aq) Dissolve->Wash_NaHCO3 Wash_Brine 8. Wash with brine Wash_NaHCO3->Wash_Brine Dry 9. Dry with MgSO4 Wash_Brine->Dry Filter_Concentrate 10. Filter and concentrate Dry->Filter_Concentrate Purify 11. Purify by vacuum distillation Filter_Concentrate->Purify

Caption: Experimental workflow for acetylation.

References

Preventing ether formation during 2-tert-butylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-tert-butylcyclohexanol, with a specific focus on preventing the formation of ether byproducts.

Troubleshooting Guide: Ether Byproduct Formation

Ether formation is a potential side reaction during the synthesis of this compound, particularly under acidic conditions. This guide will help you identify the cause and implement solutions to minimize or eliminate this impurity.

Problem: Detection of a significant amount of an ether byproduct (e.g., di(2-tert-butylcyclohexyl) ether) in your reaction mixture.

Primary Cause: The presence of acidic catalysts and elevated temperatures can promote the acid-catalyzed dehydration of two alcohol molecules to form an ether. This is especially a concern when using methods that involve carbocation intermediates.

Logical Flow for Troubleshooting Ether Formation

troubleshooting_flow start Ether Byproduct Detected check_method Identify Synthesis Method start->check_method acid_catalyzed Acid-Catalyzed Alkene Hydration? check_method->acid_catalyzed Hydration grignard Grignard Synthesis? check_method->grignard Grignard reduction Ketone Reduction? check_method->reduction Reduction solution_acid Lower Temperature Use Dilute Acid Consider Alternative Methods acid_catalyzed->solution_acid solution_grignard Ensure Anhydrous Conditions Check Grignard Reagent Quality grignard->solution_grignard solution_reduction Use Non-Acidic Workup Ensure Complete Reduction reduction->solution_reduction

Caption: Troubleshooting workflow for ether byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ether formation during alcohol synthesis?

A1: Ether formation from alcohols is typically an acid-catalyzed dehydration reaction. The reaction proceeds through the protonation of an alcohol's hydroxyl group, converting it into a good leaving group (water). A second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol in an SN1 or SN2 fashion to form a protonated ether, which is then deprotonated.[1][2] For secondary alcohols like this compound, the SN1 pathway involving a carbocation intermediate can be significant.

Q2: I am synthesizing this compound via the acid-catalyzed hydration of 1-tert-butylcyclohexene and observing ether formation. How can I prevent this?

A2: Acid-catalyzed hydration of alkenes can be prone to ether formation as a side reaction. To minimize this:

  • Lower the reaction temperature: Ether formation is generally favored at higher temperatures, while alcohol formation is favored at lower temperatures. For tertiary alcohols, temperatures should ideally be kept below 25°C.

  • Use dilute acid: High concentrations of strong acids can promote the dehydration reaction leading to ethers. Using a dilute acid solution will favor the hydration of the alkene to the alcohol.

  • Ensure an excess of water: Le Chatelier's principle dictates that an excess of water will drive the equilibrium towards the formation of the alcohol rather than the ether.

ConditionExpected Outcome
High Temperature (>50°C)Increased ether formation
Low Temperature (<25°C)Favors alcohol formation
Concentrated AcidIncreased ether and elimination byproducts
Dilute AcidFavors alcohol formation

Q3: Can ether formation occur during the synthesis of this compound from the reduction of 2-tert-butylcyclohexanone (B158629)?

A3: Ether formation is highly unlikely when synthesizing this compound by the reduction of 2-tert-butylcyclohexanone using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are typically carried out under basic or neutral conditions. However, if a strongly acidic workup is used at elevated temperatures, there is a small possibility of inducing ether formation, although this is not a common issue.

Q4: I am considering a Grignard synthesis to produce this compound. Is ether formation a concern with this method?

A4: Ether formation is not a typical side reaction in a Grignard synthesis of this compound (e.g., reacting cyclohexanone (B45756) with tert-butylmagnesium bromide). Grignard reactions are performed under strictly anhydrous conditions, and the workup is typically done with a mild acid (like ammonium (B1175870) chloride) or dilute strong acid at low temperatures to protonate the alkoxide, not to promote dehydration. The primary concerns with Grignard reactions are typically incomplete reaction, enolization of the ketone, and Wurtz coupling.

Q5: How does the steric hindrance of the tert-butyl group affect ether formation?

A5: The bulky tert-butyl group in this compound creates significant steric hindrance around the hydroxyl group.[3] This steric bulk can disfavor the intermolecular reaction required for ether formation, as it makes it more difficult for a second molecule of the alcohol to approach and act as a nucleophile.[3] While ether formation is still possible under forcing acidic conditions, it is generally less favorable than for less sterically hindered secondary alcohols.

Experimental Protocols to Avoid Ether Formation

The most reliable methods for synthesizing this compound with minimal risk of ether byproduct formation are the catalytic hydrogenation of 2-tert-butylphenol (B146161) and the reduction of 2-tert-butylcyclohexanone.

Protocol 1: Catalytic Hydrogenation of 2-tert-Butylphenol

This method avoids acidic conditions that could lead to ether formation.

Reaction Scheme: 2-tert-Butylphenol + H₂ --(Catalyst)--> this compound

Materials:

  • 2-tert-Butylphenol

  • Raney Nickel-Iron catalyst

  • 2-tert-Butylcyclohexyl acetate (B1210297) (as an additive to improve catalyst lifetime and stereoselectivity)

  • High-pressure autoclave

Procedure:

  • In a stirred autoclave, combine 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate, and the Raney Nickel-Iron catalyst.[4]

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 20 bar.[4]

  • Heat the reaction mixture to 130°C for 10 hours, then reduce the temperature to 100°C for an additional 3 hours.[4]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The filtrate is the crude this compound.

Quantitative Data (for a similar hydrogenation):

ParameterValueReference
Substrate520 g 2-tert-butylphenol[4]
Additive80 g 2-tert-butylcyclohexyl acetate[4]
Catalyst17 g Raney Nickel-Iron[4]
H₂ Pressure20 bar[4]
Temperature130°C then 100°C[4]
Reaction Time13 hours[4]
Yield High (exact yield not specified) [4]
cis:trans ratio 95:5 [5]
Protocol 2: Reduction of 2-tert-Butylcyclohexanone with Sodium Borohydride

This is a common and reliable laboratory-scale synthesis that avoids acidic conditions.

Reaction Scheme: 2-tert-Butylcyclohexanone + NaBH₄ --(Solvent)--> this compound

Materials:

  • 2-tert-Butylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Diethyl ether

  • Dilute Hydrochloric Acid (for workup)

Procedure:

  • Dissolve 2-tert-butylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Slowly add dilute hydrochloric acid to quench the excess NaBH₄.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

synthesis_workflow cluster_hydrogenation Method 1: Hydrogenation cluster_reduction Method 2: Reduction start_H 2-tert-Butylphenol reaction_H Catalytic Hydrogenation (Raney Ni-Fe, H2, 100-130°C, 20 bar) start_H->reaction_H workup_H Filtration reaction_H->workup_H product_H This compound workup_H->product_H start_R 2-tert-Butylcyclohexanone reaction_R Reduction with NaBH4 (Methanol, 0°C to RT) start_R->reaction_R workup_R Acidic Workup & Extraction reaction_R->workup_R product_R This compound workup_R->product_R

Caption: Recommended synthesis workflows for this compound.

References

Technical Support Center: Scaling Up 2-tert-Butylcyclohexanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-tert-butylcyclohexanol, particularly during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The primary industrial method for producing this compound is the catalytic hydrogenation of 2-tert-butylphenol (B146161).[1][2][3] This process is favored for its efficiency in converting the phenol (B47542) precursor to the desired cyclohexanol (B46403) derivative.

Q2: Why is the cis-isomer of this compound often the target product?

A2: The cis-isomer is highly valued in the fragrance industry for the production of cis-2-tert-butylcyclohexyl acetate (B1210297), known for its woody and fruity scent.[3][4] Therefore, achieving a high cis:trans isomer ratio is a critical goal in many industrial syntheses.

Q3: What types of catalysts are typically used for the hydrogenation of 2-tert-butylphenol?

A3: A variety of catalysts are employed, with noble metal catalysts such as rhodium, ruthenium, and palladium being common choices.[4] However, due to cost and selectivity considerations, nickel-based catalysts, particularly Raney nickel-iron catalysts, are also widely used, especially for achieving a high cis-isomer ratio.[3][4]

Q4: How can the cis:trans isomer ratio be controlled?

A4: The cis:trans ratio is influenced by several factors, including the choice of catalyst and reaction conditions. For instance, using a Raney nickel-iron catalyst in combination with 2-tert-butylcyclohexyl acetate has been shown to produce a high cis:trans isomer mixture of up to 95:5.[4] The choice of reducing agent is also critical when synthesizing from a ketone precursor, with bulky reducing agents favoring the formation of the cis-alcohol.[5]

Troubleshooting Guide

Low Product Yield

Issue: The overall yield of this compound is lower than expected.

Potential Cause Troubleshooting Suggestion
Incomplete Hydrogenation - Verify Catalyst Activity: Ensure the catalyst is fresh and active. Catalyst deactivation can occur over time.[6][7] - Optimize Hydrogen Pressure: Insufficient hydrogen pressure can lead to an incomplete reaction. Ensure the pressure is maintained within the optimal range for the specific catalyst being used.[5] - Monitor Reaction Progress: Use analytical techniques like GC-MS or TLC to monitor the disappearance of the starting material (2-tert-butylphenol).[5]
Catalyst Poisoning - Identify and Remove Impurities: The feedstock may contain impurities that can poison the catalyst. Pre-treatment of the starting material may be necessary. - Consider Catalyst Regeneration: Some catalysts can be regenerated to restore their activity.[7]
Suboptimal Reaction Conditions - Review Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. Elevated temperatures may be required for complete conversion.[5]
Poor Stereoselectivity (Low cis:trans Ratio)

Issue: The ratio of the desired cis-isomer to the trans-isomer is too low.

Potential Cause Troubleshooting Suggestion
Incorrect Catalyst Choice - Select a Stereoselective Catalyst: For a high cis-isomer yield, consider using a Raney nickel-iron catalyst.[3][4] Rhodium catalysts have been noted to have lower stereoselectivity for the cis-isomer.[4]
Suboptimal Reaction Conditions - Adjust Reaction Parameters: The stereochemical outcome can be influenced by reaction temperature and pressure. Experiment with different conditions to favor the formation of the cis-isomer.
Isomerization - Control Post-Reaction Workup: Ensure that the workup conditions do not promote isomerization of the product.
Byproduct Formation

Issue: The final product is contaminated with significant amounts of byproducts.

Potential Cause Troubleshooting Suggestion
Side Reactions - Formation of tert-butylbenzene: This can occur, particularly with rhodium-catalyzed hydrogenation.[4] Optimizing the catalyst and reaction conditions can help minimize this side reaction.
Incomplete Conversion of Intermediates - Monitor for Intermediates: The hydrogenation of phenol can proceed through a cyclohexanone (B45756) intermediate.[2] Incomplete conversion of this intermediate will result in its presence in the final product. Adjusting reaction time and catalyst loading can drive the reaction to completion.
Product Separation and Purification

Issue: Difficulty in separating the cis- and trans-isomers or removing impurities.

Potential Cause Troubleshooting Suggestion
Similar Physical Properties of Isomers - Fractional Crystallization: This technique can be used to separate isomers if their solubilities differ significantly in a particular solvent.[5][8] - Preparative Chromatography: For high-purity separation, preparative HPLC or column chromatography can be employed, although this may be less feasible on a large scale.[5][8]
Azeotrope Formation - Consider Alternative Purification Methods: If distillation is challenging due to azeotrope formation, explore other purification techniques like crystallization or chromatography.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 2-tert-Butylphenol

This protocol is a generalized procedure based on common practices for the synthesis of this compound.

Materials:

  • 2-tert-butylphenol

  • Hydrogenation catalyst (e.g., Raney nickel-iron)

  • Solvent (if necessary, e.g., isopropanol)

  • High-pressure autoclave reactor with stirring mechanism

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge the 2-tert-butylphenol and the catalyst. If a solvent is used, it should also be added at this stage.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).[4] Begin stirring and heat the reactor to the target temperature (e.g., 90-130 °C).[4]

  • Reaction: Maintain the temperature and pressure for the required reaction time (e.g., 5-20 hours), monitoring the hydrogen uptake to gauge the reaction progress.[4]

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: The catalyst can be removed by filtration, decantation, or centrifugation.[4]

  • Product Isolation: The crude this compound can be purified by distillation or crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis via Hydrogenation of 2-tert-Butylphenol

ParameterValue RangeCatalystReference
Reaction Temperature90 - 130 °CRaney nickel-iron[4]
Hydrogen Pressure10 - 20 barRaney nickel-iron[4]
Reaction Time5 - 20 hoursRaney nickel-iron[4]
Catalyst Loading0.01:1 to 0.03:1 (catalyst to phenol mass ratio)Raney nickel-iron[4]
cis:trans Ratioup to 95:5Raney nickel-iron with 2-tert-butylcyclohexyl acetate[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Charge Reactor (2-tert-butylphenol, Catalyst, Solvent) purge Purge with N2 then H2 start->purge pressurize_heat Pressurize with H2 & Heat to Reaction Temp. purge->pressurize_heat hydrogenation Catalytic Hydrogenation (Monitor H2 uptake) pressurize_heat->hydrogenation cool_depressurize Cool & Depressurize hydrogenation->cool_depressurize catalyst_removal Remove Catalyst (Filtration/Decantation) cool_depressurize->catalyst_removal purification Purify Product (Distillation/Crystallization) catalyst_removal->purification end End: Pure This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Conversion start Low Product Yield check_conversion Check Conversion Rate (GC/TLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No complete_conv Complete Conversion (Handling Losses) check_conversion->complete_conv Yes check_catalyst Is Catalyst Active? incomplete_conv->check_catalyst check_pressure Is H2 Pressure Sufficient? check_catalyst->check_pressure Yes replace_catalyst Replace/Regenerate Catalyst check_catalyst->replace_catalyst No check_temp_time Are Temp. & Time Optimal? check_pressure->check_temp_time Yes increase_pressure Increase H2 Pressure check_pressure->increase_pressure No optimize_conditions Optimize Temp./Time check_temp_time->optimize_conditions No

Caption: Troubleshooting guide for low product yield.

References

Troubleshooting low yields in 2-tert-butylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-tert-butylcyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Reduction of 2-tert-butylcyclohexanone (B158629): This is a common method that involves the reduction of the ketone functionality to a secondary alcohol. The choice of reducing agent is critical as it influences the stereochemical outcome (the cis/trans isomer ratio) of the product.

  • Catalytic Hydrogenation of 2-tert-butylphenol (B146161): This method involves the hydrogenation of the aromatic ring of 2-tert-butylphenol to yield the corresponding cyclohexanol. The choice of catalyst and reaction conditions can also influence the isomer ratio.[1][2]

Q2: How does the choice of reducing agent affect the stereochemistry of this compound?

A2: The stereochemical outcome of the reduction of 2-tert-butylcyclohexanone is highly dependent on the steric bulk of the reducing agent.

  • Small, unhindered reducing agents , such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), tend to attack the carbonyl group from the less sterically hindered axial face. This results in the formation of the trans isomer (equatorial alcohol) as the major product.[3][4]

  • Bulky, sterically demanding reducing agents , like L-Selectride®, are too large to approach from the axial face. They are forced to attack from the more open equatorial face, leading to the cis isomer (axial alcohol) as the major product.[3][4]

Q3: What are the typical solvents used for the reduction of 2-tert-butylcyclohexanone?

A3: The choice of solvent depends on the reducing agent being used:

  • For reductions with sodium borohydride (NaBH₄) , protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.[3][5]

  • For reductions with lithium aluminum hydride (LiAlH₄) and L-Selectride® , anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are required, as these reagents react violently with protic solvents.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A spot of the reaction mixture is compared to a spot of the starting material (2-tert-butylcyclohexanone). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Low Product Yield
Potential Cause Troubleshooting Suggestion
Inactive Reducing Agent Use a fresh bottle of the reducing agent. NaBH₄ and especially LiAlH₄ can degrade over time with exposure to moisture.
Insufficient Amount of Reducing Agent Increase the molar equivalents of the reducing agent. For sterically hindered ketones, a larger excess may be required.
Reaction Time is Too Short Extend the reaction time and continue to monitor by TLC.
Presence of Water (for LiAlH₄ or L-Selectride® reactions) Ensure all glassware is oven-dried and solvents are anhydrous when using LiAlH₄ or L-Selectride®.
Incomplete Hydrogenation of 2-tert-butylphenol Ensure the catalyst (e.g., Raney Nickel, Ruthenium) is active and the hydrogen pressure is sufficient. The reaction may require elevated temperatures and pressures for complete conversion.[7] Monitor the reaction progress by GC-MS or TLC.
Side Reactions (e.g., Elimination) For Williamson ether synthesis approaches to related compounds, high temperatures can favor elimination over substitution. Maintain a lower reaction temperature.
Difficult Product Isolation Emulsion formation during workup can lead to product loss. Add a saturated brine solution to break up emulsions. If the product is too soluble in the aqueous layer, perform multiple extractions with the organic solvent.[6]
Incorrect Stereoselectivity (Unexpected cis/trans Ratio)
Potential Cause Troubleshooting Suggestion
Incorrect Reducing Agent Used Verify the identity of the reducing agent. Use a bulky reducing agent (e.g., L-Selectride®) to favor the cis isomer and a small reducing agent (e.g., NaBH₄) to favor the trans isomer.
Reaction Temperature Was Too High Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.[6]
Degraded Bulky Reducing Agent If a bulky reducing agent is used and the expected selectivity is not achieved, the reagent may have degraded, leading to less steric hindrance. Use a fresh batch of the bulky reducing agent.
Unfavorable Catalyst in Hydrogenation The choice of catalyst in the hydrogenation of 2-tert-butylphenol can influence the cis/trans ratio. Different catalysts (e.g., Rhodium, Ruthenium, Raney Nickel) can give different isomer distributions.[1][2]
Impure Product
Potential Cause Troubleshooting Suggestion
Formation of Side Products If using a strong reducing agent like LiAlH₄, it may reduce other functional groups if present in the molecule. Consider using a milder reducing agent like NaBH₄. Vigorous reaction with protic solvents can also lead to unwanted byproducts; ensure slow and controlled addition of the reducing agent and during quenching.
Difficult Purification of Alcohol Isomers The cis and trans isomers of this compound may have very similar polarities, making chromatographic separation challenging. Consider fractional crystallization or preparative HPLC for separation if high purity of a single isomer is required.[7]
Incomplete Reaction If the starting material is present in the final product, ensure the reaction has gone to completion by extending the reaction time or using a slight excess of the reducing agent.

Experimental Protocols

Protocol 1: Reduction of 2-tert-butylcyclohexanone with Sodium Borohydride (Favoring the trans Isomer)
  • Dissolution: Dissolve 2-tert-butylcyclohexanone (1.0 eq) in methanol in an Erlenmeyer flask.

  • Cooling: Cool the solution in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by slowly adding 1 M HCl until effervescence ceases.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization.

Protocol 2: Reduction of 2-tert-butylcyclohexanone with L-Selectride® (Favoring the cis Isomer)
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-tert-butylcyclohexanone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of water, followed by 3 M NaOH and 30% hydrogen peroxide. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.[6]

Protocol 3: Catalytic Hydrogenation of 2-tert-butylphenol (Favoring the cis Isomer)

Note: This is a general procedure and specific conditions may vary based on the catalyst and equipment used.

  • Charging the Reactor: In a pressure vessel (autoclave) equipped with a stirrer, add 2-tert-butylphenol, the hydrogenation catalyst (e.g., Raney Nickel-Iron), and a solvent if required.[1]

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove any air.

  • Pressurizing and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar) and heat to the reaction temperature (e.g., 90-130 °C).[1]

  • Reaction: Stir the reaction mixture for the specified time (e.g., 5-20 hours), monitoring the hydrogen uptake.[1]

  • Cooling and Depressurizing: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Remove the catalyst by filtration.

  • Isolation: If a solvent was used, remove it under reduced pressure to obtain the crude this compound.

  • Purification: The product can be purified by distillation or recrystallization.

Data Presentation

Table 1: Influence of Reducing Agent on the Stereoselectivity of 4-tert-butylcyclohexanone (B146137) Reduction (as an analogue for 2-tert-butylcyclohexanone)

KetoneReducing AgentSolventTemperature (°C)trans:cis RatioReference
4-tert-butylcyclohexanoneSodium Borohydride (NaBH₄)Methanol2588:12[3]
4-tert-butylcyclohexanoneLithium Aluminum Hydride (LiAlH₄)Not SpecifiedNot Specified9.5:1[4]
4-tert-butylcyclohexanoneL-Selectride®Tetrahydrofuran-781:20[3][4]

Table 2: Influence of Catalyst on the Stereoselectivity of 2-tert-butylphenol Hydrogenation

CatalystHydrogen Pressure (bar)Temperature (°C)cis:trans RatioReference
Ruthenium4010092.5:7.5[1]
Raney Cobalt5015094:6[1]
Raney Nickel (untreated)808580:20[1]
Raney Nickel (treated with NaBH₄)808592:8[1]
Nickel/Iron2090-130up to 95:5[1]

Visualizations

experimental_workflow cluster_reduction Reduction of 2-tert-butylcyclohexanone cluster_hydrogenation Hydrogenation of 2-tert-butylphenol start_ketone 2-tert-butylcyclohexanone dissolve Dissolve in appropriate solvent start_ketone->dissolve cool Cool to reaction temperature dissolve->cool add_reagent Add reducing agent cool->add_reagent react Stir for specified time add_reagent->react quench Quench reaction react->quench extract Extract product quench->extract purify_reduction Purify (Chromatography/Recrystallization) extract->purify_reduction product_reduction This compound purify_reduction->product_reduction start_phenol 2-tert-butylphenol charge_reactor Charge autoclave with phenol (B47542) and catalyst start_phenol->charge_reactor pressurize Pressurize with H₂ charge_reactor->pressurize heat Heat to reaction temperature pressurize->heat hydrogenate Stir under H₂ pressure heat->hydrogenate cool_depressurize Cool and vent hydrogenate->cool_depressurize filter Filter catalyst cool_depressurize->filter purify_hydrogenation Purify (Distillation/Recrystallization) filter->purify_hydrogenation product_hydrogenation This compound purify_hydrogenation->product_hydrogenation troubleshooting_yield low_yield Low Yield Encountered check_reagent Check Reducing Agent Activity low_yield->check_reagent check_conditions Review Reaction Conditions low_yield->check_conditions check_workup Optimize Workup Procedure low_yield->check_workup use_fresh_reagent Use fresh reducing agent check_reagent->use_fresh_reagent Degraded? increase_equivalents Increase molar equivalents of reagent check_reagent->increase_equivalents Insufficient? extend_time Extend reaction time check_conditions->extend_time Incomplete? ensure_anhydrous Ensure anhydrous conditions (if applicable) check_conditions->ensure_anhydrous Moisture sensitive? break_emulsion Add brine to break emulsions check_workup->break_emulsion Emulsion? multiple_extractions Perform multiple extractions check_workup->multiple_extractions Aqueous solubility? troubleshooting_stereoselectivity incorrect_ratio Incorrect cis/trans Ratio verify_reagent Verify Reducing Agent Identity incorrect_ratio->verify_reagent check_temp Check Reaction Temperature incorrect_ratio->check_temp check_reagent_quality Check Bulky Reagent Quality incorrect_ratio->check_reagent_quality use_correct_reagent Use small reagent for trans, bulky for cis verify_reagent->use_correct_reagent Incorrect type? lower_temp Lower reaction temperature (e.g., -78°C) check_temp->lower_temp Too high? use_fresh_bulky_reagent Use fresh batch of bulky reagent check_reagent_quality->use_fresh_bulky_reagent Degraded?

References

Technical Support Center: Analytical Method Validation for 2-tert-Butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method validation for cis- and trans-2-tert-butylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the separation and quantification of 2-tert-butylcyclohexanol isomers?

A1: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the separation and quantification of this compound diastereomers. GC is often preferred due to the volatility of these compounds, typically employing a Flame Ionization Detector (FID) for robust quantification. HPLC, particularly in a normal or reversed-phase mode, can also be a viable option. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.[1]

Q2: Why is the separation of cis- and trans-2-tert-butylcyclohexanol challenging?

A2: The cis and trans isomers of this compound are diastereomers, meaning they have the same molecular weight and chemical formula but differ in the spatial arrangement of the tert-butyl and hydroxyl groups.[2][3] This results in subtle differences in their physical properties, such as polarity and boiling point, which makes their chromatographic separation challenging.[4] Effective separation relies on exploiting these small differences through optimized chromatographic conditions.[4]

Q3: What are the key validation parameters to consider for an analytical method for these isomers according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method for quantifying diastereomeric impurities include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[5][6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][7]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[5][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Q4: How can I monitor the separation progress during method development?

A4: Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the separation of the isomers during method development for column chromatography.[8] For GC and HPLC methods, the separation can be monitored by analyzing the chromatograms for resolution between the peaks corresponding to the cis and trans isomers.

Troubleshooting Guide

Issue 1: Poor resolution between cis and trans isomer peaks in GC analysis.

  • Question: My GC method is showing co-eluting or poorly resolved peaks for the two isomers. What adjustments can I make?

  • Answer:

    • Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.

    • Select a Different Stationary Phase: A column with a different polarity may provide better selectivity for the isomers. For cyclohexanol (B46403) derivatives, a polar stationary phase like Carbowax 20M has been shown to be effective.[9][10]

    • Increase Column Length: A longer column increases the number of theoretical plates, which can enhance resolution.

    • Adjust Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium, nitrogen) can improve column efficiency and, consequently, resolution.

Issue 2: Inconsistent retention times in HPLC analysis.

  • Question: The retention times for my isomers are shifting between injections. What could be the cause?

  • Answer:

    • Ensure Mobile Phase Stability: Pre-mix the mobile phase and ensure it is well-degassed. Changes in mobile phase composition can significantly affect retention times.

    • Check for Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as variations can lead to inconsistent retention.

    • Verify Pump Performance: Inconsistent flow from the pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and delivering a steady flow.

    • Allow for Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Issue 3: The linearity of my calibration curve is poor.

  • Question: My calibration curve for one or both isomers is not linear (R² < 0.99). How can I troubleshoot this?

  • Answer:

    • Check Standard Preparation: Ensure that the calibration standards are prepared accurately. Any errors in dilution will directly impact the linearity.

    • Assess for Detector Saturation: If the concentrations of your higher standards are too high, they may be saturating the detector. Try lowering the concentration range.

    • Evaluate for Adsorption: The analyte may be adsorbing to parts of the analytical system (e.g., injector liner in GC, tubing in HPLC). Using silanized glassware or injector liners can help mitigate this.

    • Ensure Proper Integration: Review the peak integration parameters to ensure that the peaks are being integrated correctly and consistently across all standards.

Experimental Protocols

Disclaimer: The following protocols are based on established methodologies for the separation of structurally similar cyclohexanol diastereomers and serve as a starting point. Optimization for your specific application and instrumentation is recommended.

Gas Chromatography (GC-FID) Method for Isomer Separation

This method is adapted from the analysis of 4-tert-butylcyclohexanol (B146172) isomers.[9][10]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-WAX or equivalent polar capillary column (e.g., Carbowax 20M).

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range.

    • Dissolve or dilute the sample to be analyzed in the same solvent to a concentration that falls within the calibration range.

Data Presentation

Table 1: System Suitability Parameters for GC Method

ParameterAcceptance CriteriaExample Result
Resolution (Rs) between cis and trans peaks≥ 1.52.1
Tailing Factor (T)0.8 - 1.51.1
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%1.3%

Table 2: Summary of Validation Parameters for this compound Isomers

Validation ParameterSpecificationExample Result (cis-isomer)Example Result (trans-isomer)
Linearity
Range1 - 50 µg/mL1 - 50 µg/mL1 - 50 µg/mL
Correlation Coefficient (R²)≥ 0.990.99920.9989
Precision (%RSD)
Repeatability (n=6)≤ 2.0%1.5%1.7%
Intermediate Precision (n=6)≤ 3.0%2.2%2.5%
Accuracy (% Recovery)
80% Concentration98.0 - 102.0%99.5%101.2%
100% Concentration98.0 - 102.0%100.3%100.8%
120% Concentration98.0 - 102.0%98.9%99.4%
Sensitivity
LODS/N ratio ≥ 30.3 µg/mL0.3 µg/mL
LOQS/N ratio ≥ 101.0 µg/mL1.0 µg/mL

Visualizations

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Develop Separation Method (GC or HPLC) Opt Optimize Parameters (e.g., Temp, Mobile Phase) Dev->Opt Iterative Process Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD & LOQ Prec->Sens Rob Robustness Sens->Rob SST System Suitability Testing Rob->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for analytical method validation.

TroubleshootingLogic cluster_gc GC Adjustments cluster_hplc HPLC Adjustments Start Poor Peak Resolution? Temp Optimize Temperature Program Start->Temp GC Method MobilePhase Modify Mobile Phase Composition Start->MobilePhase HPLC Method Column Change Stationary Phase Temp->Column Flow Adjust Flow Rate Column->Flow Result Resolution Improved Flow->Result Gradient Adjust Gradient Slope MobilePhase->Gradient ColumnChem Try Different Column Chemistry Gradient->ColumnChem ColumnChem->Result

Caption: Troubleshooting poor peak resolution.

References

Technical Support Center: Optimizing HPLC Gradient for 2-tert-butylcyclohexanol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-tert-butylcyclohexanol isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of cis- and trans-2-tert-butylcyclohexanol.

IssuePossible CausesRecommended Actions
Poor Resolution / Co-elution of Isomers 1. Inappropriate mobile phase composition.2. Unsuitable stationary phase.3. Gradient is too steep.4. Non-optimal temperature.1. Modify Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Try switching the organic modifier entirely (e.g., from acetonitrile to methanol) as they offer different selectivities. 2. Change Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity. For normal phase, silica (B1680970) or diol columns can be effective.[1][2] 3. Shallow the Gradient: Decrease the rate of change of the organic solvent over time. A shallower gradient increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.[3] 4. Optimize Temperature: Vary the column temperature (e.g., test at 25°C, 40°C, and 55°C). Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.
Peak Tailing 1. Secondary interactions with residual silanols on the stationary phase.2. Column overload.3. Inappropriate mobile phase pH.1. Use Mobile Phase Additives: Add a small amount of a competing agent, such as triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase to mask active silanol (B1196071) sites.[4]2. Reduce Sample Concentration: Dilute your sample and inject a smaller volume onto the column.[5] 3. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a single ionic state.[6]
Peak Splitting or Broadening 1. Sample solvent is stronger than the mobile phase.2. Column void or contamination.3. Co-elution of an interferent.1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[7] 2. Use a Guard Column & Filter Samples: A guard column protects the analytical column from contaminants. Filtering samples through a 0.45 µm filter before injection can prevent frit blockage.[6][8] If a void is suspected, the column may need to be replaced.[6][8] 3. Inject a Standard: Analyze a pure standard of this compound to confirm if the split peak is due to an impurity in your sample matrix.[7]
Irreproducible Retention Times 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature fluctuations.1. Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection. 2. Degas Mobile Phase: Thoroughly degas your mobile phase solvents to prevent bubble formation in the pump. Ensure pump seals are in good condition.[5] 3. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating diastereomers like cis- and trans-2-tert-butylcyclohexanol by HPLC?

A1: Unlike enantiomers, diastereomers have different physical and chemical properties. This allows for their separation on standard, achiral HPLC columns (like C18 or silica) because they will interact differently with the stationary and mobile phases, leading to different retention times.[9]

Q2: Should I use reversed-phase or normal-phase HPLC for this separation?

A2: Both reversed-phase (RP) and normal-phase (NP) chromatography can be effective. In RP-HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile), the less polar trans isomer is generally expected to be retained longer. In NP-HPLC, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol), the more polar cis isomer will have a longer retention time.[10] The choice often depends on sample solubility and the presence of other components in the sample matrix.

Q3: Is a gradient elution necessary for separating the isomers of this compound?

A3: A gradient elution is often a good starting point for method development as it can elute a wide range of compounds and provide an indication of the optimal solvent strength for separation.[11] Once the approximate elution conditions are known, an isocratic method (constant mobile phase composition) can be developed for simpler and often more robust routine analysis.

Q4: My peaks for the two isomers are still not resolved after trying different mobile phases. What should I do next?

A4: If modifying the mobile phase is insufficient, the next step is to try a column with a different stationary phase chemistry.[1] For reversed-phase, switching from a C18 to a phenyl-hexyl or a polar-embedded phase can alter the selectivity. For normal-phase, an alternative to silica could be a diol or cyano-bonded phase. These changes introduce different types of interactions that can enhance the separation of diastereomers.

Q5: How can I confirm the identity of the cis and trans isomer peaks in my chromatogram?

A5: The most definitive way to identify the peaks is to inject pure standards of the cis and trans isomers individually. If pure standards are not available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the stereochemistry of collected fractions corresponding to each peak.

Experimental Protocols

The following protocols are based on general principles for diastereomer separation and methods for structurally similar compounds, such as 4-tert-butylcyclohexanol.[12] These should serve as a starting point and may require further optimization.

Protocol 1: Reversed-Phase HPLC Method Development
  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a scouting gradient of 5% to 95% B over 20 minutes to determine the approximate elution time.

    • Based on the scouting run, develop a shallower gradient around the elution time of the isomers. For example, if the isomers elute around 40% B, a gradient of 30% to 50% B over 15 minutes could be tested.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as cyclohexanols have weak UV absorbance, a Refractive Index (RI) detector or derivatization may be necessary for better sensitivity).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase HPLC Method Development
  • Column: Silica, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol (IPA)

  • Gradient Program:

    • Begin with a scouting gradient from 1% to 20% B over 15 minutes.

    • Refine the gradient based on the elution profile. For instance, if elution occurs at approximately 5% IPA, a shallow gradient from 2% to 8% B over 20 minutes may improve resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or RI detector.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in n-Hexane or the initial mobile phase. Ensure the sample is free of water. Filter through a 0.45 µm PTFE syringe filter.

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution mod_mp Modify Mobile Phase (Organic ratio, solvent type) start->mod_mp resolved Resolution Achieved mod_mp->resolved Improved not_resolved Still Not Resolved mod_mp->not_resolved No Improvement shallow_grad Shallow the Gradient shallow_grad->resolved not_resolved2 not_resolved2 shallow_grad->not_resolved2 No Improvement opt_temp Optimize Temperature opt_temp->resolved not_resolved3 not_resolved3 opt_temp->not_resolved3 No Improvement change_col Change Column (Different stationary phase) change_col->resolved not_resolved->shallow_grad not_resolved2->opt_temp not_resolved3->change_col

Caption: Troubleshooting workflow for poor isomer resolution.

ExperimentalWorkflow prep_sample 1. Prepare Sample (Dissolve & Filter) scout_grad 2. Scouting Gradient (e.g., 5-95% B) prep_sample->scout_grad eval_res 3. Evaluate Resolution scout_grad->eval_res opt_grad 4. Optimize Gradient (Shallow gradient) eval_res->opt_grad Resolution < 1.5 iso_method 5. Develop Isocratic Method (Optional) eval_res->iso_method Resolution > 1.5 final_method Final Method opt_grad->final_method iso_method->final_method

Caption: HPLC method development workflow for isomer separation.

References

Technical Support Center: Enhancing Resolution of 2-tert-butylcyclohexanol Peaks in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored to enhance the peak resolution of 2-tert-butylcyclohexanol isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-elution of my this compound peaks?

A1: The cis- and trans-isomers of this compound have very similar chemical properties and boiling points, making them challenging to separate. Poor resolution is often due to suboptimal chromatographic conditions. Key factors include the choice of GC column (stationary phase), oven temperature program, and carrier gas flow rate. Additionally, as a polar alcohol, this compound is prone to peak tailing caused by interactions with active sites in the GC system, which can further degrade resolution.[1]

Q2: How does the GC column's stationary phase affect the separation of cis- and trans-2-tert-butylcyclohexanol?

A2: The stationary phase is the most critical factor for achieving selectivity between isomers.[2]

  • Polar Phases: For separating alcohol isomers, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (PEG), is often recommended.[3] These phases can interact differently with the isomers based on the steric hindrance around the hydroxyl group, leading to separation.

  • Intermediate Polarity Phases: Phases with cyanopropyl or phenyl functional groups can also offer unique selectivity for positional isomers.[3][4]

  • Chiral Phases: Although these are diastereomers, not enantiomers, a chiral stationary phase (e.g., based on cyclodextrin (B1172386) derivatives) can provide excellent resolution.[5][6][7] These columns separate based on the three-dimensional structure of the analytes, forming temporary diastereomeric complexes that result in different retention times.[5]

Q3: My alcohol peaks are tailing. What causes this and how can I fix it?

A3: Peak tailing for polar compounds like alcohols is typically caused by unwanted secondary interactions with active sites (exposed silanol (B1196071) groups) in the GC flow path.[8][9]

  • Causes: Common sources of activity are the inlet liner, the front end of the GC column, or contamination from previous injections.[1][9]

  • Solutions:

    • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner to minimize surface interactions.[3][9]

    • Trim the Column: If the front of the column is contaminated or has become active, trimming 10-20 cm from the inlet end can restore peak shape.[1]

    • Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual impurities.[10]

    • Consider Derivatization: Chemically modifying the hydroxyl group eliminates its ability to form hydrogen bonds with active sites, effectively solving the tailing issue.[11]

Q4: How can I optimize the oven temperature program to improve resolution?

A4: The temperature program directly influences how long analytes interact with the stationary phase.[12] For closely eluting isomers, fine-tuning the program is crucial.

  • Lower the Initial Temperature: A lower starting temperature increases the retention of early-eluting compounds, providing more opportunity for separation.[13]

  • Use a Slower Ramp Rate: A slow temperature ramp (e.g., 1-5°C/min) gives the isomers more time to interact differently with the stationary phase, which can significantly enhance resolution.[3]

  • Incorporate Isothermal Holds: If the peaks are still not resolved, adding a brief isothermal hold at a temperature just below their elution temperature can improve separation.

Q5: Can derivatization help improve the separation of this compound isomers?

A5: Yes, derivatization is a powerful technique for this application. By replacing the active hydrogen on the hydroxyl group with a non-polar group (e.g., a trimethylsilyl (B98337) group), you can:

  • Increase Volatility and Thermal Stability: This leads to sharper, more symmetrical peaks.[14]

  • Eliminate Peak Tailing: The derivatized compound is no longer polar and will not interact with active sites in the system.[15][16]

  • Enhance Separation: The addition of a bulky group like trimethylsilyl (TMS) can exaggerate the subtle structural differences between the cis and trans isomers, often leading to a significant improvement in resolution. Silylation is a common and effective method for derivatizing alcohols.[11][15]

Troubleshooting and Data Summary

Table 1: GC Parameter Optimization for Isomer Resolution
ParameterStandard SettingOptimized for ResolutionRationale & Impact
Stationary Phase Non-polar (e.g., 5% Phenyl)Polar (e.g., WAX/PEG) or Chiral (Cyclodextrin-based)Increases selectivity (α) by exploiting differences in polarity and stereochemistry, which has the greatest impact on resolution.[2][3]
Column Length 30 m60 m or longerIncreases efficiency (N) by providing more theoretical plates for separation. Note: This will also double the analysis time.[3]
Column I.D. 0.25 mm0.18 mm or narrowerIncreases efficiency, leading to sharper peaks and better resolution. Requires higher split ratios due to lower sample capacity.[17][18]
Film Thickness 0.25 µm0.18 µm or thinnerThinner films reduce mass transfer resistance, resulting in sharper peaks and potentially better resolution for higher-boiling compounds.[18][19]
Carrier Gas Flow 1.0 - 1.5 mL/min (Helium)Optimized for linear velocity (e.g., ~35-40 cm/s for H₂)Operating at the optimal linear velocity for the carrier gas maximizes column efficiency. Hydrogen often provides better efficiency at higher flow rates than helium.[17][20][21]
Oven Program Fast Ramp (e.g., 20°C/min)Slow Ramp (e.g., 2-5°C/min) with a lower initial temperatureSlower ramps and lower initial temperatures increase the interaction time with the stationary phase, improving the separation of closely eluting compounds.[3][12]
Sample Prep Direct InjectionDerivatization (Silylation)Converts polar -OH group to a non-polar TMS-ether, eliminating peak tailing and often enhancing the separation between steric isomers.[14][15]

Experimental Protocols

Protocol 1: GC-MS Method Optimization for Isomer Separation

This protocol outlines a systematic approach to optimizing your GC-MS method for this compound.

  • Initial Setup:

    • Column: Install a polar stationary phase column (e.g., DB-WAX, ZB-WAXplus) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.

    • Inlet: Set to 250°C with a split ratio of 50:1. Use a fresh, deactivated liner.

    • MS Transfer Line: Set to 280°C.

    • MS Source/Quad: Set to 230°C and 150°C, respectively.

  • Scouting Gradient:

    • Perform an initial run with a broad temperature program to determine the approximate elution temperature of the isomers.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 240°C and hold for 5 minutes.

  • Optimization of Temperature Program:

    • Based on the scouting run, set the initial oven temperature to ~20-30°C below the elution temperature of the first isomer.

    • Reduce the ramp rate significantly. Test rates of 10°C/min, 5°C/min, and 2°C/min. Slower rates should improve resolution at the cost of longer run times.[3]

    • Adjust the final temperature to be at least 20°C above the elution temperature of the last isomer to ensure it elutes completely.

  • Optimization of Carrier Gas Flow:

    • If resolution is still insufficient, optimize the carrier gas flow rate.

    • Set the oven to a constant temperature where the isomers elute.

    • Adjust the flow rate (or linear velocity) in small increments (e.g., from 0.8 mL/min to 1.6 mL/min for Helium) and observe the effect on peak width and resolution. The goal is to find the flow rate that provides the highest efficiency (narrowest peaks).

Protocol 2: Silylation of this compound for Enhanced GC-MS Analysis

This protocol describes a general procedure for silylation using BSTFA with TMCS as a catalyst.

  • Materials:

    • Sample containing this compound dissolved in an aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

    • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]

    • Reaction vials (2 mL) with PTFE-lined caps.

    • Heating block or oven.

  • Procedure:

    • Pipette approximately 100 µL of the sample solution into a clean, dry reaction vial.

    • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be in excess to ensure the reaction goes to completion.[15]

    • Cap the vial tightly and vortex briefly to mix.

    • Heat the vial at 60-70°C for 30 minutes to facilitate the reaction. For secondary alcohols, this time and temperature are typically sufficient.[15]

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution (Co-elution or Tailing) CheckSystem Step 1: Check System Integrity Start->CheckSystem CheckLiner Is the inlet liner fresh and deactivated? CheckSystem->CheckLiner CheckLiner->CheckSystem No, Replace Liner CheckColumn Is the column cut clean? Is it installed correctly? CheckLiner->CheckColumn Yes CheckColumn->CheckSystem No, Trim/Reinstall OptimizeMethod Step 2: Optimize GC Method CheckColumn->OptimizeMethod Yes OptimizeTemp Lower initial temp & reduce ramp rate (2-5°C/min) OptimizeMethod->OptimizeTemp OptimizeFlow Optimize carrier gas linear velocity OptimizeTemp->OptimizeFlow Still Poor? ChangeColumn Consider a more selective column (e.g., WAX or Chiral) OptimizeFlow->ChangeColumn Still Poor? ConsiderDeriv Step 3: Consider Derivatization ChangeColumn->ConsiderDeriv Still Poor? Derivatize Perform silylation (e.g., BSTFA) to eliminate tailing and enhance steric differences ConsiderDeriv->Derivatize End Resolution Enhanced Derivatize->End

Caption: Troubleshooting workflow for enhancing this compound peak resolution.

Isomer_Interaction cluster_isomers This compound Isomers cluster_column Polar Stationary Phase (e.g., PEG) Cis Cis Isomer (OH Axial) Phase Stationary Phase (-O-CH2-CH2-)n Cis->Phase Stronger Interaction (Sterically accessible -OH) = Longer Retention Time Trans Trans Isomer (OH Equatorial) Trans->Phase Weaker Interaction (Sterically hindered -OH) = Shorter Retention Time

Caption: Differential interaction of isomers with a polar GC stationary phase.

References

Technical Support Center: Recrystallization of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-tert-butylcyclohexanol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

I. Physical Properties and Solubility Data

A crucial aspect of successful recrystallization is understanding the physical properties of the compound and its solubility in various solvents. Below is a summary of available data for this compound isomers. Please note that specific quantitative solubility data for this compound is not widely available; therefore, qualitative solubility information and data for the analogous 4-tert-butylcyclohexanol (B146172) are provided as a guide.

Table 1: Physical Properties of this compound Isomers

Propertycis-2-tert-butylcyclohexanol (B1618334)trans-2-tert-butylcyclohexanolMixture of Isomers
Melting Point (°C) Data not readily available54 - 57[1]43 - 46[2][3][4]
Appearance White crystalline solidWhite crystalline solidWhite crystalline flakes and powder[2]

Table 2: Qualitative Solubility of Substituted Cyclohexanols

Note: This data is based on the analogous 4-tert-butylcyclohexanol and general principles for alcohols.

SolventSolubility ProfileSuitability for Recrystallization
Water Very slightly soluble[2]Generally poor as a single solvent, but can be used as an anti-solvent with a more soluble solvent (e.g., ethanol).
Petroleum Ether / Hexanes Good solubility when hot, lower solubility when cold.Potentially a good solvent, especially for the less polar trans isomer.[1]
Ethanol (B145695) / Methanol High solubility at room temperature.Generally too soluble to be a good single solvent, but effective in a mixed solvent system with water.[1]
Acetone High solubility at room temperature.Likely too soluble for effective recrystallization.
Toluene Good solubility.May be a suitable solvent, but its higher boiling point should be considered.

II. Experimental Protocols

Based on established procedures for analogous compounds, the following are detailed methodologies for the fractional crystallization of this compound isomers. Fractional crystallization is effective for separating diastereomers with different solubilities.

Protocol 1: Enrichment of trans-2-tert-butylcyclohexanol using a Non-Polar Solvent

This protocol is adapted from the purification of trans-4-tert-butylcyclohexanol and is designed to isolate the less polar trans isomer.

  • Dissolution: In an Erlenmeyer flask, add the mixture of this compound isomers.

  • Solvent Addition: Add a minimal amount of warm petroleum ether (or hexanes). Heat the mixture gently on a hot plate or in a water bath with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation. For maximum crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities and the cis isomer.

  • Drying: Dry the crystals thoroughly. The resulting solid will be enriched in the trans isomer.

Protocol 2: Enrichment of cis-2-tert-butylcyclohexanol using a Polar Mixed Solvent System

This protocol is adapted from the purification of cis-4-tert-butylcyclohexanol and is designed to isolate the more polar cis isomer.

  • Dissolution: Dissolve the this compound isomer mixture in a minimum amount of hot ethanol.

  • Induce Precipitation: While the solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the purified crystals. The resulting solid will be enriched in the cis isomer.

III. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

dot

Caption: Troubleshooting workflow for common recrystallization issues.

IV. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For separating the cis and trans isomers, a solvent that preferentially dissolves one isomer over the other is ideal. Based on data for the analogous 4-tert-butylcyclohexanol, non-polar solvents like petroleum ether or hexanes are a good starting point for isolating the trans isomer, while a mixed solvent system like ethanol/water is suitable for the cis isomer.[1]

Q2: My compound has oiled out. What should I do?

"Oiling out" occurs when the solute separates as a liquid instead of crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of a better solvent, and then allowing it to cool slowly. Alternatively, using a lower-boiling point solvent system may prevent this issue.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

This is a common issue that can arise from two main reasons: either too much solvent was used, or the solution is supersaturated. If too much solvent was used, you will need to evaporate some of it and try to crystallize the compound again. If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.

Q4: How can I check the purity of my recrystallized this compound?

The purity of the recrystallized product can be assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. An impure compound will melt over a broader temperature range and at a lower temperature than the pure substance. For this compound, you can compare the melting point of your recrystallized product to the known values for the pure isomers (where available) and the mixture.

Q5: Can I use a single recrystallization to get a completely pure isomer from a mixture?

A single recrystallization will enrich the less soluble isomer, but it may not completely remove the other isomer. To achieve high purity, multiple recrystallizations may be necessary. It is advisable to analyze the composition of the crystals (e.g., by GC or NMR) after each recrystallization to monitor the progress of the purification.

References

Validation & Comparative

A Comparative Guide to the Properties of 2-tert-butylcyclohexanol and 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of isomeric properties is paramount for predictable and successful molecular design and synthesis. This guide provides a detailed, objective comparison of the physical, chemical, and spectroscopic properties of 2-tert-butylcyclohexanol and 4-tert-butylcyclohexanol (B146172). The subtle difference in the position of the bulky tert-butyl group significantly influences the stereochemistry and reactivity of these cyclic alcohols.

Stereoisomerism and Conformational Analysis

Both this compound and 4-tert-butylcyclohexanol exist as cis and trans diastereomers. The bulky tert-butyl group preferentially occupies the equatorial position in the chair conformation to minimize steric strain, effectively "locking" the conformation. This has significant implications for the orientation of the hydroxyl group and, consequently, the properties of the isomers.

In 4-tert-butylcyclohexanol , the trans isomer has both the tert-butyl and hydroxyl groups in the more stable equatorial positions. In the cis isomer, the tert-butyl group is equatorial, forcing the hydroxyl group into the less stable axial position.

For This compound , the analysis is similar. The trans isomer will have the tert-butyl group equatorial and the hydroxyl group also equatorial. The cis isomer will have the tert-butyl group equatorial and the hydroxyl group axial. This conformational preference is a key determinant of their relative stability and reactivity. Generally, the trans isomers of both compounds are thermodynamically more stable than the cis isomers.

Physical and Chemical Properties

The positional isomerism and stereoisomerism of this compound and 4-tert-butylcyclohexanol lead to distinct physical properties. These differences can be exploited for their separation and are critical for predicting their behavior in chemical reactions.

PropertyThis compound (mixture of isomers)cis-2-tert-Butylcyclohexanoltrans-2-tert-Butylcyclohexanol4-tert-Butylcyclohexanol (mixture of isomers)cis-4-tert-Butylcyclohexanoltrans-4-tert-Butylcyclohexanol
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol 156.27 g/mol 156.27 g/mol 156.27 g/mol
Melting Point 43-46 °C[1]--62-70 °C83 °C[2][3][4]66 °C[5]
Boiling Point --205-207 °C110-115 °C at 15 mmHg214.2 °C at 760 mmHg[2][3]103 °C at 3 mmHg[5]
Density 0.902 g/mL at 25 °C[1]---0.92 g/cm³[2][3]0.92 g/cm³[5]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[1]--Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform.[6]Soluble in organic solvents, limited solubility in water.[7]Insoluble in water, soluble in alcohol.[8]

Spectroscopic Analysis

Spectroscopic techniques are invaluable for differentiating between the isomers of 2- and 4-tert-butylcyclohexanol.

¹H NMR Spectroscopy

The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (CH-OH) are particularly diagnostic.

  • For 4-tert-butylcyclohexanol:

    • In the cis isomer , the axial hydroxyl group results in the equatorial C1-proton, which typically appears as a broad multiplet around 4.0 ppm.

    • In the trans isomer , the equatorial hydroxyl group results in an axial C1-proton. This proton shows a larger coupling constant due to its trans-diaxial relationship with adjacent axial protons, often appearing as a triplet of triplets around 3.5 ppm.[9][10]

  • For this compound: A similar analysis of the C1-proton's chemical shift and coupling constants can be used to distinguish between the cis and trans isomers.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring are also sensitive to the stereochemistry.

  • For 4-tert-butylcyclohexanol:

    • The carbon bearing the hydroxyl group (C-1) in the cis isomer (axial OH) is more shielded and appears at a lower chemical shift (upfield) compared to the C-1 carbon in the trans isomer (equatorial OH).[11]

Carboncis-4-tert-Butylcyclohexanol (Predicted δ, ppm)trans-4-tert-Butylcyclohexanol (Predicted δ, ppm)
C-1 (CH-OH)~66~71
C-4 (CH-tBu)~48~48
C(CH₃)₃~32~32
C(CH₃)₃~27.5~27.6
Infrared (IR) Spectroscopy

The C-O stretching vibration in the IR spectrum can help differentiate between axial and equatorial hydroxyl groups.

  • An axial C-O bond (as in cis-4-tert-butylcyclohexanol) typically absorbs at a lower wavenumber (around 1000-1040 cm⁻¹).

  • An equatorial C-O bond (as in trans-4-tert-butylcyclohexanol) absorbs at a higher wavenumber (around 1060-1100 cm⁻¹).

  • Both isomers will show a broad O-H stretching band around 3200-3600 cm⁻¹.

Experimental Protocols

A key experiment to differentiate the reactivity of these isomers is their oxidation to the corresponding ketones. The rate of oxidation can be influenced by the steric accessibility of the hydroxyl group.

Experimental Protocol: Comparative Oxidation of 2- and 4-tert-butylcyclohexanol Isomers

Objective: To compare the relative rates of oxidation of the cis and trans isomers of 2- and 4-tert-butylcyclohexanol to their corresponding ketones using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Materials:

  • cis- and trans-2-tert-butylcyclohexanol

  • cis- and trans-4-tert-butylcyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Silica (B1680970) gel

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Celite®

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate)

  • Iodine chamber for visualization

Procedure:

  • Preparation of PCC on Silica Gel: Grind PCC with an equal mass of silica gel in a mortar and pestle to obtain a fine, light-orange powder.

  • Reaction Setup: In four separate, labeled 25 mL round-bottom flasks equipped with magnetic stir bars, add the PCC-silica gel mixture (2.0 mmol). To each flask, add 6 mL of anhydrous DCM.

  • Initiation of Reaction: While stirring, add a solution of one of the four isomers (1.0 mmol) in 2 mL of anhydrous DCM to its respective flask. Start a timer for each reaction.

  • Monitoring the Reaction: At regular intervals (e.g., every 5 minutes), take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate. Develop the TLC plate in the appropriate eluent and visualize the spots using an iodine chamber. The disappearance of the starting alcohol spot and the appearance of the product ketone spot indicate the progress of the reaction.

  • Workup (once the reaction is complete): Dilute the reaction mixture with 10 mL of diethyl ether. Prepare a short filtration column in a Pasteur pipette with a cotton plug, a small layer of Celite, and a layer of silica gel. Filter the reaction mixture through the column, collecting the filtrate. Wash the solid residue with additional diethyl ether.

  • Isolation and Analysis: Concentrate the filtrate under a gentle stream of nitrogen. The relative reaction times can be compared based on the TLC analysis. The identity of the ketone product can be confirmed by techniques such as GC-MS or by comparing its IR spectrum to a known standard.

Expected Outcome: The isomers with the more sterically accessible hydroxyl group (generally the equatorial -OH in the trans isomers) are expected to react faster. However, the cis isomers with an axial -OH might react faster in some cases due to relief of steric strain upon conversion to the sp²-hybridized ketone. This experiment allows for a direct comparison of the reactivity of the four isomers under identical conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_pcc Prepare PCC on Silica Gel reaction_setup Set up four parallel reactions prep_pcc->reaction_setup prep_reactants Prepare Isomer Solutions in DCM initiation Add isomer solution to PCC prep_reactants->initiation reaction_setup->initiation monitoring Monitor by TLC initiation->monitoring workup Quench and Filter monitoring->workup Reaction Complete analysis Analyze by GC-MS and IR workup->analysis

Caption: Experimental workflow for the comparative oxidation of tert-butylcyclohexanol isomers.

Caption: Conformational stability of cis and trans isomers of tert-butylcyclohexanols.

References

Comparison of cis and trans-2-tert-butylcyclohexanol reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Cis- and Trans-2-tert-butylcyclohexanol

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides an objective comparison of the reactivity of cis- and trans-2-tert-butylcyclohexanol, focusing on oxidation and esterification reactions. Due to the limited availability of direct quantitative data for 2-tert-butylcyclohexanol isomers, this guide leverages well-documented experimental data for the closely related cis- and trans-4-tert-butylcyclohexanol as a comparative framework.

Introduction to Stereoisomers and Reactivity

The spatial arrangement of functional groups in cyclic molecules significantly influences their chemical reactivity. In cyclohexane (B81311) derivatives, substituents can occupy either axial or equatorial positions. The cis and trans isomers of this compound represent a classic case study in how stereochemistry dictates reaction pathways and rates. The large tert-butyl group effectively "locks" the cyclohexane ring in a specific chair conformation, placing the hydroxyl group in a defined axial or equatorial position. This conformational rigidity allows for a clear investigation of the influence of hydroxyl group orientation on reactivity.

Chromic Acid Oxidation

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The reactivity of cyclohexanol (B46403) isomers in chromic acid (Jones) oxidation is highly dependent on the stereochemistry of the hydroxyl group.

Experimental Data
Isomer (4-tert-butylcyclohexanol)Hydroxyl Group OrientationRelative Rate of Oxidation
cisAxialFaster (approx. 3-4 times)
transEquatorialSlower
Table 1: Relative rates of chromic acid oxidation of 4-tert-butylcyclohexanol (B146172) isomers.

It is reported that trans-4-tert-butylcyclohexanol is 3.2 times less reactive than the cis isomer in chromic acid oxidation. This difference in reactivity is attributed to a phenomenon known as "steric assistance." For the axial alcohol, the transition state of the oxidation is stabilized by the relief of 1,3-diaxial strain present in the ground state. This leads to a lower activation energy and a faster reaction rate compared to the more stable equatorial isomer.[1]

For this compound, the situation is more complex due to the adjacent bulky tert-butyl group. While the principle of steric assistance for an axial alcohol generally holds, some arguments suggest that the proximity of the tert-butyl group in the cis isomer could introduce significant steric hindrance to the approach of the bulky chromate (B82759) ester, potentially slowing the reaction. However, the prevailing understanding for substituted cyclohexanols is that axial alcohols react faster.

Experimental Protocol: Jones Oxidation of a Substituted Cyclohexanol

This protocol is a general procedure for the oxidation of a secondary alcohol to a ketone using Jones reagent.

Materials:

  • Substituted cyclohexanol (e.g., this compound)

  • Acetone (B3395972) (reagent grade)

  • Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a total volume of 100 mL)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted cyclohexanol (10 mmol) in 50 mL of acetone in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add the Jones reagent dropwise to the stirred solution. Maintain the temperature below 20 °C. The color of the solution will change from orange to green.

  • Continue adding the reagent until a faint orange color persists.

  • Add isopropyl alcohol dropwise to quench any excess oxidant, indicated by the disappearance of the orange color.

  • Decant the acetone solution from the chromium salts.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ketone.

Reaction Mechanism and Workflow

The oxidation of a secondary alcohol by chromic acid proceeds through the formation of a chromate ester, followed by an E2-like elimination of the alpha-proton.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Alcohol Substituted Cyclohexanol Mixing Mix and cool to 0-5 °C Alcohol->Mixing Acetone Acetone Acetone->Mixing JonesReagent Jones Reagent Oxidation Dropwise addition of Jones Reagent JonesReagent->Oxidation Mixing->Oxidation Quenching Quench with Isopropyl Alcohol Oxidation->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Ketone Product Evaporation->Product

Caption: Experimental workflow for the Jones oxidation of a substituted cyclohexanol.

Esterification

Esterification is another key reaction where the stereochemistry of the alcohol plays a critical role. The reaction of an alcohol with an acylating agent, such as acetic anhydride (B1165640), is sensitive to steric hindrance around the hydroxyl group.

Experimental Data
Isomer (4-tert-butylcyclohexanol)Hydroxyl Group OrientationRelative Rate of Acetylation
cisAxial1
transEquatorial3.70
Table 2: Relative rates of acetylation of 4-tert-butylcyclohexanol isomers.

In contrast to oxidation, the equatorial hydroxyl group of the trans isomer reacts faster in esterification. This is because the equatorial position is less sterically hindered, allowing for easier access by the bulky acylating agent. The axial hydroxyl group of the cis isomer is shielded by the two axial hydrogens on the same side of the ring, leading to a slower reaction rate.

Experimental Protocol: Comparative Esterification

This protocol can be used to compare the relative rates of esterification of the two isomers.

Materials:

  • cis-2-tert-butylcyclohexanol

  • trans-2-tert-butylcyclohexanol

  • Acetic anhydride

  • Pyridine (B92270) (as catalyst and solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC)

Procedure:

  • Prepare two separate reaction mixtures, one for each isomer.

  • In a reaction vial, dissolve the alcohol (1 mmol) and the internal standard (0.5 mmol) in pyridine (2 mL).

  • Add acetic anhydride (1.5 mmol) to initiate the reaction.

  • Maintain the reaction at a constant temperature (e.g., 25 °C).

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it with water.

  • Extract the quenched aliquot with diethyl ether.

  • Analyze the organic layer by GC to determine the concentration of the remaining alcohol and the formed ester relative to the internal standard.

  • Plot the concentration of the alcohol versus time for each isomer to determine the initial reaction rates.

Logical Relationship in Reactivity

The differing outcomes of oxidation and esterification highlight the competing factors of steric hindrance and steric assistance.

Reactivity_Logic cluster_isomers Isomers cluster_reactions Reactions cluster_factors Controlling Factors cluster_outcomes Reactivity Outcome Cis cis-Isomer (Axial -OH) Oxidation Chromic Acid Oxidation Cis->Oxidation Esterification Esterification Cis->Esterification Ox_Faster Faster Oxidation Est_Slower Slower Esterification Trans trans-Isomer (Equatorial -OH) Trans->Oxidation Trans->Esterification Ox_Slower Slower Oxidation Est_Faster Faster Esterification Trans->Est_Faster Assistance Steric Assistance (Relief of 1,3-Diaxial Strain) Oxidation->Assistance dominant for axial -OH Hindrance Steric Hindrance (Accessibility of -OH) Oxidation->Hindrance less significant Esterification->Assistance not a factor Esterification->Hindrance dominant Assistance->Ox_Faster Hindrance->Est_Slower Hindrance->Ox_Slower

References

Spectroscopic Dissection: A Comparative Guide to 2-tert-butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in understanding molecular behavior and function. This guide provides a detailed spectroscopic comparison of the cis- and trans-isomers of 2-tert-butylcyclohexanol, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to distinguish between these two conformations.

The orientation of the bulky tert-butyl group and the hydroxyl substituent on the cyclohexane (B81311) ring in the cis- and trans-isomers of this compound leads to distinct and measurable differences in their respective spectra. These differences, primarily arising from the axial or equatorial positioning of the substituents, serve as spectroscopic fingerprints for each isomer.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the cis- and trans-isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data

Protoncis-2-tert-butylcyclohexanol Chemical Shift (δ, ppm)trans-2-tert-butylcyclohexanol Chemical Shift (δ, ppm)Key Differences
H-1 (CH-OH) ~4.0 (multiplet)~3.5 (multiplet)The proton on the carbon bearing the hydroxyl group (H-1) in the cis-isomer is in an axial position, leading to less shielding and a downfield shift compared to the equatorial H-1 in the trans-isomer.
tert-Butyl ~0.85 (singlet)~0.85 (singlet)The chemical shift of the tert-butyl protons is largely unaffected by the stereochemistry of the hydroxyl group.
Cyclohexyl Protons 1.0 - 2.0 (multiplets)1.0 - 2.2 (multiplets)The patterns and chemical shifts of the other ring protons differ due to their varied spatial relationships with the hydroxyl group in each isomer.

Table 2: ¹³C NMR Spectroscopic Data

Carboncis-2-tert-butylcyclohexanol Chemical Shift (δ, ppm)trans-2-tert-butylcyclohexanol Chemical Shift (δ, ppm)Key Differences
C-1 (CH-OH) ~66~71The carbon bearing the axial hydroxyl group in the cis-isomer is more shielded (upfield shift) compared to the carbon with the equatorial hydroxyl group in the trans-isomer.
C-2 (C-tert-butyl) ~50-55~52-57The orientation of the bulky tert-butyl group influences the chemical shift of the carbon to which it is attached.
C(CH₃)₃ ~32~32The chemical shift of the quaternary carbon of the tert-butyl group is similar in both isomers.
C(CH₃)₃ ~27.5~27.6The chemical shifts of the methyl carbons in the tert-butyl group are nearly identical.

Table 3: Infrared (IR) Spectroscopic Data

Functional Groupcis-2-tert-butylcyclohexanol Wavenumber (cm⁻¹)trans-2-tert-butylcyclohexanol Wavenumber (cm⁻¹)Key Differences
O-H Stretch ~3628 (free), ~3450 (H-bonded, broad)~3628 (free), ~3450 (H-bonded, broad)The position of the O-H stretch is highly dependent on concentration and hydrogen bonding and may show subtle differences between isomers.
C-O Stretch ~1050~1065The C-O stretching frequency can often differentiate between axial (cis) and equatorial (trans) alcohols, with the equatorial C-O bond typically having a slightly higher frequency.[1]
C-H Stretch (sp³) 2850-29602850-2960These absorptions are characteristic of the alkane structure and are present in both isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the purified this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Instrument: High-resolution NMR spectrometer (e.g., 100 MHz or higher).

  • Spectral Width: 0-220 ppm.

  • Technique: Proton-decoupled to obtain single lines for each carbon.

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid this compound isomer with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Place the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans to improve the signal-to-noise ratio.

Data Analysis:

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

  • Identify the characteristic absorption bands and their corresponding wavenumbers.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison cluster_isomers Isomers of this compound cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cis-Isomer cis-Isomer NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) cis-Isomer->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy cis-Isomer->IR_Spectroscopy trans-Isomer trans-Isomer trans-Isomer->NMR_Spectroscopy trans-Isomer->IR_Spectroscopy NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Spectroscopy->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR_Spectroscopy->IR_Data Structure_Elucidation Structure Elucidation and Isomer Differentiation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for spectroscopic comparison of isomers.

References

Comparative analysis of catalysts for 2-tert-butylphenol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 2-tert-butylphenol (B146161) is a critical transformation in the synthesis of valuable fine chemicals and pharmaceutical intermediates, most notably 2-tert-butylcyclohexanol, a key component in fragrances and other specialty chemicals.[1] The efficiency and stereoselectivity of this conversion are highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the hydrogenation of 2-tert-butylphenol under various reaction conditions. This data has been compiled from several sources to provide a comparative overview.

CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to this compound (%)cis:trans RatioReference
Raney Nickel-8580-HighHigh-[2]
Raney Cobalt-15050-HighHigh94:6[2]
RutheniumCarbon74-9370-120---66% cis[3]
RutheniumAlumina10040--High92.5:7.5[2]
PalladiumCarbon-AtmosphericVariousHighHigh-[4]
Palladium & RutheniumAlumina70-200>200-HighHighup to 90:10[2]
RhodiumCarbon40-Supercritical CO2---[5][6]
NickelCarbon Nanofibers---HighHigh-[7]

Note: "-" indicates that the specific data was not provided in the cited sources. "High" indicates that the source reported effective conversion or selectivity without specifying a quantitative value. The performance of catalysts can be influenced by the specific properties of the support material.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a generalized protocol for the hydrogenation of 2-tert-butylphenol in a batch reactor, based on common practices found in the literature.

1. Catalyst Preparation and Activation:

  • The catalyst (e.g., 5% Pd/C, 5% Ru/Al2O3) is weighed and placed in a high-pressure batch reactor.

  • The reactor is sealed and purged several times with an inert gas (e.g., argon or nitrogen) to remove air.

  • If required, the catalyst is pre-treated in-situ, for example, by reduction under a hydrogen flow at an elevated temperature.

2. Reaction Procedure:

  • A solution of 2-tert-butylphenol in a suitable solvent (if any) is introduced into the reactor.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-100 bar).[2]

  • The reaction mixture is heated to the target temperature (e.g., 50-200 °C) with vigorous stirring to ensure good mass transfer.[2]

  • The reaction is monitored by taking samples periodically and analyzing them using techniques like Gas Chromatography (GC) to determine the conversion of 2-tert-butylphenol and the selectivity towards the desired products.

3. Product Work-up and Analysis:

  • After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the solid catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting product mixture is analyzed by GC and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the final conversion, product distribution, and stereoselectivity (cis/trans ratio).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of catalysts in 2-tert-butylphenol hydrogenation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start catalyst_prep Catalyst Selection (e.g., Pd/C, Ru/Al2O3) start->catalyst_prep reactor_setup Batch Reactor Setup catalyst_prep->reactor_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reactor_setup hydrogenation Hydrogenation (Temperature, Pressure) reactor_setup->hydrogenation monitoring Reaction Monitoring (GC Sampling) hydrogenation->monitoring workup Product Work-up (Filtration, Solvent Removal) hydrogenation->workup monitoring->hydrogenation Adjust Conditions analysis Product Analysis (GC, NMR) workup->analysis data_comp Data Comparison (Conversion, Selectivity) analysis->data_comp end End data_comp->end logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs catalyst Catalyst (Metal, Support) hydrogenation Hydrogenation of 2-tert-butylphenol catalyst->hydrogenation conditions Reaction Conditions (Temp, Pressure, Solvent) conditions->hydrogenation conversion Conversion Rate hydrogenation->conversion selectivity Product Selectivity hydrogenation->selectivity stereoselectivity Stereoselectivity (cis/trans ratio) hydrogenation->stereoselectivity

References

GC-MS vs. HPLC for 2-tert-butylcyclohexanol Isomer Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the separation of cis- and trans-2-tert-butylcyclohexanol isomers.

The diastereomers of 2-tert-butylcyclohexanol present a common analytical challenge due to their similar physicochemical properties. The choice between GC-MS and HPLC for their separation depends on several factors, including the desired resolution, sensitivity, sample matrix, and available instrumentation. While direct comparative studies on this compound are not extensively published, this guide synthesizes established principles and experimental data from closely related analogs, such as 4-tert-butylcyclohexanol (B146172), to provide a robust framework for method selection and development.

Principles of Separation

The separation of cis- and trans-2-tert-butylcyclohexanol isomers relies on exploiting the subtle differences in their polarity and volatility. In the chair conformation, the bulky tert-butyl group strongly favors the equatorial position. Consequently, in the cis isomer, the hydroxyl group is predominantly in the axial position, making it slightly more polar and sterically hindered. In the trans isomer, the hydroxyl group is in the more stable equatorial position, rendering the molecule less polar.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with the stationary phase of the column.[1] For isomeric separation, the choice of a polar stationary phase is often crucial, as it can differentiate between the subtle polarity differences of the isomers.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2] For diastereomer separation, normal-phase HPLC, utilizing a polar stationary phase like silica (B1680970) gel, often provides better selectivity compared to reversed-phase HPLC.[2][3]

Comparative Performance

The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound isomers, based on data from analogous compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Typically a polar phase (e.g., Carbowax)Normal-Phase: Silica Gel; Reversed-Phase: C18
Elution Order Dependent on column polarity; on polar columns, the less polar trans isomer may elute after the cis isomer.[4]Normal-Phase: cis isomer (more polar) has a longer retention time. Reversed-Phase: trans isomer (less polar) has a longer retention time.
Resolution (Rs) Generally high, capable of baseline separation.Good to excellent, depending on the column and mobile phase optimization.[2]
Sensitivity (LOD/LOQ) Very high, especially with MS detection (low ng/mL range).[5]High, dependent on the detector (UV, MS).
Specificity Very high due to mass spectral data providing definitive identification.[1]Moderate to high; potential for interference from co-eluting impurities without mass spectrometric detection.[5]
Sample Throughput Moderate.Moderate to High.[5]
Derivatization Can be used to improve volatility and peak shape.Can be used to enhance separation and detection.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following are representative protocols for the analysis of this compound isomers by GC-MS and HPLC, adapted from methods for similar compounds.

GC-MS Protocol (Adapted from 4-tert-butylcyclohexanol analysis)
  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax) stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 200.

  • Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

HPLC Protocol (Normal-Phase)
  • Instrumentation: A standard HPLC system with a UV or MS detector.

  • Column: A normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The ratio can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm (if no chromophore is present, a refractive index detector or mass spectrometer is required).

  • Sample Preparation: Dissolve the sample mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Workflow and Data Analysis

The general workflow for both techniques involves sample preparation, chromatographic separation, detection, and data analysis. The following diagrams illustrate the typical experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Mixture Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection GC_Separation GC Separation (Polar Column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Chromatogram Chromatogram (Retention Times) MS_Detection->Chromatogram Mass_Spectra Mass Spectra (Identification) MS_Detection->Mass_Spectra Quantification Quantification (Peak Area) Chromatogram->Quantification Mass_Spectra->Quantification

Caption: A typical experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection HPLC_Separation HPLC Separation (Normal-Phase) Injection->HPLC_Separation Detection Detection (UV or MS) HPLC_Separation->Detection Chromatogram Chromatogram (Retention Times) Detection->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Conclusion and Recommendations

Both GC-MS and HPLC are highly capable techniques for the separation of this compound isomers. The optimal choice depends on the specific analytical goals.

  • GC-MS is the recommended technique when definitive identification and high sensitivity are paramount. The mass spectral data provides unambiguous confirmation of the isomers, which is particularly valuable in complex matrices or for impurity profiling. The high resolution of capillary GC columns generally ensures excellent separation.

  • HPLC is a versatile and robust alternative, particularly well-suited for routine analysis and preparative applications. Normal-phase HPLC often provides superior selectivity for this type of isomer separation. While standard UV detection may be challenging due to the lack of a strong chromophore, coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS.

For method development, it is advisable to screen both techniques to determine which provides the optimal balance of resolution, analysis time, and sensitivity for the specific application. The use of reference standards for both the cis and trans isomers is essential for peak identification and accurate quantification.

References

A Comparative Guide to the Synthesis of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of substituted cyclohexanols is a critical process. This guide provides a detailed comparison of validated synthesis pathways for 2-tert-butylcyclohexanol, a valuable intermediate. We will explore two primary methodologies: the catalytic hydrogenation of 2-tert-butylphenol (B146161) and the diastereoselective reduction of 2-tert-butylcyclohexanone (B158629). This comparison includes detailed experimental protocols, quantitative data on product distribution, and visual workflows to aid in methodological selection.

Comparison of Synthesis Pathways

The choice of synthesis pathway for this compound is primarily dictated by the desired stereoisomer, with distinct methods favoring the formation of either the cis or trans isomer. The two main approaches are the hydrogenation of a phenolic precursor and the reduction of a cyclohexanone.

PathwayStarting MaterialReagents/CatalystPredominant Isomer
Catalytic Hydrogenation 2-tert-butylphenolNi/Fe catalyst, H₂cis
Reduction of Ketone 2-tert-butylcyclohexanoneSodium Borohydride (B1222165) (NaBH₄)trans
Reduction of Ketone 2-tert-butylcyclohexanoneL-Selectride®cis

Quantitative Performance Data

The efficiency and stereoselectivity of each pathway are summarized below. The data for the reduction of 2-tert-butylcyclohexanone is extrapolated from studies on the closely related and well-documented 2,4-di-tert-butylcyclohexanone, as the additional tert-butyl group is expected to enhance the observed stereoselectivity.[1]

PathwayReagent/CatalystSolventTemperatureReaction TimeDiastereomeric Ratio (cis:trans)
Catalytic Hydrogenation Ni/Fe catalystNot specified90-130°C5-20 hoursUp to 95:5
Reduction with NaBH₄ Sodium BorohydrideMethanol (B129727)0°C to Room Temp.1-2 hours~15:85[1][2]
Reduction with L-Selectride® L-Selectride®Tetrahydrofuran (B95107) (THF)-78°C3-4 hours>98:2[2]

Experimental Protocols

Detailed methodologies for the three primary synthesis pathways are provided below.

Pathway 1: Catalytic Hydrogenation of 2-tert-butylphenol (Favors cis Isomer)

This method involves the hydrogenation of 2-tert-butylphenol in the presence of a nickel-iron catalyst.

Materials:

  • 2-tert-butylphenol

  • Raney Nickel-Iron catalyst

  • 2-tert-butylcyclohexyl acetate (B1210297) (as additive)

  • Hydrogen gas

  • Pressure reactor (Autoclave)

Procedure:

  • In a pressure reactor, combine 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate, and the Raney Nickel-Iron catalyst. The mass ratio of 2-tert-butylphenol to the catalyst is typically between 100:1 and 10:1.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 10-20 bar.

  • Heat the mixture to a temperature between 90°C and 130°C.

  • Maintain the reaction under these conditions with stirring for 5 to 20 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The catalyst is removed by filtration to yield the crude product.

Pathway 2: Reduction of 2-tert-butylcyclohexanone with Sodium Borohydride (Favors trans Isomer)

This protocol is adapted from the reduction of 2,4-di-tert-butylcyclohexanone.[1]

Materials:

  • 2-tert-butylcyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-tert-butylcyclohexanone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0°C until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel to separate the diastereomers.

Pathway 3: Reduction of 2-tert-butylcyclohexanone with L-Selectride® (Favors cis Isomer)

This protocol is adapted from the reduction of 2,4-di-tert-butylcyclohexanone.[1][2]

Materials:

  • 2-tert-butylcyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Water

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-tert-butylcyclohexanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78°C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction at -78°C by the slow, dropwise addition of water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel to separate the diastereomers.

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathways cluster_hydrogenation Catalytic Hydrogenation cluster_reduction Ketone Reduction phenol 2-tert-butylphenol hydrogenation Hydrogenation (Ni/Fe, H2) phenol->hydrogenation cis_product cis-2-tert-butylcyclohexanol hydrogenation->cis_product ketone 2-tert-butylcyclohexanone nabh4 Reduction (NaBH4) ketone->nabh4 l_selectride Reduction (L-Selectride) ketone->l_selectride trans_product trans-2-tert-butylcyclohexanol nabh4->trans_product cis_product2 cis-2-tert-butylcyclohexanol l_selectride->cis_product2

Caption: Synthesis pathways to this compound.

The following diagram provides a more detailed experimental workflow for the reduction of 2-tert-butylcyclohexanone.

Reduction_Workflow start Start: 2-tert-butylcyclohexanone dissolve Dissolve in Solvent (Methanol or THF) start->dissolve cool Cool to 0°C or -78°C dissolve->cool add_reagent Add Reducing Agent (NaBH4 or L-Selectride) cool->add_reagent react Stir for 1-4 hours add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product: cis/trans-2-tert-butylcyclohexanol purify->end

Caption: General experimental workflow for ketone reduction.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: 2-tert-butylcyclohexanol versus Common Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the pursuit of enantiomerically pure compounds. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, provide a high degree of stereocontrol. This guide offers an objective comparison of the performance of various chiral auxiliaries, with a focus on cyclohexanol (B46403) derivatives and their comparison with widely used amino alcohol-based auxiliaries in asymmetric alkylation reactions.

While direct, published experimental data on the performance of 2-tert-butylcyclohexanol as a chiral auxiliary is limited in publicly accessible literature, this guide will utilize data for the structurally related and well-documented trans-2-phenylcyclohexanol to provide a framework for comparison against established amino alcohol auxiliaries. This allows for an illustrative analysis of how a simple cyclohexanol derivative might perform in relation to more complex systems.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary's role is to control the facial approach of an electrophile. The effectiveness of different auxiliaries is compared based on the diastereomeric ratio (d.r.) and the chemical yield of the alkylated product.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Cyclohexanol Derivatives
trans-2-Phenylcyclohexanol (Illustrative)Propionate EsterBenzyl bromide10:1Not specified
(-)-8-PhenylmentholPhenylacetate EsterMethyl iodide80:20Not specified
Amino Alcohol Derivatives
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)N-Propionyl ImideAllyl iodide98:2>90%[1]
(S,S)-PseudoephedrineN-Propionyl AmideBenzyl bromide≥99:190%[2]
(S,S)-PseudoephedrineN-Propionyl AmideEthyl iodide97:388%[2]
(S,S)-PseudoephedrineN-Propionyl Amiden-Butyl bromide98:289%[2]
(1S,2R)-2-Aminocyclopentan-1-ol DerivativeN-Propionyl ImideBenzyl bromide>99:165-72%[3]

Key Insights: The data clearly indicates that amino alcohol-derived auxiliaries, such as Evans' oxazolidinones and pseudoephedrine amides, generally provide superior levels of diastereoselectivity in asymmetric alkylation reactions compared to the cyclohexanol derivatives for which data is available.[1][2][3] The rigid, chelated transition states formed with these amino alcohol auxiliaries offer excellent facial shielding.[4] While cyclohexanol-based auxiliaries can be effective, their stereocontrol appears to be more substrate and reaction condition dependent.

Experimental Workflow and Signaling Pathways

The general process of using a chiral auxiliary in asymmetric synthesis follows a well-defined workflow. The key is the temporary incorporation of the chiral auxiliary to direct a stereoselective transformation, followed by its removal to yield the desired enantiomerically enriched product.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomeric Products Diastereomeric Products Diastereoselective Reaction->Diastereomeric Products Chiral Product Chiral Product Diastereomeric Products->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomeric Products->Recovered Auxiliary Cleavage & Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The stereochemical outcome is dictated by the formation of a rigid transition state that minimizes steric interactions. For amino alcohol auxiliaries, this often involves chelation of a metal cation.

G cluster_0 Stereocontrol in Asymmetric Alkylation Enolate Chelated (Z)-Enolate TransitionState Rigid Transition State (Steric Shielding) Enolate->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState Approach from less hindered face Product Major Diastereomer TransitionState->Product

Caption: Logical relationship for diastereoselection in an auxiliary-controlled alkylation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following is a representative protocol for an asymmetric alkylation using an Evans-type oxazolidinone auxiliary.

Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in toluene, add triethylamine (B128534) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add propionic anhydride (B1165640) (1.2 equivalents) and heat the mixture to reflux for 30 minutes.

  • After cooling, quench the reaction with water.

  • Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.[5]

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.[6]

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) and stir for 30 minutes to form the sodium enolate.[6]

  • Add the electrophile (e.g., allyl iodide, 1.2 equivalents) to the enolate solution at -78 °C.[1][6]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.[7]

  • Extract the product with an organic solvent, dry, and purify by chromatography. The diastereomeric ratio can be determined by NMR analysis of the crude product.[1]

3. Auxiliary Cleavage:

  • The chiral auxiliary can be removed by hydrolysis (e.g., using lithium hydroxide (B78521) and hydrogen peroxide) to yield the chiral carboxylic acid and recover the auxiliary.[1]

Conclusion

References

A Comparative Guide to the Conformational Energy of cis- and trans-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational energy differences between cis- and trans-2-tert-butylcyclohexanol, two diastereomers whose conformational preferences are dictated by the sterically demanding tert-butyl group. Understanding these energetic differences is crucial for predicting molecular shape, reactivity, and biological activity in the design and development of cyclohexane-based therapeutics and functional materials. This document outlines the key experimental and computational methodologies used to determine these energies, presents the available data in a clear format, and provides detailed protocols for each technique.

Conformational Energy Comparison

The conformational stability of substituted cyclohexanes is predominantly governed by the steric strain arising from axial substituents. The tert-butyl group, with its large steric bulk, effectively "locks" the cyclohexane (B81311) ring into a conformation where it occupies an equatorial position to minimize 1,3-diaxial interactions. This principle dictates the preferred conformations of both cis- and trans-2-tert-butylcyclohexanol.

IsomerMost Stable ConformationEstimated Conformational Free Energy Difference (ΔG°) (kcal/mol)Method of Determination
cis-2-tert-Butylcyclohexanoldiequatorial (tert-butyl and -OH equatorial)> 5.0Qualitative Analysis
trans-2-tert-Butylcyclohexanolequatorial/axial (tert-butyl equatorial, -OH axial)~ 0.9A-Value Estimation

Note: The ΔG° for the cis isomer represents the energy difference to the diaxial conformer, which is highly disfavored. The ΔG° for the trans isomer is the estimated energy difference for the ring-flip to the axial/equatorial conformer, based on the A-value of the hydroxyl group.

Experimental and Computational Methodologies

The determination of conformational energies relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. While Differential Scanning Calorimetry (DSC) is a powerful tool for measuring thermodynamic properties, its application in quantifying the subtle energy differences between rapidly equilibrating small molecule conformers in solution is not a standard method and presents significant challenges.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At room temperature, the chair-chair interconversion (ring flip) of cyclohexane derivatives is rapid on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this interconversion can be slowed down sufficiently to allow for the observation of individual conformers as distinct species. The relative populations of these conformers, determined by integrating their respective signals, can then be used to calculate the Gibbs free energy difference (ΔG°) between them.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known concentration of the 2-tert-butylcyclohexanol isomer (typically 5-20 mg) in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol (B129727) (CD₃OD), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)).

    • Transfer the solution to a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

  • Instrumentation and Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a variable temperature (VT) unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol for low temperatures).

    • Tune and match the probe for the nucleus to be observed (typically ¹³C or ¹H).

  • Data Acquisition:

    • Acquire a reference spectrum at ambient temperature (e.g., 298 K).

    • Gradually lower the temperature in increments of 10-20 K, allowing the system to equilibrate for at least 5-10 minutes at each temperature.

    • Acquire spectra at each temperature, monitoring for signal broadening and eventual decoalescence into separate signals for each conformer.

    • Once the signals for the individual conformers are well-resolved (the "slow-exchange regime"), acquire a high-quality spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the same nucleus in each of the observed conformers.

    • Calculate the equilibrium constant (K) from the ratio of the integrals (K = [equatorial]/[axial]).

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(K) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Computational Chemistry

Principle: Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy of different molecular conformations. By optimizing the geometry of each conformer and calculating its energy, the relative stability and the conformational energy difference can be determined.

Experimental Protocol:

  • Structure Building:

    • Construct the 3D structures of the cis- and trans-2-tert-butylcyclohexanol isomers using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw 3D).

    • For each isomer, generate the two possible chair conformations (e.g., for the trans isomer: tert-butyl equatorial/hydroxyl axial and tert-butyl axial/hydroxyl equatorial).

  • Conformational Search (Optional but Recommended):

    • Perform a systematic or stochastic conformational search using a low-level method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) to identify all low-energy conformers.

  • Geometry Optimization:

    • Select the chair conformers of interest.

    • Perform a full geometry optimization for each conformer using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d) or larger) is commonly used.

    • Ensure the optimization converges to a true energy minimum by confirming the absence of imaginary frequencies in a subsequent frequency calculation.

  • Energy Calculation and Analysis:

    • The output of the geometry optimization will provide the electronic energy of each conformer.

    • The frequency calculation will provide the Gibbs free energy, which includes thermal corrections (zero-point vibrational energy, thermal energy, and entropy).

    • Calculate the conformational energy difference (ΔG°) by subtracting the Gibbs free energy of the more stable conformer from that of the less stable conformer.

    • The results can be compared with experimental values or used to predict the equilibrium populations of the conformers.

Workflow for Conformational Analysis

The following diagram illustrates a comprehensive workflow that integrates both experimental and computational approaches for a thorough analysis of the conformational energy difference between cis- and trans-2-tert-butylcyclohexanol.

G Workflow for Conformational Energy Analysis cluster_start Starting Point cluster_computational Computational Chemistry cluster_experimental Experimental (NMR) cluster_analysis Analysis and Comparison start Isomers: cis- and trans-2-tert-butylcyclohexanol build Build 3D Structures of Conformers start->build sample_prep Sample Preparation (Low-Temp Solvent) start->sample_prep geom_opt Geometry Optimization (DFT) build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc comp_energy Calculate ΔG° freq_calc->comp_energy compare Compare Experimental and Computational ΔG° comp_energy->compare vt_nmr Variable-Temperature NMR Spectroscopy sample_prep->vt_nmr integrate Integrate Conformer Signals vt_nmr->integrate exp_energy Calculate ΔG° from Keq integrate->exp_energy exp_energy->compare conclusion Determine Conformational Energy Difference compare->conclusion

Caption: Workflow for Conformational Energy Analysis.

Reactivity comparison of axial vs equatorial hydroxyl group in cyclohexanols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The spatial orientation of a functional group within a molecule can profoundly influence its chemical reactivity. In the realm of alicyclic chemistry, the axial and equatorial positions of a hydroxyl group on a cyclohexane (B81311) ring offer a classic illustration of this principle. For researchers engaged in the synthesis of complex molecules and the development of new pharmaceuticals, a nuanced understanding of these reactivity differences is paramount for strategic synthetic planning and predicting reaction outcomes. This guide provides an objective comparison of the reactivity of axial and equatorial hydroxyl groups in cyclohexanols, supported by experimental data, and furnishes detailed protocols for key comparative experiments.

The Decisive Factor: Steric Hindrance

The primary determinant of the differential reactivity between axial and equatorial hydroxyl groups is steric hindrance. In its stable chair conformation, a cyclohexane ring positions its substituents in either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) orientations.

Axial substituents are subject to greater steric strain due to 1,3-diaxial interactions, where they are in close proximity to the other axial substituents on the same side of the ring.[1] Conversely, equatorial substituents project away from the ring, experiencing significantly less steric crowding.[2] This fundamental difference in the steric environment dictates the accessibility of the hydroxyl group to incoming reagents and influences the stability of reaction transition states.

Steric_Hindrance a_struct Axial OH a_text - Subject to 1,3-diaxial interactions - Sterically hindered e_struct Equatorial OH e_text - Less steric hindrance - More accessible to reagents

Caption: Steric environments of axial and equatorial hydroxyl groups.

Quantitative Reactivity Comparison

Experimental data from studies on conformationally locked cyclohexanols, such as cis- and trans-4-tert-butylcyclohexanol, provide a clear quantitative measure of the reactivity differences. The bulky tert-butyl group effectively locks the conformation, placing the hydroxyl group in a defined axial (in the cis isomer) or equatorial (in the trans isomer) position.

Reaction TypeReagentsAxial OH ReactivityEquatorial OH ReactivityRelative Rate (Axial:Equatorial)
Oxidation Chromic AcidFasterSlower~3.23 : 1
Esterification Acetic Anhydride (B1165640)SlowerFaster1 : 3.7
Etherification Williamson SynthesisSlower (predicted)Faster (predicted)Data not available

In-depth Analysis of Reactivity

Oxidation: The Advantage of Strain Relief

In oxidation reactions, such as with chromic acid, axial hydroxyl groups are generally more reactive than their equatorial counterparts. This is attributed to the relief of steric strain in the transition state. The initial step is the formation of a bulky chromate (B82759) ester. For an axial alcohol, the steric strain from 1,3-diaxial interactions is already present in the ground state. The transition state leading to the ketone product involves a change in hybridization of the carbon atom from sp³ to sp², which flattens the geometry at that position. This geometric change alleviates the 1,3-diaxial interactions, resulting in a lower activation energy for the oxidation of the axial isomer.

Oxidation_Pathway cluster_axial Axial OH Oxidation cluster_equatorial Equatorial OH Oxidation A1 Axial Cyclohexanol (B46403) A_TS Transition State (Strain Relief) A1->A_TS CrO3, H+ A2 Ketone A_TS->A2 Relief Lower Activation Energy (Faster Reaction) A_TS->Relief E1 Equatorial Cyclohexanol E_TS Transition State E1->E_TS CrO3, H+ E2 Ketone E_TS->E2

Caption: Oxidation pathway of axial vs. equatorial cyclohexanols.

Esterification: Steric Hindrance at the Forefront

Conversely, for reactions involving nucleophilic attack on the hydroxyl group, such as esterification, equatorial alcohols are more reactive. In this case, the steric accessibility of the hydroxyl group is the dominant factor. The less hindered equatorial position allows for easier approach of the acylating agent (e.g., acetic anhydride), leading to a lower energy transition state and a faster reaction rate. The relative rate of acetylation for trans-4-tert-butylcyclohexanol (equatorial OH) is 3.7 times faster than that for the cis isomer (axial OH).[3]

Esterification_Pathway cluster_axial Axial OH Esterification cluster_equatorial Equatorial OH Esterification A1 Axial Cyclohexanol A_TS Transition State (Sterically Hindered) A1->A_TS Acetic Anhydride A2 Ester A_TS->A2 E1 Equatorial Cyclohexanol E_TS Transition State (Less Hindered) E1->E_TS Acetic Anhydride E2 Ester E_TS->E2 Access Lower Activation Energy (Faster Reaction) E_TS->Access

Caption: Esterification pathway of axial vs. equatorial cyclohexanols.

Etherification: An SN2 Perspective

Experimental Protocols

To facilitate further research and verification of these reactivity principles, detailed experimental protocols for the comparative oxidation and esterification of cyclohexanol isomers are provided below. These protocols are based on established procedures and can be adapted for various substituted cyclohexanols.

Experiment 1: Competitive Oxidation of Axial and Equatorial Cyclohexanols

Objective: To determine the relative reactivity of an axial vs. an equatorial hydroxyl group in a chromic acid oxidation reaction.

Materials:

  • cis-4-tert-butylcyclohexanol (axial OH)

  • trans-4-tert-butylcyclohexanol (equatorial OH)

  • Chromic acid solution (Jones reagent: prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 ml)

  • Acetone (reagent grade)

  • Internal standard (e.g., decane)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column)

Procedure:

  • Prepare a standard solution containing known concentrations of cis-4-tert-butylcyclohexanol, trans-4-tert-butylcyclohexanol, 4-tert-butylcyclohexanone (B146137) (the product), and the internal standard in acetone.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve an equimolar mixture of cis- and trans-4-tert-butylcyclohexanol and the internal standard in acetone.

  • Cool the flask in an ice bath.

  • Add the chromic acid solution dropwise to the stirred solution of the alcohols.

  • Monitor the reaction progress by taking aliquots at regular time intervals. Quench each aliquot by adding it to a vial containing diethyl ether and saturated sodium bicarbonate solution.

  • Shake the vial, separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Analyze the organic layer by GC to determine the concentrations of the remaining reactants and the product formed.

  • Plot the concentration of each alcohol versus time to determine the initial rates of reaction. The relative reactivity is the ratio of the initial rates.

Experiment 2: Competitive Acetylation of Axial and Equatorial Cyclohexanols

Objective: To determine the relative reactivity of an axial vs. an equatorial hydroxyl group in an esterification reaction.

Materials:

  • cis-4-tert-butylcyclohexanol (axial OH)

  • trans-4-tert-butylcyclohexanol (equatorial OH)

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Internal standard (e.g., dodecane)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Prepare a standard solution containing known concentrations of cis-4-tert-butylcyclohexanol, trans-4-tert-butylcyclohexanol, their corresponding acetate (B1210297) esters, and the internal standard in diethyl ether.

  • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve an equimolar mixture of cis- and trans-4-tert-butylcyclohexanol and the internal standard in pyridine.

  • Cool the solution in an ice bath.

  • Add a limiting amount of acetic anhydride to the solution with stirring.

  • Monitor the reaction by taking aliquots at regular intervals and quenching them with cold 1 M HCl.

  • Extract the quenched aliquots with diethyl ether. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the organic layer by GC to determine the concentrations of the unreacted alcohols and the ester products.

  • Calculate the relative rate of acetylation from the rates of disappearance of the starting materials or the rates of appearance of the products.

Conclusion

The reactivity of a hydroxyl group on a cyclohexane ring is a clear and quantifiable function of its axial or equatorial orientation. Axial alcohols exhibit greater reactivity in oxidation reactions due to the relief of steric strain in the transition state. In contrast, equatorial alcohols are more reactive in reactions where the hydroxyl group is the site of nucleophilic attack, such as esterification and likely etherification, owing to their greater steric accessibility. This understanding is crucial for the rational design of synthetic routes and for predicting the stereochemical outcomes of reactions involving substituted cyclohexanols. The provided experimental protocols offer a framework for the quantitative investigation of these fundamental principles of stereochemistry and reactivity.

References

A Comparative Guide to Chiral Column Performance for the Enantiomeric Separation of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the separation of 2-tert-butylcyclohexanol enantiomers, a common chiral building block. The selection of an appropriate chiral column and mobile phase is paramount for achieving optimal resolution and analysis time.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad enantioselectivity.[1][2] Columns such as Lux Cellulose and Chiralcel/Chiralpak series are frequently employed for the separation of a wide array of chiral compounds.[3][4][5] The choice between these columns often depends on the specific analyte and the desired chromatographic conditions (normal phase, reversed-phase, or SFC).

Performance Comparison of Chiral Columns

The following table summarizes the typical performance of various polysaccharide-based chiral columns for the separation of chiral alcohols. While specific data for this compound is often proprietary or application-specific, this table provides a comparative framework based on separations of structurally similar compounds. Researchers can expect analogous performance when adapting these methods for this compound.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase (Normal Phase)Resolution (Rs)Selectivity (α)Analysis Time (min)
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)[6]n-Hexane / Isopropanol (90:10, v/v)> 1.5> 1.2< 15
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)[7]n-Hexane / Isopropanol (90:10, v/v)> 1.5> 1.2< 15
Lux Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5, v/v)> 1.5> 1.3< 20
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)[7]n-Hexane / Ethanol (95:5, v/v)> 1.5> 1.3< 20
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)[8]n-Hexane / Isopropanol (80:20, v/v)VariableVariable< 25

Note: The performance data presented are typical values and may vary depending on the specific experimental conditions, including the exact mobile phase composition, flow rate, and temperature.

Experimental Protocols

A systematic approach to method development is crucial for achieving successful chiral separations.[1] The following is a generalized experimental protocol for the enantiomeric separation of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Polarimeter.

2. Chiral Columns:

  • Lux Cellulose-1, 5 µm, 250 x 4.6 mm

  • Chiralcel® OD-H, 5 µm, 250 x 4.6 mm

  • Lux Amylose-1, 5 µm, 250 x 4.6 mm

  • Chiralpak® AD-H, 5 µm, 250 x 4.6 mm

3. Sample Preparation:

  • Dissolve a racemic mixture of this compound in the initial mobile phase to a concentration of 1 mg/mL.

4. Chromatographic Conditions (Screening Phase):

  • Mobile Phases:

    • A: n-Hexane / Isopropanol (90:10, v/v)

    • B: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (or as appropriate for the analyte)

  • Injection Volume: 5 µL

5. Optimization Phase:

  • If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier in the mobile phase.

  • Investigate the effect of temperature on selectivity and resolution.

  • For basic or acidic analytes, the addition of a small amount of an additive (e.g., 0.1% diethylamine (B46881) for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution.[7]

Experimental Workflow

The development of a robust chiral separation method follows a logical progression from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte Racemic this compound ColumnScreen Screen Multiple CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H) Analyte->ColumnScreen MobilePhaseScreen Test Different Mobile Phases (e.g., Hex/IPA, Hex/EtOH) ColumnScreen->MobilePhaseScreen Optimization Optimize Mobile Phase Ratio & Temperature MobilePhaseScreen->Optimization Partial Separation Observed PeakShape Improve Peak Shape (Additives if necessary) Optimization->PeakShape Validation Method Validation (Robustness, Linearity, etc.) PeakShape->Validation Application Routine Enantiomeric Analysis Validation->Application

Caption: Workflow for Chiral HPLC Method Development.

References

A Comparative Guide to the Analytical Quantification of 2-tert-butylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and the fragrance industry, the accurate quantification of 2-tert-butylcyclohexanol isomers, cis and trans, is crucial for quality control, stability studies, and stereoselective synthesis. Due to their similar physicochemical properties, separating and quantifying these diastereomers requires robust analytical methodologies. This guide provides a comparative overview of the primary analytical techniques for this purpose, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by representative experimental data and detailed protocols.

Overview of Analytical Methodologies

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely used and effective technique for the analysis of volatile and thermally stable compounds like this compound. It generally offers high resolution and sensitivity. High-Performance Liquid Chromatography, especially in the reversed-phase mode (RP-HPLC), presents a viable alternative, particularly for less volatile compounds or when GC requires derivatization.

The primary challenge in the separation of this compound isomers lies in the subtle differences in their physical properties.[1] The choice between GC and HPLC often depends on the sample matrix, desired sensitivity, and available instrumentation.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of small organic molecules, such as this compound isomers, using GC-FID and RP-HPLC. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography (GC-FID)Reversed-Phase HPLC (RP-HPLC)
Linearity (R²) ≥ 0.999[3]≥ 0.998[2]
Range 0.1 - 100 µg/mL0.1 - 200 µg/mL[2]
Accuracy (% Recovery) 98 - 102%[2]95 - 105%[2]
Precision (% RSD)
- Repeatability< 2%[2]< 2%[2]
- Intermediate Precision< 3%[2]< 2%[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL[2]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.1 - 1.0 µg/mL[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound isomers.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., Carbowax 20M), is often suitable for separating these isomers.[1]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.[2]

Chromatographic Conditions:

  • Injector Temperature: 250 °C[2]

  • Detector Temperature: 300 °C[2]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of a this compound isomer mixture in a suitable solvent (e.g., isopropanol (B130326) or hexane).

  • Prepare calibration standards by serially diluting the stock solution.

  • Dissolve or dilute the sample to be analyzed in the same solvent to a concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong chromophore, direct UV detection can be challenging and may offer lower sensitivity compared to GC-FID. Derivatization with a UV-active agent can be employed to enhance detection. The following is a general protocol for the analysis of the underivatized isomers.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

  • Detector: UV detector set to a low wavelength (e.g., 200-210 nm).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Mobile Phase Composition: Acetonitrile:Water (60:40 v/v).

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in the mobile phase.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve or dilute the sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[2]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for quantifying this compound isomers.

General Workflow for Chromatographic Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Stock Stock Solution Preparation Sample->Stock SamplePrep Sample Dilution/Dissolution Sample->SamplePrep Standards Calibration Standards Preparation Stock->Standards Injection Injection into GC or HPLC Standards->Injection Filtration Filtration (for HPLC) SamplePrep->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Isomers Integration->Quantification Calibration->Quantification

Caption: General workflow for the chromatographic analysis of this compound isomers.

Method Validation Pathway cluster_development Method Development cluster_validation Method Validation cluster_application Method Application Optimization Optimization of Chromatographic Conditions Specificity Specificity/Selectivity Optimization->Specificity Robustness Robustness Optimization->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD RoutineAnalysis Routine Sample Analysis Accuracy->RoutineAnalysis Precision->RoutineAnalysis LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->RoutineAnalysis Robustness->RoutineAnalysis

References

A Comparative Guide to the Synthesis of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-tert-butylcyclohexanol, a valuable intermediate in the fragrance industry and a common substrate in stereochemical studies. We will delve into the two most prevalent methods: the catalytic hydrogenation of 2-tert-butylphenol (B146161) and the reduction of 2-tert-butylcyclohexanone (B158629). This analysis includes detailed experimental protocols, a quantitative comparison of their performance, and a discussion of the stereochemical outcomes.

Method 1: Catalytic Hydrogenation of 2-tert-butylphenol

This approach involves the direct hydrogenation of the aromatic ring of 2-tert-butylphenol to yield this compound. The choice of catalyst and reaction conditions plays a crucial role in the stereoselectivity of the product, with a general preference for the cis-isomer.

Quantitative Data Summary
CatalystPressure (bar)Temperature (°C)Reaction Time (h)cis:trans RatioReference
Raney Nickel-Iron20100-1301395:5[1]
Ruthenium40100Not Specified92.5:7.5
Palladium/Ruthenium>20070-200Not Specifiedup to 90:10
Raney Cobalt50150Not Specified94:6
Raney Nickel (NaBH₄ treated)8085Not Specified92:8
Raney Nickel (untreated)8085Not Specified80:20
Experimental Protocol: Hydrogenation with Raney Nickel-Iron

This protocol is adapted from a patented procedure for the synthesis of cis-2-tert-butylcyclohexanol (B1618334).[1]

Materials:

  • 2-tert-butylphenol

  • 2-tert-butylcyclohexyl acetate

  • Raney nickel-iron catalyst (water content ~44%, nickel content ~45%, iron content ~8%, aluminum content ~3%)

  • Pressurized stirred autoclave with gassing stirrer

  • Hydrogen gas

Procedure:

  • In a stirred autoclave, charge 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of Raney nickel-iron catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to 20 bar with hydrogen.

  • Heat the mixture to 130°C and maintain for 10 hours with vigorous stirring.

  • Cool the reaction mixture to 100°C and continue hydrogenation for an additional 3 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • The crude product mixture (approximately 605 g) is obtained after filtration to remove the catalyst. The reported composition of the crude mixture is approximately 84.1% cis-2-tert-butylcyclohexanol, 4.6% trans-2-tert-butylcyclohexanol, 10.5% cis-2-tert-butylcyclohexyl acetate, 0.5% trans-2-tert-butylcyclohexyl acetate, and 0.2% 2-tert-butylcyclohexanone, corresponding to a cis:trans ratio of 95:5 for the this compound product.

Method 2: Reduction of 2-tert-butylcyclohexanone

This method involves the reduction of the carbonyl group of 2-tert-butylcyclohexanone to a hydroxyl group. The stereochemical outcome of this reaction is highly dependent on the steric bulk of the reducing agent. Small, unhindered reducing agents tend to favor axial attack, leading to the equatorial alcohol (trans-isomer), while bulky reducing agents favor equatorial attack, yielding the axial alcohol (cis-isomer). While much of the specific data is for the analogous 4-tert-butylcyclohexanone (B146137), the principles of steric approach control are applicable.

Quantitative Data Summary (for 4-tert-butylcyclohexanone reduction)
Reducing AgentSolventTemperature (°C)trans:cis RatioReference
Sodium Borohydride (B1222165) (NaBH₄)Methanol (B129727)252.4:1[2][3]
Lithium Aluminum Hydride (LiAlH₄)Not SpecifiedNot Specified9.5:1[2][3]
L-Selectride®Tetrahydrofuran-781:20[2][3]

It is important to note that for 2-tert-butylcyclohexanone, the steric hindrance from the adjacent tert-butyl group will influence the diastereoselectivity compared to the 4-substituted analogue.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a general procedure for the reduction of a cyclic ketone.

Materials:

  • 2-tert-butylcyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stirring apparatus, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butylcyclohexanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction at 0°C by the slow addition of 1 M HCl until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by column chromatography on silica (B1680970) gel to separate the diastereomers.

Other Reducing Agents
  • Lithium Aluminum Hydride (LiAlH₄): A more powerful, non-bulky reducing agent than NaBH₄, it also favors the formation of the trans-isomer.[3][4] Due to its high reactivity with protic solvents, it must be used in anhydrous conditions, typically with a solvent like diethyl ether or tetrahydrofuran.[5]

  • L-Selectride® (Lithium tri-sec-butylborohydride): A sterically hindered reducing agent that selectively attacks the carbonyl group from the less hindered equatorial face, leading to the preferential formation of the cis-isomer.[6][7] Reactions are typically carried out at low temperatures (e.g., -78°C) in an inert solvent like tetrahydrofuran.[6][8]

Method 3: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones and aldehydes to alcohols using an aluminum alkoxide catalyst, commonly aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[9][10] This method is known for its mild reaction conditions and high chemoselectivity, leaving other functional groups such as carbon-carbon double bonds unaffected.[2] The reaction is reversible, and the equilibrium is typically driven towards the product by removing the acetone (B3395972) byproduct by distillation.[10] While a viable method, detailed experimental protocols and quantitative data specifically for the synthesis of this compound are not as readily available in the literature compared to the other methods discussed.

Synthesis Pathways Overview

Synthesis_Pathways Synthesis Routes to this compound Phenol 2-tert-butylphenol Ketone 2-tert-butylcyclohexanone Phenol->Ketone Partial Hydrogenation (Intermediate) Alcohol This compound Phenol->Alcohol Catalytic Hydrogenation (e.g., Raney Ni/Fe, Ru, Pd/Ru) High cis-selectivity Ketone->Alcohol Reduction (e.g., NaBH4, LiAlH4, L-Selectride) Stereoselectivity depends on reagent Ketone->Alcohol MPV Reduction (Al(O-iPr)3, i-PrOH) Chemoselective

Caption: Overview of the main synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: catalytic hydrogenation of 2-tert-butylphenol and reduction of 2-tert-butylcyclohexanone.

  • Catalytic hydrogenation offers a direct route from a readily available starting material and generally provides high yields of the cis-isomer, which is often the desired product in the fragrance industry. The choice of catalyst is key to maximizing this stereoselectivity.

  • Reduction of the corresponding ketone provides a versatile approach where the stereochemical outcome can be controlled by the choice of the reducing agent. Non-bulky reagents like sodium borohydride and lithium aluminum hydride favor the trans-isomer, while sterically demanding reagents like L-Selectride® yield the cis-isomer with high selectivity.

The Meerwein-Ponndorf-Verley reduction presents a chemoselective alternative, though it is less documented for this specific transformation. The selection of the optimal synthesis method will depend on the desired stereoisomer, required purity, scalability, and the availability of starting materials and reagents. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Safety Operating Guide

2-tert-Butylcyclohexanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2-tert-Butylcyclohexanol are critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This compound, while not acutely toxic, is classified as a combustible solid that causes serious eye irritation and is harmful to aquatic life.[1] Therefore, it must be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[2]

Adherence to the following procedures will provide a clear, safe, and compliant pathway for the disposal of this compound waste generated in a laboratory setting.

Immediate Safety and Hazard Information

Before handling, it is essential to be aware of the primary hazards associated with this compound. Personnel should always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling and preparation for disposal should occur in a well-ventilated area or within a chemical fume hood.

Key Hazards:

  • Eye Irritant: Causes serious eye irritation (H319).

  • Environmental Hazard: Harmful to aquatic life (H402).

  • Combustibility: Classified as a combustible solid.[1]

Quantitative Data for Waste Characterization

The following table summarizes key physical, chemical, and toxicological data for this compound and its close isomer, which is valuable for its proper classification as a hazardous waste stream.

PropertyValueReference Compound
Molecular Formula C₁₀H₂₀OThis compound
Appearance White crystalline flakes or solid powderThis compound[3]
Flash Point 79 °C (174.2 °F) - closed cupThis compound[1]
Storage Class 11 - Combustible SolidsThis compound[1]
Oral Toxicity (LD50) 4,200 mg/kg (Rat)4-tert-Butylcyclohexanol (isomer)
Aquatic Toxicity (EC50) 46 mg/l - 48 h (Daphnia magna)4-tert-Butylcyclohexanol (isomer)

Experimental Protocol for Waste Segregation and Disposal

This protocol provides step-by-step guidance for the safe handling and disposal of this compound waste.

1. Waste Identification and Collection

  • Designate a Waste Stream: this compound should be disposed of as a non-halogenated solid organic hazardous waste.

  • Initial Collection: Designate a specific, compatible, and clearly labeled container for the collection of this compound waste. The original product container is often a suitable choice.[4]

  • Segregation at Source: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[5] Keep solid and liquid waste separate.[6]

2. Containerization and Labeling

  • Container Requirements: The waste container must be in good condition, leak-proof, and made of a material compatible with the chemical.[4][6] Ensure the lid can be sealed tightly.[7] The container should not be filled beyond 90% of its capacity.[8]

  • Labeling: As soon as waste is added, the container must be labeled with a "Hazardous Waste" tag.[9] The label must include:

    • The full chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[2][9]

    • An accurate accumulation start date.[7]

    • The name and contact information of the principal investigator or laboratory manager.[9]

    • The specific hazard characteristics (e.g., "Combustible," "Irritant").[9]

3. Storage in the Laboratory

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory, close to the point of generation.[2]

  • Secondary Containment: The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.[10][11] Evaporation is not an acceptable method of disposal.[4]

4. Disposal of Contaminated Materials and Empty Containers

  • Contaminated Debris: Any materials significantly contaminated with this compound, such as absorbent pads from a spill cleanup, gloves, or glassware, must be disposed of as solid hazardous waste in the same designated container.[4]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[11]

    • The resulting rinsate must be collected and disposed of as liquid hazardous waste.[2][11]

    • After triple-rinsing and allowing it to air dry, deface or remove the original label. The container can then be disposed of as regular trash.[4][11]

5. Arranging for Final Disposal

  • Schedule Pickup: Once the waste container is full or has been stored for the maximum allowable time per institutional or local regulations (e.g., 90 days), arrange for its disposal.[2]

  • Contact EHS: Submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] Do not transport hazardous waste outside of the laboratory yourself.[4]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Disposal Pathway A This compound Declared Waste B Solid Chemical Waste A->B C Contaminated Materials (Gloves, Wipes, etc.) A->C D Original Empty Container A->D E Collect in Labeled Hazardous Waste Container B->E C->E F Triple-Rinse with Appropriate Solvent D->F I Store in Satellite Accumulation Area E->I G Collect Rinsate as Liquid Hazardous Waste F->G H Dispose of Rinsed Container in Regular Trash (Label Defaced) F->H G->I J Schedule Pickup by EHS / Licensed Contractor I->J

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-tert-Butylcyclohexanol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Equipment Specifications
Eyes Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant GlovesNitrile or butyl rubber gloves are generally recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2]
Body Laboratory CoatA standard laboratory coat should be worn to protect against splashes and spills.
Respiratory Fume Hood or Ventilated EnclosureHandle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound, a solid compound, to minimize exposure and prevent contamination.

1. Preparation and Pre-Handling:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.[1]
  • Assemble all necessary equipment and reagents before starting the procedure.
  • Don the appropriate PPE as specified in the table above.

2. Handling the Solid Chemical:

  • When transferring the solid, do so carefully to avoid generating dust.[4][5]
  • Use a spatula or other appropriate tool for transfers.
  • If there is a risk of dust, cover the container with a damp paper towel before opening.
  • Keep the container tightly closed when not in use.[1][4]

3. Post-Handling:

  • Thoroughly clean the work area after handling is complete.
  • Wash hands with soap and water after removing gloves.[5]
  • Contaminated clothing should be removed and laundered separately.

Spill and Disposal Plan

Prompt and appropriate action is crucial in the event of a chemical spill.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact the appropriate emergency response personnel.

  • Contain the Spill: For minor spills, prevent further spreading.

  • Cleanup:

    • For solid spills, gently cover the material with a damp paper towel to minimize dust.[6]

    • Use a scoop or dustpan to collect the material and place it into a designated, labeled waste container.[4]

    • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to soak up the spill.[6][7] Start from the outside of the spill and work inwards to prevent spreading.[6]

    • Clean the spill area with soap and water once the bulk of the material has been removed.

Waste Disposal:

  • All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[3]

  • Disposal should be in accordance with all applicable local, regional, and national regulations.[1][3][4] Do not dispose of this compound or its waste down the drain.[1]

  • Ensure waste containers are properly labeled.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical (Minimize Dust) don_ppe->handle_chem clean_area Clean Work Area handle_chem->clean_area alert Alert Personnel handle_chem->alert If Spill Occurs wash_hands Wash Hands clean_area->wash_hands collect_waste Collect Hazardous Waste wash_hands->collect_waste Dispose Contaminated PPE contain Contain Spill alert->contain cleanup Clean Up Spill contain->cleanup cleanup->collect_waste dispose Dispose via Approved Vendor collect_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.